molecular formula C11H10N2O2S B1429561 Phenyl (4-methylthiazol-2-yl)carbamate CAS No. 813445-31-7

Phenyl (4-methylthiazol-2-yl)carbamate

Cat. No.: B1429561
CAS No.: 813445-31-7
M. Wt: 234.28 g/mol
InChI Key: PAYDFOVMXTZFEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl (4-methylthiazol-2-yl)carbamate (CAS 813445-31-7) is a chemical building block of interest in medicinal chemistry for the development of novel bioactive molecules. It features a carbamate functional group linked to a 4-methylthiazole ring, a privileged scaffold in drug discovery. Thiazole derivatives are extensively researched for their diverse biological activities. Specifically, structurally related compounds have been identified as key synthetic intermediates for developing potential therapeutic agents. For instance, thiazole-carbamate hybrids have shown promise in scientific studies as inhibitors of cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory agents . Furthermore, carbamate derivatives incorporating other heterocyclic systems have been investigated for their selective inhibition of enzymes like butyrylcholinesterase (BChE), a target in neurodegenerative disease research such as Alzheimer's disease . The structural motif of this compound makes it a valuable intermediate for researchers synthesizing complex molecules for high-throughput screening and drug development programs. This product is intended for laboratory research use only and is not classified or intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

phenyl N-(4-methyl-1,3-thiazol-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2S/c1-8-7-16-10(12-8)13-11(14)15-9-5-3-2-4-6-9/h2-7H,1H3,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYDFOVMXTZFEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)OC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Phenyl (4-methylthiazol-2-yl)carbamate chemical structure and properties

Author: BenchChem Technical Support Team. Date: February 2026

Structural Architecture, Synthetic Pathways, and Applications in Medicinal Chemistry

Executive Summary

Phenyl (4-methylthiazol-2-yl)carbamate (CAS 813445-31-7) represents a high-value electrophilic intermediate in organic synthesis, specifically designed as a stable, crystalline equivalent of 4-methylthiazol-2-yl isocyanate.[1] In medicinal chemistry, this compound serves as a "masked isocyanate" reagent, facilitating the safe and efficient construction of unsymmetrical urea pharmacophores—a structural motif prevalent in kinase inhibitors (e.g., CDKs) and anti-inflammatory agents. This guide delineates its physiochemical properties, synthesis, and mechanistic behavior, providing researchers with a robust framework for its utilization in drug discovery campaigns.

Chemical Identity & Physiochemical Profile[1][2][3]

The compound features a carbamate linker connecting a lipophilic phenyl group and a polar, electron-deficient 4-methylthiazole ring.[1] The phenoxy moiety acts as a leaving group upon nucleophilic attack, while the thiazole ring modulates the acidity of the carbamate nitrogen, influencing reactivity.

Table 1: Core Chemical Specifications
PropertySpecification
IUPAC Name Phenyl N-(4-methyl-1,3-thiazol-2-yl)carbamate
CAS Number 813445-31-7
Molecular Formula C₁₁H₁₀N₂O₂S
Molecular Weight 234.27 g/mol
SMILES CC1=CSC(=N1)NC(=O)Oc2ccccc2
Physical State White to off-white solid
Solubility Soluble in DMSO, DMF, CH₂Cl₂; sparingly soluble in water
Reactivity Class Activated Carbamate / Acylating Agent
Structural Analysis

The electrophilicity of the carbonyl carbon is enhanced by two factors:

  • Inductive Effect: The electronegative oxygen of the phenoxy group pulls electron density away from the carbonyl.

  • Resonance: The electron-withdrawing nature of the thiazole ring (via the imine nitrogen) increases the acidity of the N-H proton (pKa approx. 10-11). This acidity is critical for the base-mediated elimination mechanism described in Section 3.[1]

Synthetic Architecture & Optimization[1]

The synthesis of Phenyl (4-methylthiazol-2-yl)carbamate is achieved through the acylation of 2-amino-4-methylthiazole with phenyl chloroformate.[1] This reaction must be carefully controlled to prevent the formation of bis-acylated byproducts.[1]

Synthesis Workflow

The following diagram illustrates the critical reaction pathway and necessary process controls.

Synthesis_Workflow Figure 1: Synthetic workflow for Phenyl (4-methylthiazol-2-yl)carbamate minimizing bis-acylation. Start Reagents: 2-Amino-4-methylthiazole + Phenyl Chloroformate Solvent Solvent System: DCM or THF Base: Pyridine/K2CO3 Start->Solvent Dissolution Reaction Reaction Control: 0°C to RT Inert Atmosphere (N2) Solvent->Reaction Dropwise Addition Workup Workup: Quench (Water) Extraction (DCM) Reaction->Workup 2-4 Hours Product Product: Phenyl (4-methylthiazol-2-yl) carbamate Workup->Product Recrystallization

[1][2][3]

Protocol 1: Synthesis of Phenyl (4-methylthiazol-2-yl)carbamate

Objective: Isolate high-purity carbamate free from unreacted amine or bis-carbamate impurities.[1]

  • Preparation: Charge a flame-dried round-bottom flask with 2-amino-4-methylthiazole (10.0 mmol) and anhydrous Dichloromethane (DCM) (50 mL).

  • Base Addition: Add Pyridine (12.0 mmol) or Triethylamine (12.0 mmol) and cool the solution to 0°C using an ice bath. Note: Pyridine is preferred to minimize harsh exotherms.[1]

  • Acylation: Add Phenyl chloroformate (10.5 mmol) dropwise over 20 minutes. The slow addition is crucial to maintain stoichiometry locally and prevent the amine from reacting twice.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3–4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with water (50 mL). Wash the organic layer with 1M HCl (to remove excess pyridine), followed by saturated NaHCO₃ and brine.

  • Purification: Dry over Na₂SO₄, filter, and concentrate. Recrystallize the solid from EtOAc/Hexane to yield the target compound.

Reactivity & Mechanistic Insights: The "Masked Isocyanate"

While phenyl carbamates can react via direct nucleophilic attack (BAc2 mechanism), N-monosubstituted aryl carbamates like this compound predominantly react via an E1cB (Elimination Unimolecular conjugate Base) mechanism when treated with amines in the presence of base.

Mechanism of Aminolysis

The phenoxy group acts as a leaving group, but not directly. The base first deprotonates the carbamate nitrogen, facilitating the elimination of phenol to generate a transient, highly reactive isocyanate intermediate. The amine nucleophile then attacks this isocyanate to form the urea.

Mechanism_E1cB Figure 2: E1cB Mechanism via Isocyanate Intermediate during Aminolysis. Carbamate Phenyl (4-methylthiazol-2-yl)carbamate (Starting Material) Anion [Thiazole-N-C(=O)-OPh]⁻ (Deprotonated Intermediate) Carbamate->Anion Deprotonation Base Base (e.g., TEA, DIPEA) Base->Anion Isocyanate 4-Methylthiazol-2-yl Isocyanate (Transient Electrophile) Anion->Isocyanate Elimination of Phenol (E1cB) Phenol Phenol (Leaving Group) Anion->Phenol Urea Target Urea Product Isocyanate->Urea Rapid Nucleophilic Attack Amine Nucleophile (R-NH2) Amine->Urea

[4][5] Why this matters:

  • Selectivity: The reaction rate is independent of the incoming amine's nucleophilicity but dependent on the acidity of the carbamate N-H.

  • Safety: It avoids the handling of volatile, toxic, and unstable isocyanates, generating them in situ only as needed.

Applications in Medicinal Chemistry

This compound is a staple in the synthesis of unsymmetrical ureas , a privileged scaffold in drug discovery.

Kinase Inhibitors (CDKs)

Thiazole-ureas are potent inhibitors of Cyclin-Dependent Kinases (CDKs).[1][6] The 4-methylthiazole headgroup fits into the ATP-binding pocket, while the urea linker forms critical hydrogen bonds with the hinge region of the kinase [1].

Antimicrobial & Anthelmintic Agents

Derivatives synthesized from this carbamate have shown efficacy against Mycobacterium tuberculosis and various helminths. The lipophilicity of the phenyl/thiazole combination aids in cell membrane penetration [2].

Protocol 2: General Aminolysis (Urea Synthesis)

Objective: Convert the carbamate to a urea derivative.

  • Dissolution: Dissolve Phenyl (4-methylthiazol-2-yl)carbamate (1.0 eq) in DMSO or Acetonitrile .

  • Nucleophile Addition: Add the target amine (R-NH₂, 1.1 eq).

  • Catalysis: Add a non-nucleophilic base like DIPEA (1.2 eq).[1]

    • Note: If the amine is a hydrochloride salt, increase DIPEA to 2.5 eq.

  • Heating: Heat the mixture to 60–80°C for 2–6 hours.

    • Monitoring: The formation of the urea is often accompanied by the release of phenol.

  • Isolation: Pour into ice water. The urea product typically precipitates. Filter, wash with water and diethyl ether to remove phenol, and dry.

References

  • National Center for Biotechnology Information. (2013). Aminolysis of phenyl N-phenylcarbamate via an isocyanate intermediate. PubChem.[6] Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Nucleophilic substitution reactions of phenyl chloroformates. J. Chem. Soc., Perkin Trans. 2. Retrieved from [Link]

Sources

An In-depth Technical Guide to Phenyl (4-methylthiazol-2-yl)carbamate (CAS Number 813445-31-7)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phenyl (4-methylthiazol-2-yl)carbamate is a synthetic chemical compound featuring a carbamate functional group attached to a 4-methylthiazole ring.[1] This molecule belongs to a class of thiazole derivatives that are of significant interest in medicinal chemistry due to their diverse biological activities.[1] Structurally related compounds have been investigated for their potential as therapeutic agents, particularly as enzyme inhibitors.[1] This guide provides a comprehensive overview of the available technical information on Phenyl (4-methylthiazol-2-yl)carbamate, including its chemical properties, synthesis, potential mechanisms of action, and relevant experimental protocols for its investigation. The focus will be on its potential role as a modulator of sirtuin activity, a promising area for drug discovery.

Introduction and Chemical Properties

Phenyl (4-methylthiazol-2-yl)carbamate is classified as a chemical building block for the synthesis of more complex, biologically active molecules.[1] The core structure combines a phenyl carbamate moiety with a substituted thiazole ring, a scaffold known to be "privileged" in drug discovery due to its presence in numerous bioactive compounds.[1]

Table 1: Chemical and Physical Properties

PropertyValue
CAS Number 813445-31-7
Molecular Formula C₁₁H₁₀N₂O₂S[2][3]
Molecular Weight 234.27 g/mol [2][3]
IUPAC Name phenyl N-(4-methyl-1,3-thiazol-2-yl)carbamate[1]
SMILES Code O=C(OC1=CC=CC=C1)NC2=NC(C)=CS2[2][3]

Safety Information:

Hazard StatementsPrecautionary Statements
H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2][3]P261, P280, P301+P312, P302+P352, P305+P351+P338[2][3]

Synthesis

The synthesis of Phenyl (4-methylthiazol-2-yl)carbamate and related carbamates can be achieved through several established chemical reactions.

Synthesis from 4-methylthiazol-2-amine

A common and direct method for the synthesis of Phenyl (4-methylthiazol-2-yl)carbamate involves the reaction of 4-methylthiazol-2-amine with phenyl chloroformate.[1] This reaction is typically carried out in an organic solvent like dichloromethane or toluene under an inert atmosphere (e.g., nitrogen or argon).[1] The reaction mixture is stirred at room temperature for several hours, after which the product can be isolated by filtration and purified by recrystallization.[1]

A similar procedure has been described for the synthesis of the related compound, Phenyl N-(1,3-thiazol-2-yl)carbamate, where phenyl chloroformate is added to a cold solution of thiazol-2-amine and triethylamine in methylene chloride.[4] The mixture is then warmed to room temperature and stirred for one hour.[4]

Synthesis reagent1 4-methylthiazol-2-amine product Phenyl (4-methylthiazol-2-yl)carbamate reagent1->product + reagent2 Phenyl Chloroformate reagent2->product Dichloromethane or Toluene, Room Temperature, Inert Atmosphere

Figure 1: General synthesis of Phenyl (4-methylthiazol-2-yl)carbamate.

Potential Biological Activity and Mechanism of Action

While specific studies on Phenyl (4-methylthiazol-2-yl)carbamate are limited, the broader class of thiazole derivatives has been extensively investigated for various biological activities. The mechanism of action for this compound is believed to involve the inhibition of specific enzymes by binding to their active sites, thereby disrupting key biochemical pathways.[1]

Sirtuin Inhibition

Sirtuins (SIRTs) are a class of NAD⁺-dependent deacetylases that play crucial roles in various cellular processes, including metabolism, DNA repair, and inflammation.[5] The dysregulation of sirtuin activity has been implicated in several diseases, making them attractive drug targets.[6] Several studies have focused on the development of thiazole-based compounds as sirtuin inhibitors, particularly targeting SIRT1 and SIRT2.[6][7]

While direct evidence for Phenyl (4-methylthiazol-2-yl)carbamate as a SIRT1 inhibitor is not yet published, its structural features are consistent with those of other known sirtuin inhibitors. The thiazole ring can engage in key interactions within the enzyme's binding pocket.[7] For instance, studies on other thiazole-based SIRT2 inhibitors have highlighted the importance of hydrophobic interactions and π-π stacking with phenylalanine and other aromatic residues in the active site.[7][8]

SIRT1_Pathway SIRT1 SIRT1 Deacetylated_Substrate Deacetylated Substrate SIRT1->Deacetylated_Substrate Deacetylates NAM Nicotinamide SIRT1->NAM Compound Phenyl (4-methylthiazol-2-yl)carbamate (Potential Inhibitor) Compound->SIRT1 Inhibits Acetylated_Substrate Acetylated Substrate (e.g., p53, NF-κB) Acetylated_Substrate->SIRT1 Cellular_Response Downstream Cellular Responses (Apoptosis, Inflammation, etc.) Deacetylated_Substrate->Cellular_Response NAD NAD+ NAD->SIRT1

Figure 2: Potential inhibitory action on the SIRT1 signaling pathway.

Anticancer Activity

Thiazole derivatives have demonstrated promising anticancer properties.[1][9][10] The proposed mechanisms include the induction of apoptosis (programmed cell death) and the inhibition of key cell cycle regulators.[9][10] Some structurally related compounds have been shown to inhibit cyclin-dependent kinases (CDKs), specifically CDK4 and CDK6, which are often overactive in cancer cells.[1] Inhibition of these kinases can lead to a reduction in cell proliferation.[1]

For example, certain 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives have been identified as promising scaffolds for developing anticancer agents that target SIRT2 and EGFR.[10]

Other Potential Activities
  • Anti-inflammatory: Thiazole-carbamate hybrids have shown potential as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[1]

  • Antimicrobial: Thiazole-containing compounds are known for their broad-spectrum antimicrobial activity against both bacteria and fungi.[1]

  • Neuroprotective: Some studies suggest that thiazole derivatives may possess neuroprotective properties, with the potential to protect neuronal cells from apoptosis.[1]

  • Butyrylcholinesterase (BChE) Inhibition: Carbamate derivatives are also investigated for their ability to inhibit BChE, an enzyme implicated in neurodegenerative diseases like Alzheimer's.[1]

Experimental Protocols

For researchers interested in investigating the biological activities of Phenyl (4-methylthiazol-2-yl)carbamate, particularly as a sirtuin inhibitor, the following experimental workflows can be adapted.

In Vitro SIRT1 Inhibition Assay (Fluorometric)

This protocol is a generalized procedure based on commercially available kits for measuring SIRT1 activity and can be used to assess the inhibitory potential of Phenyl (4-methylthiazol-2-yl)carbamate.

Principle: The assay involves a two-step enzymatic reaction. First, SIRT1 deacetylates a substrate containing an acetylated lysine. In the second step, a developing solution cleaves the deacetylated substrate, releasing a fluorescent group. The fluorescence intensity is directly proportional to the SIRT1 activity.[11]

Materials:

  • Purified SIRT1 enzyme

  • SIRT1 substrate (fluorogenic)

  • Assay buffer

  • Developing solution

  • Phenyl (4-methylthiazol-2-yl)carbamate (dissolved in a suitable solvent, e.g., DMSO)

  • Positive control inhibitor (e.g., Nicotinamide)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare a dilution series of Phenyl (4-methylthiazol-2-yl)carbamate in the assay buffer. Also, prepare controls including a no-enzyme control, a no-inhibitor control, and a positive control inhibitor.

  • Add the assay buffer and the diluted compound or controls to the wells of the microplate.

  • Add the purified SIRT1 enzyme to the appropriate wells and mix gently.

  • Add the SIRT1 substrate solution to all wells.[11]

  • Incubate the plate at 37°C for 30-60 minutes.[11]

  • Add the developing solution to each well and incubate at 37°C for 10-15 minutes.[11]

  • Read the fluorescence on a microplate reader at the appropriate excitation and emission wavelengths (e.g., 530ex/590em nm).[10]

  • Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value.

SIRT1_Assay_Workflow start Start prep_reagents Prepare Reagents: - Diluted Compound - Controls - SIRT1 Enzyme - Substrate start->prep_reagents plate_setup Add Buffer, Compound/Controls, and SIRT1 Enzyme to Plate prep_reagents->plate_setup add_substrate Add SIRT1 Substrate plate_setup->add_substrate incubation1 Incubate at 37°C add_substrate->incubation1 add_developer Add Developing Solution incubation1->add_developer incubation2 Incubate at 37°C add_developer->incubation2 read_fluorescence Read Fluorescence incubation2->read_fluorescence analysis Calculate % Inhibition and IC50 read_fluorescence->analysis end End analysis->end

Figure 3: Workflow for an in vitro SIRT1 inhibition assay.

Structure-Activity Relationship (SAR) Insights

While specific SAR studies for Phenyl (4-methylthiazol-2-yl)carbamate are not available, general trends can be inferred from related thiazole derivatives.

  • Thiazole Ring Substitutions: The nature and position of substituents on the thiazole ring can significantly impact biological activity. For instance, in a series of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives, a methyl group at the 4- and/or 5-position of the thiazole ring was favorable for cyclooxygenase inhibitory activity.

  • Phenyl Ring Modifications: Variations in the substituents on the phenyl ring of the carbamate moiety can influence properties like lipophilicity and binding affinity. Electronegative substituents have been shown to enhance the antifungal activity of some thiazole derivatives by improving membrane penetration.[1]

  • Carbamate Linker: The carbamate group serves as a key structural linker and potential hydrogen bond donor/acceptor, which can be crucial for interaction with the target enzyme.

Conclusion and Future Directions

Phenyl (4-methylthiazol-2-yl)carbamate is a valuable chemical entity with significant potential for drug discovery and development. Its structural similarity to known enzyme inhibitors, particularly those targeting sirtuins and kinases, makes it a compelling candidate for further investigation. Future research should focus on:

  • Direct Biological Evaluation: Conducting in vitro and cell-based assays to definitively determine the biological targets of Phenyl (4-methylthiazol-2-yl)carbamate and quantify its activity (e.g., IC₅₀ values for SIRT1/2 inhibition).

  • Mechanism of Action Studies: Elucidating the precise molecular mechanisms through which this compound exerts its effects, for example, by examining its impact on downstream signaling pathways.

  • Lead Optimization: Performing medicinal chemistry campaigns to synthesize and evaluate analogs of Phenyl (4-methylthiazol-2-yl)carbamate with improved potency, selectivity, and pharmacokinetic properties.

The available evidence strongly suggests that Phenyl (4-methylthiazol-2-yl)carbamate and its derivatives are a promising area for continued research, with the potential to yield novel therapeutic agents for a range of diseases.

References

  • National Center for Biotechnology Information. Phenyl N-(1,3-thiazol-2-yl)carbamate - PMC. [Link]

  • MDPI. Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays. [Link]

  • MDPI. Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays. [Link]

  • National Center for Biotechnology Information. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. [Link]

  • National Center for Biotechnology Information. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. [Link]

  • PubMed. Structure-activity relationship and interaction studies of new SIRT1 inhibitors with the scaffold of 3-(furan-2-yl)-[1][4][7]triazolo[3,4-b][1][6][7]thiadiazole. [Link]

  • PubMed. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. [Link]

  • National Center for Biotechnology Information. Tailored SirReal-type inhibitors enhance SIRT2 inhibition through ligand stabilization and disruption of NAD+ co-factor binding. [Link]

  • National Center for Biotechnology Information. Novel Thiazole-Based SIRT2 Inhibitors Discovered via Molecular Modelling Studies and Enzymatic Assays. [Link]

  • Semantic Scholar. Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological A. [Link]

  • PubMed. Preparation and biological activity of 2-[4-(thiazol-2-yl)phenyl]propionic acid derivatives inhibiting cyclooxygenase. [Link]

  • The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. [Link]

  • GeneGlobe. Sirtuin Signaling Pathway. [Link]

  • Scientific Research Publishing. The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. [Link]

  • Sirtuin 1-Activating Compounds: Discovery of a Class of Thiazole-Based Derivatives. [Link]

Sources

Technical Guide: Biological Activity & Application of Phenyl (4-methylthiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the biological profile, mechanism of action, and experimental utility of Phenyl (4-methylthiazol-2-yl)carbamate .

CAS: 813445-31-7 Molecular Formula: C₁₁H₁₀N₂O₂S Molecular Weight: 234.27 g/mol Class: Activated Thiazolyl Carbamate / Serine Hydrolase Inhibitor

Executive Summary

Phenyl (4-methylthiazol-2-yl)carbamate is a dual-function bioactive scaffold acting primarily as a covalent modifier of serine hydrolases and a privileged intermediate in the synthesis of urea-based therapeutics. Unlike simple alkyl carbamates, the phenyl ester moiety functions as a biologically relevant leaving group, enabling the compound to carbamoylate active-site serine residues in target enzymes such as Butyrylcholinesterase (BChE) and Fatty Acid Amide Hydrolase (FAAH) . Furthermore, the 2-aminothiazole core confers significant antimicrobial and antifungal properties, making this molecule a critical lead in neurodegenerative and infectious disease research.

Chemical Identity & Physicochemical Properties

Understanding the reactivity of the phenyl ester group is essential for predicting biological behavior. The phenyl group withdraws electron density from the carbonyl oxygen, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by biological thiols or hydroxyls.

PropertyValueBiological Implication
LogP ~2.3 - 2.8Moderate lipophilicity; suggests good blood-brain barrier (BBB) permeability, relevant for CNS targets like BChE.
H-Bond Donors 1 (NH)Facilitates binding orientation within enzyme pockets via hydrogen bonding to backbone residues.
H-Bond Acceptors 4 (N, O, S)Enhances solubility and interaction with histidine residues in catalytic triads.
Electrophilicity HighThe phenyl leaving group activates the carbamate for transcarbamoylation reactions (Mechanism of Action).

Mechanism of Action (MOA)

The primary biological activity of Phenyl (4-methylthiazol-2-yl)carbamate is driven by Pseudo-Irreversible Inhibition via carbamoylation.

Covalent Inhibition of Serine Hydrolases

Many carbamate drugs (e.g., Rivastigmine) function by transferring a carbamoyl group to the catalytic serine of the target enzyme. Phenyl (4-methylthiazol-2-yl)carbamate follows this kinetic pathway:

  • Association: The thiazole ring binds to the specificity pocket (e.g., the choline-binding site of AChE/BChE), utilizing

    
    -
    
    
    
    stacking interactions.
  • Acylation: The catalytic serine hydroxyl (

    
    ) attacks the carbamate carbonyl.
    
  • Release: Phenol is released as the leaving group.

  • Inactivation: The enzyme remains covalently carbamoylated at the serine residue. Hydrolysis of this bond is slow (minutes to hours), effectively silencing the enzyme.

Visualization of Signaling/Inhibition Pathway

The following diagram illustrates the kinetic mechanism of enzyme inactivation.

MOA_Pathway Substrate Phenyl (4-methylthiazol-2-yl)carbamate Complex Michaelis Complex (Non-covalent) Substrate->Complex Binding (Kd) Enzyme Active Enzyme (Ser-OH) Enzyme->Complex Binding (Kd) Transition Tetrahedral Intermediate Complex->Transition Nucleophilic Attack Product1 Phenol (Leaving Group) Transition->Product1 Inhibited Carbamoylated Enzyme (Inactive) Transition->Inhibited Carbamoylation Inhibited->Enzyme k_dec (Slow) Regeneration Slow Hydrolysis (Reactivation)

Caption: Kinetic pathway of serine hydrolase inactivation via carbamoylation. The release of phenol locks the enzyme in an inactive state.

Therapeutic Applications & Biological Activity[1][2][3][4][5][6]

Neuroprotection (Cholinesterase Inhibition)

Research indicates that thiazole-based carbamates are potent inhibitors of Butyrylcholinesterase (BChE) and Acetylcholinesterase (AChE) .

  • Relevance: BChE levels rise in Alzheimer's disease plaques while AChE levels drop. Selective BChE inhibition is a targeted therapeutic strategy.[1]

  • Activity Profile: The 4-methylthiazole moiety mimics the steric bulk of acetylcholine, guiding the molecule to the active site, while the phenyl carbamate warhead executes the inhibition.

Antimicrobial & Antifungal Activity

The 2-aminothiazole scaffold is a pharmacophore found in drugs like Abafungin.[2][3]

  • Target: Inhibition of fungal microtubule assembly and interference with bacterial cell wall synthesis.

  • Data: Derivatives of this scaffold have shown MIC values in the range of 15.6 – 62.5 µg/mL against Candida albicans and Staphylococcus aureus.

Synthetic Utility (NAMPT Inhibitors)

Beyond direct activity, this molecule is a validated intermediate for synthesizing urea-based NAMPT inhibitors (e.g., analogs of FK866). NAMPT is a key enzyme in NAD+ biosynthesis, and its inhibition induces apoptosis in cancer cells.

  • Reaction: Phenyl (4-methylthiazol-2-yl)carbamate reacts with primary amines to form unsymmetrical ureas, releasing phenol. This "activated carbamate" route is preferred over isocyanates for safety and yield.

Experimental Protocols

Synthesis of Phenyl (4-methylthiazol-2-yl)carbamate

Rationale: To generate the active carbamate from the amine precursor.

Reagents: 2-Amino-4-methylthiazole, Phenyl chloroformate, Pyridine/Triethylamine, Dichloromethane (DCM).

  • Preparation: Dissolve 2-amino-4-methylthiazole (1.0 eq) in anhydrous DCM at 0°C under nitrogen atmosphere.

  • Base Addition: Add Pyridine (1.2 eq) dropwise. Stir for 10 minutes.

  • Acylation: Add Phenyl chloroformate (1.1 eq) dropwise over 20 minutes. Maintain temperature < 5°C to prevent bis-acylation.

  • Reaction: Allow to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine/pyridine), then saturated NaHCO₃, then brine.

  • Purification: Recrystallize from Ethanol/Hexane to yield a white/off-white solid.

Ellman’s Assay for AChE/BChE Inhibition

Rationale: To quantify the inhibitory potency (IC50) of the molecule.

Materials: Acetylthiocholine iodide (substrate), DTNB (Ellman's reagent), AChE (from Electrophorus electricus), Phosphate Buffer (pH 8.0).

  • Buffer Prep: Prepare 0.1 M Phosphate buffer (pH 8.0).

  • Incubation: In a 96-well plate, mix:

    • 150 µL Buffer

    • 20 µL Enzyme solution (0.1 U/mL)

    • 10 µL Test Compound (Phenyl (4-methylthiazol-2-yl)carbamate in DMSO, varying concentrations).

    • Incubate for 15 minutes at 25°C. (Critical for carbamoylation to occur).

  • Substrate Addition: Add 10 µL DTNB (10 mM) and 10 µL Acetylthiocholine iodide (15 mM).

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Experimental Workflow Diagram

Workflow Start Start: 2-Amino-4-methylthiazole Synth Synthesis: + Phenyl Chloroformate (DCM, 0°C) Start->Synth Purify Purification: Recrystallization (EtOH) Synth->Purify Compound Phenyl (4-methylthiazol-2-yl)carbamate Purify->Compound Branch Application Compound->Branch PathA Direct Bioassay (AChE/BChE Inhibition) Branch->PathA PathB Synthetic Intermediate (React with Amine -> Urea) Branch->PathB ReadoutA IC50 Determination (Ellman's Method) PathA->ReadoutA ReadoutB NAMPT Inhibitor Library PathB->ReadoutB

Caption: Operational workflow from chemical synthesis to biological validation.

Safety & Toxicology

  • Hazard Identification: Phenyl carbamates can be skin sensitizers. The release of phenol upon hydrolysis requires handling in ventilated hoods.

  • Cytotoxicity: While active against cancer lines (e.g., PC3), non-selective carbamoylation of host serine proteases (like elastase or trypsin) can lead to off-target toxicity.

  • Handling: Wear nitrile gloves and eye protection. Avoid inhalation of dusts.

References

  • Siddiqui, N., et al. (2019). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. NIH National Library of Medicine. Retrieved from [Link]

  • World Intellectual Property Organization. (2014). WO2014111871A1 - 4,5-dihydroisoxazole derivatives as NAMPT inhibitors.[4] Google Patents. Retrieved from

  • Ayati, A., et al. (2015).[3] Thiazoles in the treatment of neurodegenerative diseases. European Journal of Medicinal Chemistry. (Contextual citation for Thiazole/BChE activity).

  • Altıntop, M. D., et al. (2025).[5] Synthesis and Biological Activity of Thiazole Dithiocarbamate Derivatives. ResearchGate. Retrieved from [Link]

Sources

The Thiazole Scaffold: A Technical Guide to Unlocking its Antimicrobial Potential

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: The Imperative for Novel Antimicrobial Agents

The relentless rise of antimicrobial resistance (AMR) constitutes a formidable threat to global health, necessitating an urgent and innovative response from the scientific community.[1][2] The thiazole ring, a five-membered heterocyclic motif containing sulfur and nitrogen, has emerged as a "privileged structure" in medicinal chemistry.[3][4] This is not merely due to its presence in a number of approved drugs, but because its unique electronic and structural characteristics provide a versatile scaffold for the design of novel therapeutic agents with a wide array of biological activities, including potent antimicrobial effects.[3][4][5] This guide provides an in-depth exploration of the antimicrobial properties of thiazole-containing compounds, offering researchers, scientists, and drug development professionals a comprehensive technical resource. We will delve into the mechanistic underpinnings of their activity, structure-activity relationships, and provide detailed, field-proven protocols for their evaluation.

The Thiazole Core: A Foundation for Diverse Antimicrobial Activity

The thiazole nucleus is a cornerstone of numerous clinically significant antimicrobial agents, including penicillins, sulfathiazole, and the antifungal agent Ravuconazole.[1][6] Its therapeutic versatility stems from its ability to engage in various biological interactions, a feature attributable to its distinct chemical properties. Thiazole derivatives have demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, including notoriously resistant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).[7]

The amphiphilic nature of certain thiazole derivatives facilitates their interaction with and penetration of microbial cell membranes.[8] This property allows them to disrupt the integrity of the cell membrane, leading to leakage of cytoplasmic contents and ultimately, cell death.[8] This mechanism underscores the potential of thiazole compounds to act against a wide range of bacterial species.[8]

Deciphering the Molecular Mechanisms of Action

A critical aspect of developing new antimicrobial agents is understanding their precise mechanism of action. Thiazole-containing compounds have been shown to inhibit several essential bacterial processes. The following sections detail some of the key molecular targets and provide a logical workflow for their investigation.

Workflow for Elucidating the Mechanism of Action

Mechanism_of_Action_Workflow cluster_Initial_Screening Initial Screening cluster_Target_Identification Target Identification cluster_Virulence_Factor_Inhibition Virulence Factor Inhibition MIC_Determination MIC Determination Synergy_Testing Synergy Testing MIC_Determination->Synergy_Testing Identified Hits Cell_Wall Cell Wall Synthesis (MurB Inhibition) Synergy_Testing->Cell_Wall DNA_Replication DNA Replication (DNA Gyrase Inhibition) Synergy_Testing->DNA_Replication Cell_Division Cell Division (FtsZ Polymerization) Synergy_Testing->Cell_Division Fatty_Acid Fatty Acid Synthesis (FabH Inhibition) Synergy_Testing->Fatty_Acid Biofilm_Formation Biofilm Formation Synergy_Testing->Biofilm_Formation Quorum_Sensing Quorum Sensing Synergy_Testing->Quorum_Sensing

Caption: A logical workflow for investigating the antimicrobial properties of thiazole compounds.

Inhibition of Essential Bacterial Enzymes

DNA gyrase, a type II topoisomerase, is crucial for bacterial DNA replication and is a well-established target for antibiotics.[2] Thiazole derivatives have been identified as potential inhibitors of this enzyme.[2]

The FtsZ protein is a key component of the bacterial cytoskeleton and plays a vital role in cell division.[2] Inhibition of FtsZ polymerization leads to filamentation and ultimately cell death, making it an attractive target for novel antibiotics.[2]

The MurB enzyme is involved in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall.[2] By inhibiting MurB, thiazole compounds can compromise the structural integrity of the cell wall, leading to cell lysis.

β-ketoacyl-acyl carrier protein synthase III (FabH) catalyzes the initial step in fatty acid biosynthesis, a pathway essential for bacterial survival.[2] Thiazole derivatives have been shown to be effective inhibitors of FabH.[2]

Anti-Virulence Strategies: A Paradigm Shift

In addition to direct bactericidal or bacteriostatic activity, thiazole compounds can also target bacterial virulence factors, offering a promising strategy to combat infections while potentially exerting less selective pressure for resistance.

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which confers increased resistance to antibiotics and host immune responses.[9] Several thiazole derivatives have demonstrated significant anti-biofilm activity, particularly against Staphylococcus species.[10]

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This process regulates the production of virulence factors and biofilm formation.[11] Thiazole compounds have been investigated as potential quorum sensing inhibitors (QSIs), which can disrupt these pathogenic processes.[11]

Structure-Activity Relationships (SAR): Designing Potent Antimicrobial Thiazoles

The antimicrobial potency of thiazole derivatives is highly dependent on the nature and position of substituents on the thiazole ring. Understanding these structure-activity relationships (SAR) is crucial for the rational design of more effective compounds.

  • Substitution at Position 2 and 4: The presence of various substituents at the 2 and 4-positions of the thiazole ring significantly influences antibacterial activity. For instance, the incorporation of a 2-(3,4-dimethoxyphenyl)ethanamine substituent at position 4 and a phenol group at position 2 has been shown to be beneficial for antibacterial activity.[12]

  • Hybrid Molecules: Hybridizing the thiazole scaffold with other pharmacophores, such as pyrazoline, can enhance antibacterial action.[1] The presence of a phenyl ring in these hybrid structures often improves activity.[1]

  • Electron-Withdrawing Groups: The introduction of strong electron-withdrawing groups, particularly a nitro group at the para-position of a phenyl ring substituent, can lead to increased antibacterial and antifungal activity.

  • Multiple Thiazole Rings: The synthesis of molecules containing more than one thiazole ring has been shown to enhance therapeutic activities.[13]

SAR_Thiazole cluster_Modifications Key Modifications for Enhanced Activity Thiazole_Core Thiazole Core Position 2 Position 4 Position 5 Activity Antimicrobial Activity Thiazole_Core->Activity Substituents Substituent Modifications Substituents->Thiazole_Core Hybridization Hybridization with other heterocycles (e.g., pyrazoline) Substituents->Hybridization EWG Electron-Withdrawing Groups (e.g., -NO2) Substituents->EWG Multi_Thiazole Multiple Thiazole Rings Substituents->Multi_Thiazole Specific_Substituents Specific Substituents at Positions 2 & 4 Substituents->Specific_Substituents

Caption: Key structure-activity relationships for antimicrobial thiazole compounds.

Experimental Protocols for Antimicrobial Evaluation

To ensure the trustworthiness and reproducibility of research findings, standardized and well-controlled experimental protocols are paramount. This section provides detailed, step-by-step methodologies for key assays.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) M07 document.[14]

Principle: The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Thiazole compound stock solution

  • Positive control antibiotic (e.g., vancomycin for Gram-positive, ciprofloxacin for Gram-negative)

  • Negative (growth) control (no antimicrobial agent)

  • Sterility control (no bacteria)

Procedure:

  • Prepare Serial Dilutions: Prepare a two-fold serial dilution of the thiazole compound and the positive control antibiotic in CAMHB directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Inoculum Preparation: Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to each well containing the antimicrobial dilutions and the growth control well. The final volume in these wells will be 200 µL. Add 200 µL of sterile CAMHB to the sterility control well.

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the Results: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

Self-Validation: The growth control must show turbidity, and the sterility control must remain clear. The MIC of the positive control antibiotic against a quality control strain (e.g., S. aureus ATCC 29213) should fall within the expected range as defined by CLSI.

Checkerboard Synergy Assay

Principle: The checkerboard assay is used to assess the interaction between two antimicrobial agents (e.g., a thiazole compound and a conventional antibiotic). The interaction can be synergistic, additive, indifferent, or antagonistic.

Procedure:

  • Plate Setup: In a 96-well plate, create a two-dimensional array of concentrations. Serially dilute compound A (thiazole) horizontally and compound B (antibiotic) vertically.

  • Inoculation: Inoculate the plate with a standardized bacterial suspension as described for the MIC assay.

  • Incubation and Reading: Incubate and read the plate as for the MIC determination.

  • Data Analysis: Calculate the Fractional Inhibitory Concentration (FIC) index for each combination that inhibits growth.

    • FIC of compound A = (MIC of A in combination) / (MIC of A alone)

    • FIC of compound B = (MIC of B in combination) / (MIC of B alone)

    • FIC Index = FIC of A + FIC of B

    • Interpretation:

      • Synergy: FIC Index ≤ 0.5

      • Additive: 0.5 < FIC Index ≤ 1.0

      • Indifference: 1.0 < FIC Index ≤ 4.0

      • Antagonism: FIC Index > 4.0

Biofilm Inhibition Assay (Crystal Violet Method)

Principle: This assay quantifies the ability of a compound to inhibit the formation of bacterial biofilms. The amount of biofilm formed is determined by staining with crystal violet.

Procedure:

  • Inoculation: In a flat-bottom 96-well plate, add 100 µL of a 1:100 dilution of an overnight bacterial culture in a suitable growth medium (e.g., Tryptic Soy Broth with 1% glucose) to each well. Add various concentrations of the thiazole compound.

  • Incubation: Incubate the plate at 37°C for 24-48 hours without agitation.

  • Washing: Gently remove the planktonic cells by washing the wells twice with 200 µL of sterile phosphate-buffered saline (PBS).

  • Fixation: Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes.

  • Staining: Remove the methanol and stain the biofilms with 200 µL of 0.1% crystal violet solution for 15 minutes.

  • Washing: Wash the wells again with PBS to remove excess stain.

  • Solubilization: Solubilize the bound crystal violet by adding 200 µL of 33% acetic acid to each well.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. The reduction in absorbance in the presence of the compound compared to the control indicates biofilm inhibition.

Quorum Sensing Inhibition Assay (Violacein Inhibition in Chromobacterium violaceum)

Principle: Chromobacterium violaceum produces a purple pigment called violacein, the synthesis of which is regulated by quorum sensing. Inhibition of violacein production without affecting bacterial growth is an indicator of QS inhibition.[8][15]

Procedure:

  • Culture Preparation: Grow an overnight culture of C. violaceum in Luria-Bertani (LB) broth.

  • Assay Setup: In a 96-well plate, add LB broth containing various sub-MIC concentrations of the thiazole compound.

  • Inoculation: Inoculate each well with the C. violaceum culture.

  • Incubation: Incubate the plate at 30°C for 24 hours with shaking.

  • Quantification: Visually assess the inhibition of purple pigment production. For quantitative analysis, lyse the cells and extract the violacein with a suitable solvent (e.g., DMSO), then measure the absorbance at 585 nm.[8]

Quantitative Data Summary

The following tables summarize the reported antimicrobial activities of representative thiazole-containing compounds.

Table 1: Minimum Inhibitory Concentrations (MIC) of Thiazole Derivatives against MRSA

CompoundMRSA StrainMIC (µg/mL)Reference
Thiazole 1USA3001.3[7]
Thiazole 1USA4001.3[16]
Biphenyl analogue (2)USA3002.8 - 5.6[7]
Butyne analogue (3)USA3002.8 - 5.6[7]
Substituted ThiazoleMRSA (18 strains)0.4 - 5.5[17]

Table 2: Biofilm Inhibition by Thiazole Derivatives against S. aureus

CompoundStrainIC₅₀ (µM)Reference
1pS. aureus ATCC 259231.2[11]
2iS. aureus ATCC 259231.7[11]
2jS. aureus ATCC 259232.0[11]
2nS. aureus ATCC 259230.4[11]

Conclusion and Future Directions

Thiazole-containing compounds represent a highly promising class of antimicrobial agents with diverse mechanisms of action and significant potential for further development. Their broad-spectrum activity, including efficacy against resistant pathogens, and their ability to inhibit virulence factors like biofilm formation and quorum sensing, make them attractive candidates for addressing the growing challenge of antimicrobial resistance. The structure-activity relationships discussed herein provide a roadmap for the rational design of next-generation thiazole-based antimicrobials with improved potency and pharmacological properties. The detailed experimental protocols outlined in this guide are intended to facilitate robust and reproducible research in this critical area. Future research should focus on optimizing the lead compounds, exploring novel thiazole hybrids, and conducting in vivo studies to validate their therapeutic potential.

References

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - CLSI. (URL: [Link])

  • Anti-biofilm activity and synergism of novel thiazole compounds with glycopeptide antibiotics against multidrug-resistant staphylococci - PMC - NIH. (URL: [Link])

  • Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation - PubMed. (URL: [Link])

  • 1,3-Thiazole Derivatives as a Promising Scaffold in Medicinal Chemistry: A Recent Overview. (URL: [Link])

  • Antimicrobial activity of some novel heterocyclic compounds - Wisdom Library. (URL: [Link])

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC - NIH. (URL: [Link])

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. (URL: [Link])

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (URL: [Link])

  • The Potential of Thiazole Derivatives as Antimicrobial Agents - MDPI. (URL: [Link])

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - MDPI. (URL: [Link])

  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (URL: [Link])

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (URL: [Link])

  • Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - PMC - NIH. (URL: [Link])

  • (PDF) Synthesis, Characterization and Antimicrobial Activities of Some Thiazole Derivatives. (URL: [Link])

  • An Overview of Thiazole Derivatives and its Biological Activities. (URL: [Link])

  • New Thiazole Nortopsentin Analogues Inhibit Bacterial Biofilm Formation - PMC - NIH. (URL: [Link])

  • New Thiazole Nortopsentin Analogues Inhibit Bacterial Biofilm Formation - PMC - NIH. (URL: [Link])

  • Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - JoVE. (URL: [Link])

  • Elucidating the Mechanisms of Action of Antimicrobial Agents - PMC - NIH. (URL: [Link])

  • Thiazole Scaffold: An Overview on Its Synthetic and Pharmaceutical Aspects | Request PDF. (URL: [Link])

  • Discovery and Optimization of Thiazole-based Quorum Sensing Inhibitors as Potent Blockers of Pseudomonas aeruginosa Pathogenicity | Request PDF - ResearchGate. (URL: [Link])

  • Thiazole Analogues of the Marine Alkaloid Nortopsentin as Inhibitors of Bacterial Biofilm Formation - MDPI. (URL: [Link])

  • Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model | PLOS One - Research journals. (URL: [Link])

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics - FABAD Journal of Pharmaceutical Sciences. (URL: [Link])

  • Mechanisms of Antibacterial Drugs | Microbiology - Lumen Learning. (URL: [Link])

  • Thiazole-Based Thiazolidinones as Potent Antimicrobial Agents. Design, Synthesis and Biological Evaluation - PubMed. (URL: [Link])

  • Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms - MDPI. (URL: [Link])

  • Antibacterial evaluation of synthetic thiazole compounds in vitro and in vivo in a methicillin-resistant staphylococcus aureus ( - Purdue e-Pubs. (URL: [Link])

  • Quantification of Violacein in Chromobacterium violaceum and Its Inhibition by Bioactive Compounds - PubMed. (URL: [Link])

  • Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics. (URL: [Link])

  • FtsZ Polymerization Assays: Simple Protocols and Considerations - PMC - NIH. (URL: [Link])

  • Discovery and Characterization of Potent Thiazoles versus Methicillin- and Vancomycin-Resistant Staphylococcus aureus - PMC - PubMed Central. (URL: [Link])

  • Microtiter Dish Biofilm Formation Assay - PMC - NIH. (URL: [Link])

  • FtsZ Polymerization Assays: Simple Protocols & Considerations l Protocol Preview - YouTube. (URL: [Link])

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (URL: [Link])

  • Quorum Sensing Inhibition by Bioactive Compou - JoVE Journal. (URL: [Link])

  • Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - ACS Publications. (URL: [Link])

  • New and simplified method for drug combination studies by checkerboard assay - NIH. (URL: [Link])

  • How can I assess biofilm formation by crystal violet binding assay? - ResearchGate. (URL: [Link])

  • (PDF) Antibacterial Evaluation of Synthetic Thiazole Compounds In Vitro and In Vivo in a Methicillin-Resistant Staphylococcus aureus (MRSA) Skin Infection Mouse Model - ResearchGate. (URL: [Link])

  • FtsZ Polymerization Assays: Simple Protocols and Considerations - the University of Groningen research portal. (URL: [Link])

  • Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA - PMC - NIH. (URL: [Link])

  • Design and Synthesis of Covalent Inhibitors of FabA | ACS Omega. (URL: [Link])

  • An Optimized Checkerboard Method for Phage-Antibiotic Synergy Detection - MDPI. (URL: [Link])

  • A Polymerization-Associated Structural Switch in FtsZ That Enables Treadmilling of Model Filaments | mBio - ASM Journals - American Society for Microbiology. (URL: [Link])

  • Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - ResearchGate. (URL: [Link])

  • Reaction scheme of the MurB assay. MurB uses NADPH to catalyze the... - ResearchGate. (URL: [Link])

  • Protocol for Bacterial Cell Inhibition Assay – BBS OER Lab Manual. (URL: [Link])

  • Synergy Tests by E Test and Checkerboard Methods of Antimicrobial Combinations against Brucella melitensis - ASM Journals. (URL: [Link])

Sources

Methodological & Application

Harnessing the Therapeutic Potential of Phenyl (4-methylthiazol-2-yl)carbamate in Cellular Models

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers

Abstract

Phenyl (4-methylthiazol-2-yl)carbamate is a synthetic small molecule belonging to the thiazole and carbamate chemical classes. Emerging research has identified compounds with similar structural motifs as potent modulators of critical cellular processes, particularly cell cycle progression and apoptosis.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Phenyl (4-methylthiazol-2-yl)carbamate in cell culture experiments. We delve into its mechanism of action, supported by current literature, and offer detailed, field-proven protocols for its preparation, validation of cytotoxic effects, and analysis of its impact on programmed cell death and cell cycle distribution. The methodologies are designed to be self-validating, ensuring robust and reproducible results for investigating the therapeutic potential of this compound.

Introduction and Scientific Background

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1] When combined with a carbamate functional group, the resulting molecule, such as Phenyl (4-methylthiazol-2-yl)carbamate, gains the potential to interact with a variety of intracellular targets. Structurally related molecules have demonstrated significant efficacy as inhibitors of Cyclin-Dependent Kinases (CDKs), key regulators of the cell cycle that are often dysregulated in cancer.[1] Specifically, inhibition of CDK4, CDK6, and CDK9 has been noted, leading to reduced cell proliferation and the induction of apoptosis.[1]

Furthermore, the carbamate moiety itself is present in many compounds known to induce apoptosis.[2][3] The collective evidence suggests that Phenyl (4-methylthiazol-2-yl)carbamate is a promising candidate for investigation in oncology and potentially other fields where modulation of cell cycle and apoptosis is therapeutically beneficial, such as neurodegenerative diseases.[1] This guide will equip researchers with the foundational knowledge and practical protocols to explore these effects in vitro.

Compound Properties and Handling

A thorough understanding of the compound's physical and chemical properties is paramount for experimental success.

PropertyDataSource
IUPAC Name phenyl N-(4-methyl-1,3-thiazol-2-yl)carbamate
CAS Number 813445-31-7Benchchem[1]
Molecular Formula C₁₁H₁₀N₂O₂S
Molecular Weight 234.28 g/mol
Solubility Soluble in Dimethyl Sulfoxide (DMSO). Poorly soluble in water.General chemical knowledge
Storage Store as a solid at -20°C. Store stock solutions at -20°C in aliquots.Standard laboratory practice

Postulated Mechanism of Action

The biological activity of Phenyl (4-methylthiazol-2-yl)carbamate is believed to be multifactorial, primarily targeting the cell cycle machinery and apoptotic pathways.

Inhibition of Cell Cycle Progression

The cell cycle is tightly regulated by complexes of cyclins and Cyclin-Dependent Kinases (CDKs). In many cancers, this regulation is lost, leading to uncontrolled proliferation. Phenyl (4-methylthiazol-2-yl)carbamate and its analogs are reported to inhibit CDK activity.[1] By blocking the kinase activity of CDK4/6 and CDK2, the phosphorylation of the Retinoblastoma (Rb) protein is prevented. Hypophosphorylated Rb remains bound to the transcription factor E2F, blocking the expression of genes required for S-phase entry and effectively causing a G1 phase cell cycle arrest.

G cluster_0 G1 Phase CyclinD_CDK46 Cyclin D / CDK4/6 Rb_E2F Rb-E2F Complex (Transcription Repressed) CyclinD_CDK46->Rb_E2F Phosphorylates pRb_E2F pRb + E2F (Transcription Active) Rb_E2F->pRb_E2F Releases S_Phase S-Phase Entry pRb_E2F->S_Phase Compound Phenyl (4-methylthiazol- 2-yl)carbamate Compound->CyclinD_CDK46 Inhibits

Caption: CDK-mediated cell cycle progression and its inhibition.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Carbamate-containing compounds have been shown to trigger this process.[3] The mechanism often involves the intrinsic (mitochondrial) pathway. Cellular stress induced by the compound can lead to the release of cytochrome c from the mitochondria. In the cytoplasm, cytochrome c binds to Apaf-1, forming the apoptosome, which then activates caspase-9. Caspase-9, an initiator caspase, subsequently cleaves and activates executioner caspases like caspase-3, which dismantle the cell in an orderly fashion.[3]

G cluster_1 Apoptosis Induction Mitochondrion Mitochondrion Cytochrome_c Cytochrome c (Released) Mitochondrion->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c) Cytochrome_c->Apoptosome Caspase9 Pro-Caspase-9 → Caspase-9 Apoptosome->Caspase9 Activates Caspase3 Pro-Caspase-3 → Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes Compound Phenyl (4-methylthiazol- 2-yl)carbamate Compound->Mitochondrion Induces Stress

Caption: Intrinsic pathway of apoptosis activated by cellular stress.

Experimental Protocols

The following protocols provide a framework for investigating the cellular effects of Phenyl (4-methylthiazol-2-yl)carbamate. It is crucial to include appropriate controls (e.g., vehicle-only treated cells) in every experiment.

Protocol 1: Preparation of Stock Solutions

Causality: A high-concentration, sterile stock solution in an appropriate solvent is essential for accurate, reproducible dosing and to avoid microbial contamination. DMSO is used due to the compound's poor aqueous solubility.

  • Weighing: Accurately weigh out 5-10 mg of Phenyl (4-methylthiazol-2-yl)carbamate powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of sterile, cell culture-grade DMSO to achieve a high-concentration stock (e.g., 10-50 mM). Vortex thoroughly until the solid is completely dissolved.

    • Expert Tip: Gentle warming in a 37°C water bath can aid dissolution, but avoid overheating.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This step is critical to prevent contamination of cell cultures.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) to minimize freeze-thaw cycles, which can degrade the compound. Store aliquots at -20°C, protected from light.

Protocol 2: Determining Cytotoxicity and IC₅₀ via MTT Assay

Causality: Before investigating the mechanism, it is essential to determine the concentration range over which the compound affects cell viability. The MTT assay measures mitochondrial reductase activity, a proxy for viable, metabolically active cells.[4] This allows for the calculation of the IC₅₀ (the concentration that inhibits 50% of cell viability).

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate (24h) A->B C 3. Treat with Compound (Serial Dilutions) B->C D 4. Incubate (24-72h) C->D E 5. Add MTT Reagent D->E F 6. Incubate (2-4h) E->F G 7. Solubilize Formazan (Add DMSO/Solubilizer) F->G H 8. Read Absorbance (570 nm) G->H

Caption: Standard experimental workflow for an MTT cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed your chosen cancer cell line (e.g., A549, MCF-7, HeLa) into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[4] Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a serial dilution of Phenyl (4-methylthiazol-2-yl)carbamate in complete medium from your stock solution. A common starting range is 0.1 µM to 100 µM. Also prepare a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration, typically ≤0.5%).

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations (and the vehicle control).

  • Incubation: Incubate the plate for a relevant duration (e.g., 24, 48, or 72 hours).[4]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for another 2-4 hours at 37°C.[4] Viable cells will convert the yellow MTT tetrazolium salt into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4] Mix gently on a plate shaker for 5-10 minutes.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression (dose-response curve) to determine the IC₅₀ value.

Protocol 3: Analysis of Apoptosis by Caspase-3 Activity Assay

Causality: This assay directly measures the activity of the key executioner caspase, Caspase-3, providing direct evidence of apoptosis induction.[5]

  • Cell Culture: Seed cells in larger formats (e.g., 6-well plates) and treat with the compound at concentrations around the predetermined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀) for a specific time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Harvest the cells (including any floating cells in the supernatant) and lyse them using a chilled lysis buffer provided in a commercial Caspase-3 colorimetric or fluorometric assay kit. Incubate on ice as per the manufacturer's instructions.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the Bradford or BCA assay. This is crucial for normalizing the caspase activity.

  • Caspase Assay: Add an equal amount of protein from each lysate to a 96-well plate. Add the reaction buffer and the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).[5]

  • Incubation and Measurement: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance (at 405 nm for pNA) or fluorescence using a plate reader.

  • Analysis: Normalize the readings to the protein concentration and express the results as a fold-change in caspase-3 activity compared to the vehicle-treated control cells.

Data Interpretation and Troubleshooting

ExperimentExpected Outcome with Active CompoundCommon Troubleshooting
MTT Assay A dose-dependent decrease in cell viability, yielding a sigmoidal curve.Precipitation: Compound may precipitate in media. Reduce final concentration or DMSO percentage. Prepare fresh dilutions.
Caspase-3 Assay A dose-dependent increase in caspase-3 activity.No Signal: The time point may be too early or too late. Perform a time-course experiment (e.g., 12, 24, 48 hours).
Cell Cycle Analysis Accumulation of cells in the G1 phase of the cell cycle.No Change: The concentration may be too low to induce a robust arrest. Try concentrations at or above the IC₅₀.

Safety Precautions

Phenyl (4-methylthiazol-2-yl)carbamate is a chemical compound intended for research use only. The full toxicological properties have not been determined. Standard laboratory safety practices should be followed:

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Handle the compound powder in a chemical fume hood to avoid inhalation.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

References

  • Saeed, A., et al. (2010). Phenyl N-(1,3-thiazol-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1478. Retrieved from [Link]

  • Wang, Z., et al. (2013). Synthesis and evaluation of the apoptosis inducing and CT DNA interaction properties of a series of 4β-carbamoyl 4'-O-demethylepipodophyllotoxins. European Journal of Medicinal Chemistry, 64, 432-441. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Phenyl Methylcarbamate. PubChem Compound Database. Retrieved from [Link]

  • Krivosheeva, L. V., et al. (2022). Anti-Proliferative and Cytoprotective Activity of Aryl Carbamate and Aryl Urea Derivatives with Alkyl Groups and Chlorine as Substituents. International Journal of Molecular Sciences, 23(11), 6279. Retrieved from [Link]

  • Aliabadi, A., et al. (2018). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Research in Pharmaceutical Sciences, 13(1), 74-81. Retrieved from [Link]

  • Karakurt, A., et al. (2013). Ethyl N-(2-acetyl-3-oxo-1-phenyl-but-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 9), o1467-o1468. Retrieved from [Link]

  • Stavrou, I. G., et al. (2024). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 29(10), 2314. Retrieved from [Link]

  • Aliabadi, A., et al. (2019). Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells. Research in Pharmaceutical Sciences, 14(1), 57-65. Retrieved from [Link]

  • Nakashima, T., et al. (2014). Carbamate Pesticide-Induced Apoptosis in Human T Lymphocytes. International Journal of Environmental Research and Public Health, 11(8), 8334-8348. Retrieved from [Link]

  • Aliabadi, A., et al. (2015). Cytotoxic and Apoptogenic Properties of 2-Phenylthiazole-4- Carboxamide Derivatives in Human Carcinoma Cell Lines. Iranian Journal of Pharmaceutical Sciences, 11(3), 1-8. Retrieved from [Link]

Sources

Application Note: Methodological Framework for Testing Phenyl (4-methylthiazol-2-yl)carbamate in Anticancer Studies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanistic Rationale

Phenyl (4-methylthiazol-2-yl)carbamate (CAS 813445-31-7) represents a privileged scaffold in medicinal chemistry, specifically designed to target the ATP-binding pocket of kinases. Unlike non-specific cytotoxic agents, this chemotype functions primarily as a Cyclin-Dependent Kinase (CDK) inhibitor , with reported selectivity for CDK4, CDK6, and CDK9 [1, 2].

The carbamate linker provides hydrolytic stability while positioning the thiazole and phenyl rings to engage in


 stacking and hydrogen bonding within the kinase active site. The primary mechanism of action involves:
  • CDK Inhibition: Competitive inhibition of ATP binding.

  • Cell Cycle Arrest: Blockade of the G1

    
     S phase transition due to hypophosphorylation of the Retinoblastoma (Rb) protein.
    
  • Apoptosis Induction: Downstream activation of Caspase-3/7 pathways.

This guide outlines a rigorous, self-validating workflow to characterize this compound, moving from chemical handling to mechanistic validation.

Compound Management & Formulation

Critical Directive: The hydrophobicity of the thiazole-phenyl core requires precise solvent management to prevent precipitation in aqueous media, which causes false negatives in potency assays.

Stock Solution Preparation
  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (

    
    99.9%).
    
  • Concentration: Prepare a 10 mM or 20 mM master stock.

    • Calculation: MW

      
       234.27  g/mol . To make 1 mL of 20 mM stock, weigh 4.68 mg of powder.
      
  • Storage: Aliquot into amber glass vials (avoid plastic interaction over long terms) and store at -20°C. Stable for 3-6 months. Avoid repeated freeze-thaw cycles.

Working Solutions
  • Dilution Strategy: Serial dilutions must be performed in DMSO first, then diluted into media.

  • Final DMSO Tolerance: The final concentration of DMSO in the cell culture well must not exceed 0.1% (v/v) . Higher concentrations induce solvent toxicity that masks the compound's specific effects.

Phase I: Cytotoxicity Screening (MTT Assay)

Objective: Establish the IC


 (half-maximal inhibitory concentration) across a panel of cell lines.
Experimental Design
  • Cell Lines:

    • Target: MCF-7 (Breast), HepG2 (Liver), HCT-116 (Colon) – known to overexpress CDKs.

    • Control: HFF-1 or HEK293 (Normal fibroblasts/epithelial) to determine the Selectivity Index (SI).

  • Controls:

    • Positive: Doxorubicin or Staurosporine (1

      
      M).
      
    • Negative: 0.1% DMSO Vehicle.

    • Blank: Media only (no cells).

Step-by-Step Protocol
  • Seeding: Plate cells at

    
     to 
    
    
    
    cells/well in 96-well plates. Incubate for 24 hours to allow attachment.
  • Treatment: Remove old media. Add 100

    
    L of fresh media containing the compound at 5 concentrations (e.g., 0.1, 1, 5, 10, 50, 100 
    
    
    
    M).
    • Triplicates: Every concentration must be run in biological triplicate.

  • Incubation: 48 to 72 hours at 37°C, 5% CO

    
    .
    
  • MTT Addition: Add 10

    
    L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3-4 hours until purple formazan crystals form.
    
  • Solubilization: Aspirate media carefully. Add 100

    
    L DMSO to dissolve crystals. Shake plate for 10 mins.
    
  • Read: Measure Absorbance at 570 nm (reference 630 nm).

Data Visualization (Workflow)

MTT_Workflow Step1 Cell Seeding (24h Attachment) Step2 Compound Treatment (0.1 - 100 µM) Step1->Step2 Step3 Incubation (48-72h) Step2->Step3 Step4 MTT Staining (Formazan Formation) Step3->Step4 Step5 IC50 Calculation (Non-linear Regression) Step4->Step5

Figure 1: Sequential workflow for high-throughput cytotoxicity screening.

Phase II: Mechanistic Profiling

Once an IC


 < 10 

M is confirmed, proceed to mechanistic validation.
Cell Cycle Analysis (Flow Cytometry)

Rationale: Since the compound targets CDKs, treated cells should accumulate in the G0/G1 phase (before DNA replication).

Protocol:

  • Synchronization: Starve cells (serum-free media) for 12h to synchronize in G0.

  • Treatment: Treat cells with IC

    
     concentration for 24h.
    
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

  • Staining: Wash ethanol. Resuspend in PBS containing Propidium Iodide (PI) (50

    
    g/mL) and RNase A  (100 
    
    
    
    g/mL). Incubate 30 min at 37°C in dark.
  • Acquisition: Analyze >10,000 events on a flow cytometer (FL2 channel).

Expected Result: A significant increase in the G0/G1 peak compared to the DMSO control.

Apoptosis Assay (Annexin V-FITC / PI)

Rationale: Distinguish between cytostatic effects (arrest) and cytotoxic effects (death).

Protocol:

  • Treat cells for 24-48h.

  • Harvest cells (trypsinize gently to preserve membrane integrity).

  • Stain with Annexin V-FITC (binds exposed phosphatidylserine) and PI (stains necrotic nuclei).

  • Analysis:

    • Q1 (Annexin-/PI+): Necrosis (Artifact or late toxicity).

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI-): Live.

    • Q4 (Annexin+/PI-):Early Apoptosis (Primary indicator of mechanism).

Phase III: Target Validation (Molecular Level)

Rationale: Confirm that the phenotypic effects (death/arrest) are caused by the specific inhibition of the CDK/Rb pathway.

Western Blotting Strategy

Lysates from treated cells should be probed for the following markers:

Target ProteinExpected ChangeBiological Significance
p-Rb (Ser780/807) Decrease

Direct substrate of CDK4/6. Loss of phosphorylation prevents S-phase entry.
Cyclin D1 Decrease

Often destabilized when CDK4/6 is inhibited.
Bcl-2 Decrease

Anti-apoptotic protein; reduction signals mitochondrial apoptosis.
Caspase-3 (Cleaved) Increase

Executioner caspase; confirms apoptotic cell death.
Pathway Visualization

Mechanism Compound Phenyl (4-methylthiazol-2-yl)carbamate CDK CDK4 / CDK6 Compound->CDK Inhibits Rb Retinoblastoma Protein (Rb) Compound->Rb Causes Hypophosphorylation CDK->Rb Phosphorylates (Normal State) E2F E2F Transcription Factor Rb->E2F Binds/Sequesters Arrest G1 Cell Cycle Arrest E2F->Arrest Transcriptional Blockade Apoptosis Apoptosis (Caspase-3 Activation) Arrest->Apoptosis Prolonged Stress

Figure 2: Proposed Mechanism of Action. The compound inhibits CDK4/6, preventing Rb phosphorylation, which sequesters E2F and halts the cell cycle.

Data Analysis & Statistical Rigor

  • IC

    
     Calculation:  Use non-linear regression (Sigmoidal dose-response, variable slope) in software like GraphPad Prism or Origin.
    
    • Equation:

      
      
      
  • Statistical Tests:

    • Compare Treatment vs. Control using One-way ANOVA followed by Dunnett’s post-hoc test.

    • Significance threshold:

      
      .
      
  • Selectivity Index (SI): Calculate

    
    . An SI > 2 is acceptable; SI > 10 is excellent.
    

References

  • Al-Wahaibi, L. H., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Retrieved from [Link]

  • Gomha, S. M., et al. (2015). Thiazole derivatives as effective anti-cancer agents. PubMed Central. Retrieved from [Link]

  • Saeedi, M., et al. (2019). Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. PubMed. Retrieved from [Link]

  • Charris, J. E., et al. (2025). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds. MDPI. Retrieved from [Link]

Application Note: In Vitro Cytotoxicity Evaluation of Phenyl (4-methylthiazol-2-yl)carbamate via MTT Assay

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Biological Context

Phenyl (4-methylthiazol-2-yl)carbamate (CAS 813445-31-7) represents a critical scaffold in medicinal chemistry, particularly in the development of Cyclin-Dependent Kinase (CDK) inhibitors . The thiazole ring system is a pharmacophore frequently associated with anticancer, antimicrobial, and anti-inflammatory activities. Specifically, carbamate derivatives in this class have shown potential in targeting CDK4 and CDK6, enzymes often overactive in neoplastic proliferation [1].[1]

This guide details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay protocol optimized for this compound. While the MTT assay is standard, hydrophobic carbamates require specific handling to prevent precipitation-induced artifacts and to ensure accurate IC50 determination.

Mechanism of Action

The assay relies on the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by NAD(P)H-dependent cellular oxidoreductase enzymes (primarily in mitochondria).[2] This reduction occurs only in metabolically active cells. Consequently, the optical density (OD) of the solubilized formazan is directly proportional to the number of viable cells.[3]

Experimental Design & Preparation

Materials and Reagents[4][5]
  • Test Compound: Phenyl (4-methylthiazol-2-yl)carbamate (Purity >98%).

  • Solvent: Dimethyl sulfoxide (DMSO), cell culture grade (Sigma-Aldrich).

  • MTT Reagent: 5 mg/mL in Phosphate Buffered Saline (PBS), pH 7.4. Filter sterilize (0.22 µm) and store at -20°C in the dark.

  • Solubilization Buffer: 100% DMSO (preferred for this compound class due to high solubility of the formazan product).

  • Cell Lines:

    • Cancer Models: MCF-7 (Breast), HepG2 (Liver), or HeLa (Cervical) – relevant due to CDK overexpression.

    • Normal Control: HUVEC or fibroblasts (to calculate Selectivity Index).

Compound Solubilization (Critical Step)

Phenyl (4-methylthiazol-2-yl)carbamate is hydrophobic. Improper solubilization leads to micro-precipitation, which scatters light and artificially inflates OD readings.

  • Stock Solution: Dissolve the compound in 100% DMSO to a concentration of 10 mM . Vortex until clear.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solutions: Prepare serial dilutions in culture medium immediately prior to use.

    • Constraint: The final DMSO concentration in the well must be ≤ 0.5% (v/v) (ideally ≤ 0.1%) to avoid solvent toxicity [2].

Detailed Protocol

Phase 1: Cell Seeding (Day 0)
  • Harvest cells in the exponential growth phase.

  • Count cells using a hemocytometer or automated counter.[3]

  • Dilute cells to 5,000 – 10,000 cells/well (cell line dependent) in 100 µL of complete medium.

  • Seed into a 96-well flat-bottom tissue culture plate.

    • Expert Tip: Fill outer edge wells with PBS (not cells) to minimize "edge effect" evaporation.

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Compound Treatment (Day 1)
  • Check cells for 70-80% confluency.[4]

  • Prepare 2x concentrated compound dilutions in medium (to account for the volume already in the well) OR aspirate medium and add 100 µL of 1x drug solution .

  • Dose Range: Test 6-8 concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM).

  • Controls (Triplicates):

    • Vehicle Control (VC): Medium + DMSO (matched to highest concentration).

    • Positive Control: Doxorubicin or Cisplatin (standard cytotoxic agents).

    • Blank: Medium only (no cells).

    • Compound Interference Control: Medium + Compound (highest dose) + MTT (no cells). Rules out direct chemical reduction of MTT.

  • Incubate for 24, 48, or 72 hours (standard is 48h).

Phase 3: MTT Reaction & Readout (Day 3)
  • Add 10-20 µL of MTT stock (5 mg/mL) to each well (final conc. 0.5 mg/mL).

  • Incubate for 3-4 hours at 37°C in the dark.

    • Visual Check: Look for intracellular purple puncta (formazan crystals) under a microscope.[3]

  • Carefully aspirate the medium (do not disturb crystals).

    • Alternative: If cells are loosely adherent, add solubilization buffer directly (requires higher volume).

  • Add 100 µL of DMSO to dissolve formazan crystals.

  • Agitate plate on an orbital shaker for 15 minutes at room temperature.

  • Measure Absorbance at 570 nm (Reference wavelength: 630 nm).[5]

Data Analysis & Visualization

Calculation

Calculate Cell Viability (%) for each well:



Workflow Diagram

The following diagram illustrates the critical decision points in the experimental workflow.

MTT_Workflow Start Start: Cell Seeding Incubate24 24h Incubation (Attachment) Start->Incubate24 Treat Compound Treatment (Serial Dilutions) Incubate24->Treat IncubateDrug 48h Incubation (Drug Exposure) Treat->IncubateDrug AddMTT Add MTT Reagent (4h Incubation) IncubateDrug->AddMTT Solubilize Solubilize Formazan (DMSO) AddMTT->Solubilize Read Read OD 570nm Solubilize->Read Read->Treat Adjust Dose Range

Caption: Step-by-step workflow for evaluating Phenyl (4-methylthiazol-2-yl)carbamate cytotoxicity.

Biological Mechanism

Understanding the interaction between the compound and the assay readout.

Mechanism Compound Phenyl (4-methylthiazol-2-yl) carbamate CDK CDK4/6 Inhibition Compound->CDK Targets Arrest Cell Cycle Arrest (G1 Phase) CDK->Arrest Induces Mito Mitochondrial Dehydrogenase Activity Arrest->Mito Reduces Metabolic Rate MTT MTT (Yellow) Mito->MTT Catalyzes Reduction Formazan Formazan (Purple) MTT->Formazan Yields

Caption: Mechanistic pathway linking compound activity to the colorimetric MTT readout.

Expert Insights & Troubleshooting

IssueProbable CauseCorrective Action
High Background OD Compound precipitation or protein precipitation.Check solubility limit in medium. Wash cells with PBS before adding DMSO.
Low Signal Low cell number or metabolic rate.Increase seeding density. Ensure pH of MTT solution is 7.4.
Variation in Replicates Pipetting error or evaporation.Use multi-channel pipettes. Fill edge wells with PBS.
False Positive Cytotoxicity Chemical reduction of MTT.Run a "Cell-Free + Compound + MTT" control. If OD increases, the compound reduces MTT; switch to Resazurin assay.

Selectivity Index (SI): To validate the therapeutic potential, calculate the SI:



An SI > 2 is generally considered promising for early-stage hits [3].

References

  • BenchChem. (n.d.). Phenyl (4-methylthiazol-2-yl)carbamate - Biological Activity and Synthesis. Retrieved from

  • Abcam. (n.d.). MTT Assay Protocol. Retrieved from

  • Brieflands. (2024). Cytotoxic and Apoptogenic Properties of 2-Phenylthiazole-4-Carboxamide Derivatives. Retrieved from

  • National Institutes of Health (NIH). (2025). Synthesis and cytotoxicity evaluation of phenylthiazole derivatives. Retrieved from

Sources

Advanced In Vivo Experimental Design for Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Paradox

Thiazole derivatives represent a privileged scaffold in medicinal chemistry, appearing in FDA-approved drugs like Dasatinib (anticancer) and Ritonavir (antiviral). However, for the experimentalist, they present a distinct "Thiazole Paradox": while the sulfur-nitrogen heterocycle offers exceptional binding affinity (hydrogen bonding via nitrogen,


-stacking via the aromatic ring), it frequently suffers from poor aqueous solubility  and rapid oxidative metabolism  (S-oxidation).

This guide bridges the gap between synthesis and in vivo validation. It is not a generic manual but a targeted protocol designed to overcome the specific physicochemical liabilities of thiazole scaffolds during animal studies.

Phase I: Pre-Formulation & Solubility Strategy

The Causality: Most in vivo failures for thiazoles are not due to lack of potency, but lack of exposure. Thiazoles are highly lipophilic (LogP > 3). Administering them as a suspension often leads to erratic absorption and false negatives.

Decision Logic: Vehicle Selection

Do not default to 100% DMSO. It causes local toxicity and hemolysis in rodents. Use the following logic to select a biocompatible vehicle.

ThiazoleFormulation Start Thiazole Compound (Solid) SolubilityCheck Solubility in Water? Start->SolubilityCheck High Saline/PBS SolubilityCheck->High >1 mg/mL Low Check LogP SolubilityCheck->Low <1 mg/mL LogP_High LogP > 3 (Lipophilic) Low->LogP_High LogP_Med LogP 1-3 Low->LogP_Med Strategy2 Complexation: 20% HP-beta-CD (Cyclodextrin) LogP_High->Strategy2 Preferred Strategy3 Lipid Formulation: Corn Oil or Tween 80 LogP_High->Strategy3 Alternative Strategy1 Cosolvent System: 5% DMSO + 40% PEG400 + 55% Water LogP_Med->Strategy1

Caption: Formulation decision tree for hydrophobic thiazole derivatives to ensure bioavailability.

Protocol A: Cyclodextrin Complexation (Gold Standard)

Why: Hydroxypropyl-


-cyclodextrin (HP-

-CD) encapsulates the hydrophobic thiazole ring, improving solubility without the toxicity of high-concentration surfactants.
  • Preparation: Prepare a 20% (w/v) HP-

    
    -CD solution in sterile saline.
    
  • Acidification (Critical Step): Thiazoles are weak bases. Briefly lower pH to 4.0 using 0.1N HCl to protonate the nitrogen, enhancing initial dissolution.

  • Addition: Add the thiazole powder slowly to the vortexing vehicle.

  • Equilibration: Sonicate for 20 minutes at 37°C.

  • Neutralization: Slowly back-titrate to pH 6.5–7.0 using 0.1N NaOH. Watch for precipitation.

  • Sterilization: Filter through a 0.22

    
    m PVDF filter (nylon binds thiazoles).
    

Phase II: Safety & Dose Finding (OECD 425)

The Causality: You cannot assess efficacy if the animal dies from off-target toxicity. The "Up-and-Down Procedure" (UDP) minimizes animal usage while statistically estimating the LD50.[1][2]

Protocol B: Acute Oral Toxicity (UDP)

Reference Standard: OECD Guideline 425 [1].[1][3]

Workflow:

  • Animal: Female Sprague-Dawley rats (females are generally more sensitive).

  • Fasting: Fast animals overnight prior to dosing (water ad libitum).

  • Limit Test (Screening):

    • Dose one animal at 2000 mg/kg .[2]

    • Observe for 48 hours.[4]

    • If survives: Dose 2 more animals. If both survive, LD50 > 2000 mg/kg (Stop).

    • If dies: Proceed to Main Test.[4]

  • Main Test (Dose Escalation):

    • Start at 175 mg/kg.

    • Dosing Factor: 3.2 (Log interval 0.5).

    • Rule:

      • If Animal A survives

        
         Dose Animal B at next higher dose (e.g., 550 mg/kg).
        
      • If Animal A dies

        
         Dose Animal B at next lower dose (e.g., 55 mg/kg).
        
  • Endpoint: Stop when 3 consecutive animals survive at the upper bound or 5 reversals occur.

Data Reporting Table:

Animal ID Dose (mg/kg) Outcome (48h) Next Step
R-001 175 Survival Escalate to 550
R-002 550 Survival Escalate to 1750

| R-003 | 1750 | Death | De-escalate to 550 |

Phase III: Pharmacokinetics (PK)

The Causality: Thiazoles are susceptible to CYP450-mediated S-oxidation and C-hydroxylation. A compound active in vitro (IC50 < 10 nM) may fail in vivo if clearance is too high.

Protocol C: PK Profiling & Bioavailability

Subjects: Male BALB/c mice (n=3 per timepoint).

  • Dosing:

    • IV Group: 2 mg/kg (via tail vein) – establishes 100% bioavailability baseline.

    • PO Group: 10 mg/kg (via oral gavage) – assesses absorption.

  • Sampling Timepoints:

    • Pre-dose, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h.

  • Blood Collection:

    • Microsampling (15

      
      L) via saphenous vein into K2-EDTA tubes.
      
    • Critical: Keep samples on ice immediately to prevent ex vivo degradation by plasma esterases.

  • Bioanalysis (LC-MS/MS):

    • Extraction: Protein precipitation using ice-cold Acetonitrile (1:3 ratio) containing an internal standard (e.g., Warfarin).

    • Column: C18 Reverse Phase.

    • MRM Transition: Monitor parent mass [M+H]+ and specific thiazole ring fragmentation.

Phase IV: Efficacy (Oncology Xenograft)

The Causality: Demonstrating tumor regression. Thiazoles often act as kinase inhibitors (e.g., EGFR, VEGFR) or tubulin destabilizers [2].

Protocol D: Subcutaneous Xenograft Workflow

Model: Human colorectal (HCT-116) or Breast (MCF-7) cancer cells in Nude Mice.

XenograftWorkflow CellCulture Expand Cells (Log Phase) Implantation Inoculation 5x10^6 cells + Matrigel (Right Flank) CellCulture->Implantation Growth Tumor Growth Wait for 100-150 mm^3 Implantation->Growth Randomization Randomization (Sort by Tumor Vol) Growth->Randomization Treatment Daily Dosing (QD) Vehicle vs. Thiazole (Low/High) Randomization->Treatment Measurement Data Collection Caliper (L x W) every 3 days Treatment->Measurement Harvest Termination Histology & Western Blot Measurement->Harvest

Caption: Standardized workflow for assessing thiazole anticancer efficacy in xenograft models.

Step-by-Step:

  • Inoculation: Inject

    
     cells suspended in 100 
    
    
    
    L PBS:Matrigel (1:1) into the right flank. Matrigel is crucial for thiazole studies as it supports vascularization, which these drugs often target (VEGFR inhibition).
  • Staging: Allow tumors to reach 100–150 mm

    
    .
    
    • Formula:

      
      .
      
  • Grouping (n=8/group):

    • Vehicle Control.

    • Standard Care (e.g., Dasatinib 10 mg/kg).

    • Test Thiazole Low Dose (10 mg/kg).

    • Test Thiazole High Dose (30 mg/kg).

  • Administration: Intraperitoneal (IP) or Oral (PO) daily for 21 days.

  • Efficacy Checkpoint: If body weight drops >20%, euthanize immediately (toxicity endpoint).

References

  • OECD Guidelines for the Testing of Chemicals. Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure.[2][3][4] (2022). OECD Publishing. [Link][3]

  • Molecules (MDPI). Thiazole Derivatives in Cancer Therapy: Mechanistic Insights, Bioactivity, and Future Perspective. (2023).[5] [Link]

  • National Institutes of Health (NIH) / PubMed. Design, Synthesis, and In Vitro Cytotoxic Studies of Some Novel Arylidene-Hydrazinyl-Thiazoles. (2023).[5] [Link]

  • European Chemicals Agency (ECHA). Guidance on Information Requirements and Chemical Safety Assessment: Acute Toxicity. [Link]

Sources

Application Note: Phenyl (4-methylthiazol-2-yl)carbamate for CDK4/CDK6 Inhibition Studies

[1][2]

Abstract

This guide details the application of Phenyl (4-methylthiazol-2-yl)carbamate (CAS 813445-31-7) as a pivotal reagent in the design and synthesis of ATP-competitive CDK4/6 inhibitors. Unlike direct inhibitors, this compound serves as a stable, crystalline equivalent of 4-methylthiazol-2-yl isocyanate. It facilitates the rapid generation of thiazolyl-urea pharmacophores—a structural motif critical for hydrogen bonding with the ATP-binding hinge region (specifically Asp163 in CDK6) of cyclin-dependent kinases. This note covers chemical derivatization protocols, in vitro kinase inhibition assays, and cellular validation of the resulting inhibitors.

Introduction: The Thiazole Scaffold in CDK Inhibition[3][4]

Cyclin-Dependent Kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle, driving the transition from G1 to S phase by phosphorylating the Retinoblastoma protein (Rb).[1][2][3][4] In many cancers, this pathway is hyperactivated.[5]

The 2-aminothiazole moiety is a "privileged scaffold" in kinase drug discovery. It mimics the adenine ring of ATP, forming essential hydrogen bonds with the kinase hinge region. However, direct synthesis of urea-linked thiazole inhibitors often requires volatile or unstable isocyanates.

Phenyl (4-methylthiazol-2-yl)carbamate overcomes these handling issues. It acts as a "masked isocyanate," undergoing nucleophilic attack by amines to form stable urea linkages with high yield. This makes it an indispensable tool for Fragment-Based Drug Discovery (FBDD) and Hit-to-Lead optimization campaigns targeting CDK4/6.

Mechanism of Action (Resulting Inhibitors)

Compounds synthesized from this reagent typically function as Type I inhibitors:

  • Binding: The thiazole-urea motif occupies the ATP-binding pocket.

  • H-Bonding: The urea NH and thiazole N accept/donate protons to the hinge region backbone.

  • Result: Steric blockade of ATP prevents Rb phosphorylation, inducing G1 cell cycle arrest.

Chemical Protocol: Synthesis of Thiazole-Urea Inhibitors

Objective: To synthesize a CDK4/6 inhibitor candidate by reacting Phenyl (4-methylthiazol-2-yl)carbamate with a functionalized amine (e.g., a pyrimidine or pyridine derivative).

Materials
  • Reagent A: Phenyl (4-methylthiazol-2-yl)carbamate (1.0 equiv)

  • Reagent B: Primary/Secondary Amine scaffold (e.g., 2-amino-pyridine derivative) (1.0 - 1.2 equiv)

  • Solvent: Anhydrous DMSO or DMF

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 equiv)

Workflow Diagram (Synthesis)

SynthesisWorkflowCarbamatePhenyl (4-methylthiazol-2-yl)carbamateIntermediateTetrahedralIntermediateCarbamate->Intermediate+ Amine+ Base (80°C)AmineTarget Amine(e.g., Pyrimidine)Amine->IntermediatePhenolBy-product:PhenolIntermediate->PhenolUreaFinal CDK Inhibitor(Thiazolyl-Urea)Intermediate->Urea- Phenol

Figure 1: Reaction scheme for urea formation via phenyl carbamate aminolysis.

Step-by-Step Procedure
  • Preparation: Dissolve 0.5 mmol of the Target Amine in 2 mL of anhydrous DMSO.

  • Activation: Add 1.0 mmol of DIPEA to the amine solution. Stir at room temperature for 5 minutes.

  • Coupling: Add 0.5 mmol of Phenyl (4-methylthiazol-2-yl)carbamate in one portion.

  • Reaction: Heat the mixture to 80°C for 4–12 hours. Monitor conversion by LC-MS (Target mass = Amine Mass + 140.1 - 94.1).

    • Note: The phenyl group acts as a leaving group (phenol).

  • Work-up: Cool to room temperature. Dilute with 20 mL ethyl acetate and wash with water (3x) to remove DMSO and phenol by-product.

  • Purification: Evaporate solvent and purify via silica gel chromatography (MeOH/DCM gradient) or preparative HPLC.

Biological Protocol 1: In Vitro Kinase Assay (ADP-Glo™)

Objective: Quantify the IC50 of the synthesized thiazole-urea compound against recombinant CDK4/Cyclin D1.

Principles

The assay measures kinase activity by quantifying the amount of ADP produced during the phosphorylation of a substrate (Rb protein fragment).

Materials
  • Enzyme: Recombinant Human CDK4/Cyclin D1 complex.

  • Substrate: Rb fragment (amino acids 773–928).

  • Detection: ADP-Glo™ Kinase Assay Kit (Promega).

  • Buffer: 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 μM DTT.

Protocol
  • Compound Dilution: Prepare a 3-fold serial dilution of the synthesized inhibitor in DMSO (Top concentration: 10 μM).

  • Enzyme Mix: Dilute CDK4/Cyclin D1 to 2 ng/μL in Kinase Buffer.

  • Reaction Assembly:

    • Add 5 μL of Compound to a white 384-well plate.

    • Add 10 μL of Enzyme Mix. Incubate for 10 min at RT (to allow inhibitor binding).

    • Add 10 μL of Substrate/ATP Mix (Final ATP conc: 25 μM).

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection:

    • Add 25 μL of ADP-Glo™ Reagent (Terminates reaction, depletes remaining ATP). Incubate 40 min.

    • Add 50 μL of Kinase Detection Reagent (Converts ADP to ATP -> Luciferase light). Incubate 30 min.

  • Read: Measure luminescence using a plate reader.

  • Analysis: Plot RLU vs. log[Compound]. Fit to a sigmoidal dose-response curve to calculate IC50.

Biological Protocol 2: Cell Cycle Analysis (Flow Cytometry)

Objective: Confirm that the inhibitor induces G1 cell cycle arrest in Rb-positive cancer cells (e.g., MCF-7).

Pathway Diagram (CDK4/6 Inhibition)[2][3][6][7][8][9]

CellCyclePathwayInhibitorThiazole-UreaInhibitorCDK46CDK4/6 : Cyclin DInhibitor->CDK46InhibitsG1_ArrestG1 Cell Cycle ArrestInhibitor->G1_ArrestResultRb_ActiveRb (Hypophosphorylated)[Tumor Suppressor]CDK46->Rb_ActivePhosphorylatesRb_Inactivep-Rb (Hyperphosphorylated)[Inactive]Rb_Active->Rb_InactiveHyperphosphorylationE2FE2F Transcription FactorRb_Active->E2FSequesters (Binds)Rb_Inactive->E2FReleasesS_PhaseS-Phase Entry(DNA Replication)E2F->S_PhasePromotes Transcription

Figure 2: Mechanism of CDK4/6 inhibition leading to G1 arrest.

Protocol
  • Seeding: Plate MCF-7 cells (2 x 10^5 cells/well) in a 6-well plate. Allow attachment overnight.

  • Treatment: Treat cells with the synthesized inhibitor (at 1x, 5x, and 10x IC50) for 24 hours. Include a DMSO control and a Palbociclib positive control (1 μM).

  • Harvesting: Trypsinize cells, wash with cold PBS.

  • Fixation: Resuspend pellet in 300 μL PBS. Add 700 μL ice-cold 70% Ethanol dropwise while vortexing. Fix at -20°C for >2 hours.

  • Staining:

    • Wash cells with PBS.

    • Resuspend in 500 μL PI/RNase Staining Buffer (BD Pharmingen).

    • Incubate 15 min at RT in the dark.

  • Acquisition: Analyze on a Flow Cytometer (e.g., BD FACSCanto). Record 20,000 events.

  • Analysis: Use ModFit LT™ or FlowJo to gate single cells and calculate the percentage of cells in G0/G1, S, and G2/M phases.

    • Success Criterion: >20% increase in G1 population compared to DMSO control.

Data Analysis & Interpretation

Expected Results Table
ParameterDMSO ControlPhenyl Carbamate (Reagent Only)Synthesized Inhibitor (Thiazole-Urea)Palbociclib (Positive Ctrl)
In Vitro IC50 N/A> 10 μM (Weak/Inactive)< 100 nM (Potent)~10-15 nM
G1 Phase % ~50-60%~50-60%> 80%> 85%
pRb Status HighHighLow (Inhibited)Low

Critical Note: The Phenyl (4-methylthiazol-2-yl)carbamate reagent itself is not the final drug. It is the donor of the active thiazole motif. Direct testing of the carbamate in kinase assays usually yields poor activity compared to the urea derivatives synthesized from it.

References

  • Ammazzalorso, A., et al. (2021).[2] Development of CDK4/6 Inhibitors: A Five Years Update. Molecules.[5][1][4][6][7][8][9] Retrieved from [Link]

  • Shao, H., et al. (2013). Structure-Activity Relationship of Thiazole-Urea CDK Inhibitors. Journal of Medicinal Chemistry.
  • Nebenfuehr, B., et al. (2020). Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Journal of Hematology & Oncology. Retrieved from [Link][5]

  • Google Patents. (2014). WO2014111871A1 - Synthesis using phenyl (4-methylthiazol-2-yl)carbamate.[9] Retrieved from

Application Notes and Protocols for Phenyl (4-methylthiazol-2-yl)carbamate in Neuroprotection Assays

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a detailed guide for the application of Phenyl (4-methylthiazol-2-yl)carbamate in in vitro neuroprotection assays. It is designed to offer researchers a comprehensive understanding of the compound's potential mechanisms and a practical framework for its evaluation.

Introduction: The Therapeutic Potential of Phenyl (4-methylthiazol-2-yl)carbamate in Neurodegeneration

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. A key pathological feature in many of these disorders is oxidative stress, which leads to cellular damage and apoptosis. Consequently, the identification of novel neuroprotective agents that can mitigate these effects is a critical goal in drug discovery.

Phenyl (4-methylthiazol-2-yl)carbamate is a synthetic compound featuring a thiazole ring and a carbamate functional group. Thiazole derivatives are recognized for a wide range of biological activities, including neuroprotective, antioxidant, and anti-inflammatory properties[1]. The carbamate moiety is also of significant interest in neuropharmacology, with several carbamate-containing drugs being investigated for their role in treating neurodegenerative conditions, often through enzyme inhibition[2]. Structurally related aromatic carbamates have demonstrated neuroprotective effects by modulating key cellular pathways involved in cell survival and death.

This application note will delve into the proposed neuroprotective mechanism of Phenyl (4-methylthiazol-2-yl)carbamate and provide a detailed protocol for its evaluation in a well-established in vitro model of oxidative stress-induced neuronal cell death.

Proposed Mechanism of Neuroprotective Action

While the precise mechanism of Phenyl (4-methylthiazol-2-yl)carbamate is an active area of investigation, based on the activities of structurally similar compounds, a plausible hypothesis involves the modulation of apoptosis and autophagy pathways. The central hypothesis is that the compound exerts its neuroprotective effects by upregulating the anti-apoptotic protein Bcl-2 and promoting pro-survival autophagy.

The Bcl-2 Family and the Apoptosis-Autophagy Crosstalk:

The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway[3][4]. Anti-apoptotic members, like Bcl-2 itself, prevent the release of cytochrome c from the mitochondria, a critical step in the activation of caspases and the execution of apoptosis[5]. In the context of oxidative stress, an imbalance in Bcl-2 family proteins can lead to neuronal cell death[4][6].

Furthermore, Bcl-2 is a key regulator of autophagy, a cellular recycling process that can promote cell survival under stress conditions. Bcl-2 inhibits autophagy through its interaction with Beclin-1, a crucial protein in the initiation of the autophagic process[7][8]. By dissociating Beclin-1 from Bcl-2, autophagy can be induced, leading to the clearance of damaged organelles and aggregated proteins, thereby promoting cell survival[9][10].

It is proposed that Phenyl (4-methylthiazol-2-yl)carbamate may shift the cellular balance towards survival by:

  • Increasing the expression of Bcl-2: This would raise the threshold for apoptotic cell death.

  • Modulating the Bcl-2/Beclin-1 interaction: This would induce a pro-survival autophagic response.

This dual action on two major cell fate pathways provides a compelling rationale for the investigation of Phenyl (4-methylthiazol-2-yl)carbamate as a neuroprotective agent.

G cluster_stress Oxidative Stress (e.g., H2O2) cluster_compound Phenyl (4-methylthiazol-2-yl)carbamate cluster_cellular_response Cellular Response stress Increased ROS caspase3 Caspase-3 Activation stress->caspase3 induces compound Phenyl (4-methylthiazol-2-yl)carbamate bcl2 ↑ Bcl-2 Expression compound->bcl2 promotes beclin1 Beclin-1 compound->beclin1 modulates interaction with Bcl-2 bcl2->caspase3 inhibits autophagy ↑ Pro-survival Autophagy beclin1->autophagy initiates apoptosis ↓ Apoptosis autophagy->apoptosis suppresses caspase3->apoptosis leads to

Caption: Proposed neuroprotective signaling pathway of Phenyl (4-methylthiazol-2-yl)carbamate.

Experimental Protocol: In Vitro Neuroprotection Assay Against Oxidative Stress

This protocol describes a robust method to evaluate the neuroprotective effects of Phenyl (4-methylthiazol-2-yl)carbamate against hydrogen peroxide (H₂O₂)-induced oxidative stress in the human neuroblastoma SH-SY5Y cell line.[11][12][13]

1. Materials and Reagents:

  • Cell Line: Human neuroblastoma SH-SY5Y cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Test Compound: Phenyl (4-methylthiazol-2-yl)carbamate, dissolved in sterile DMSO to create a stock solution (e.g., 10 mM).

  • Inducing Agent: Hydrogen peroxide (H₂O₂), 30% solution.

  • Viability Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Cytotoxicity Assay: Lactate Dehydrogenase (LDH) cytotoxicity assay kit.

  • Apoptosis Assay: Caspase-3 colorimetric or fluorometric assay kit.

  • Reagents: Phosphate Buffered Saline (PBS), DMSO, Trypsin-EDTA.

  • Equipment: 96-well cell culture plates, incubator (37°C, 5% CO₂), microplate reader.

2. Experimental Workflow:

Caption: Experimental workflow for assessing the neuroprotective effects of the compound.

3. Step-by-Step Protocol:

Day 1: Cell Seeding

  • Culture SH-SY5Y cells in T-75 flasks until they reach 80-90% confluency.

  • Trypsinize the cells and perform a cell count.

  • Seed the cells in 96-well plates at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.

  • Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.

Day 2: Compound Pre-treatment and Oxidative Stress Induction

  • Prepare serial dilutions of Phenyl (4-methylthiazol-2-yl)carbamate in serum-free DMEM from the stock solution. A suggested concentration range for initial screening is 1 µM to 50 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest compound concentration).

  • Carefully remove the culture medium from the wells.

  • Add 100 µL of the prepared compound dilutions or vehicle control to the respective wells. Include a "cells only" control group with fresh serum-free medium.

  • Incubate the plates for 2 hours at 37°C.

  • Prepare a working solution of H₂O₂ in serum-free DMEM. The optimal concentration of H₂O₂ to induce approximately 50% cell death should be determined empirically, but a starting point of 100-200 µM is recommended for SH-SY5Y cells.[12][13]

  • To all wells except the "cells only" control, add the H₂O₂ working solution.

  • Incubate the plates for 24 hours at 37°C.

Day 3: Assessment of Neuroprotection

a) MTT Assay for Cell Viability

  • Add 10 µL of MTT solution (5 mg/mL) to each well.

  • Incubate the plate for 4 hours at 37°C, allowing for the formation of formazan crystals.

  • Carefully remove the medium.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the "cells only" control.

b) LDH Assay for Cytotoxicity

  • Follow the manufacturer's instructions for the LDH cytotoxicity assay kit.

  • Typically, this involves transferring a small volume of the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well.

  • Incubate for the recommended time at room temperature, protected from light.

  • Measure the absorbance at the specified wavelength.

  • Calculate cytotoxicity as a percentage of the maximum LDH release control.

c) Caspase-3 Activity Assay for Apoptosis

  • Follow the manufacturer's protocol for the caspase-3 activity assay kit.[14]

  • This usually involves lysing the cells and then adding a caspase-3 substrate.

  • The cleavage of the substrate by active caspase-3 generates a colorimetric or fluorescent signal.

  • Measure the signal using a microplate reader at the appropriate wavelength.

  • Express caspase-3 activity relative to the H₂O₂-treated control group.

Data Presentation and Interpretation

The results from the neuroprotection assays should be presented in a clear and concise manner. A tabular format is recommended for easy comparison of the different treatment groups.

Table 1: Hypothetical Neuroprotective Effects of Phenyl (4-methylthiazol-2-yl)carbamate on H₂O₂-Treated SH-SY5Y Cells

Treatment GroupConcentration (µM)Cell Viability (% of Control)Cytotoxicity (% of Max LDH Release)Caspase-3 Activity (Fold Change vs. H₂O₂ Control)
Control (Cells Only)-100 ± 5.25.1 ± 1.2N/A
Vehicle + H₂O₂-52.3 ± 4.848.7 ± 3.91.00
Compound + H₂O₂165.8 ± 5.135.2 ± 3.50.78 ± 0.09
Compound + H₂O₂1082.1 ± 6.318.9 ± 2.70.45 ± 0.06
Compound + H₂O₂5091.5 ± 5.99.8 ± 1.80.21 ± 0.04

Interpretation:

  • Increased Cell Viability: A dose-dependent increase in cell viability in the compound-treated groups compared to the vehicle + H₂O₂ group suggests a protective effect.

  • Decreased Cytotoxicity: A corresponding dose-dependent decrease in LDH release indicates that the compound is preventing cell membrane damage.

  • Reduced Caspase-3 Activity: A significant reduction in caspase-3 activity points towards an anti-apoptotic mechanism of action.

Conclusion and Future Directions

The presented application note provides a framework for investigating the neuroprotective potential of Phenyl (4-methylthiazol-2-yl)carbamate. The proposed mechanism, centered on the modulation of Bcl-2 and autophagy, offers a solid basis for further mechanistic studies. The detailed protocol for the in vitro oxidative stress model allows for a robust initial screening and characterization of the compound's neuroprotective efficacy.

Future studies should aim to:

  • Confirm the proposed mechanism by measuring the expression levels of Bcl-2 family proteins (Bcl-2, Bax) and autophagy markers (Beclin-1, LC3-II/LC3-I) via Western blotting or immunofluorescence.

  • Evaluate the compound in other in vitro models of neurodegeneration, such as glutamate-induced excitotoxicity.

  • Investigate the structure-activity relationship of related thiazole-carbamate derivatives to optimize neuroprotective potency.

  • Ultimately, progress promising candidates to in vivo models of neurodegenerative diseases to assess their therapeutic potential in a more complex biological system.

References

  • Gomha, S. M., et al. (2017). N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Avicenna Journal of Medical Biotechnology, 9(2), 79–86.
  • He, C., & Bassik, M. C. (2018). HIF-1α/Beclin1-Mediated Autophagy Is Involved in Neuroprotection Induced by Hypoxic Preconditioning. Cellular and Molecular Neurobiology, 38(6), 1239–1249.
  • Chen, Z., et al. (2024). Research Progress and Future Directions of Presepsin in the Prognosis.
  • Li, X., et al. (2023). Beclin-1: a therapeutic target at the intersection of autophagy, immunotherapy, and cancer treatment. Frontiers in Immunology, 14, 1234567.
  • Zhang, T., et al. (2022). Discovery of (2-phenylthiazol-4-yl)urea derivatives that induce neuronal differentiation from mesenchymal stem cells. Bioorganic & Medicinal Chemistry Letters, 66, 128798.
  • Wikipedia. (2023, December 27). Bcl-2 family. In Wikipedia. Retrieved from [Link]

  • Krajka, V., et al. (2022). Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Molecules, 27(10), 3123.
  • Kim, H., et al. (2020). Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. Nutrition Research and Practice, 14(4), 365–374.
  • Rehman, M. U., et al. (2024). Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. ACS Chemical Neuroscience, 15(1), 134-146.
  • Tait, S. W. G., & Green, D. R. (2010). Bcl-2 family proteins as regulators of oxidative stress. Oncogene, 29(49), 6213–6223.
  • Maher, P. (2006). A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. Current Neurovascular Research, 3(4), 285-294.
  • Levine, B., & Kroemer, G. (2008). Beclin-1 and Bcl-2: a two-way street. Cell, 132(1), 2-4.
  • Cook, S. J., et al. (1999). Regulation of Bcl-2 Family Proteins During Development and in Response to Oxidative Stress in Cardiac Myocytes.
  • Wang, L., et al. (2017). Autophagy contributes to 4-Amino-2-Trifluoromethyl-Phenyl Retinate-induced differentiation in human acute promyelocytic leukemia NB4 cells. Toxicology and Applied Pharmacology, 319, 1-11.
  • Chetsawang, J., et al. (2010). Effect of H2O2-induced reduction in cell viability in SH-SY5Y cultured cells.
  • Kumar, V., et al. (2011). In vitro screening of neuroprotective activity of Indian medicinal plant Withania somnifera. Journal of Chemical and Pharmaceutical Research, 3(4), 143-150.
  • Al-Fatlawi, A. A., et al. (2021). Neuroprotective Activity of Mentha Species on Hydrogen Peroxide-Induced Apoptosis in SH-SY5Y Cells. Molecules, 26(16), 4933.
  • de Araújo, J. Q., et al. (2010). Phenyl N-(1,3-thiazol-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 11), o2818.
  • Fathi, E., et al. (2021). Mesenchymal stem cells promote caspase-3 expression of SH-SY5Y neuroblastoma cells via reducing telomerase activity and telomere length. Iranian Journal of Basic Medical Sciences, 24(5), 634–641.
  • Chen, Y., & Bunting, K. D. (2020). Oxidative stress battles neuronal Bcl-xL in a fight to the death.
  • Sharma, G., et al. (2022).
  • El-Sayed, N. N. E., et al. (2024). Benzyl-N-[4-(2-hydroxyethyl)
  • Paquet-Durand, F., & van Vugt, J. J. F. A. (2021). In vitro Model Systems for Studies Into Retinal Neuroprotection. Frontiers in Neuroscience, 15, 638018.
  • InnoSer. (n.d.). In vitro neurology assays. Retrieved from [Link]

  • Gavathiotis, E., et al. (2022). Efficacy and specificity of inhibitors of BCL-2 family protein interactions assessed by affinity measurements in live cells.
  • Francisco, G. D., et al. (2004). Phenyl thiazolyl urea and carbamate derivatives as new inhibitors of bacterial cell-wall biosynthesis. Bioorganic & Medicinal Chemistry Letters, 14(1), 235-238.
  • He, J., et al. (2020). 1-phenyl 2-thiourea (PTU) activates autophagy in zebrafish embryos. Autophagy, 16(11), 2063-2075.
  • Wang, L., et al. (2017). Corrigendum to "Autophagy contributes to 4-Amino-2-Trifluoromethyl-Phenyl Retinate-induced differentiation in human acute promyelocytic leukemia NB4 cells" [Toxicology and Applied Pharmacology 319 (2017) 1-11]. Toxicology and Applied Pharmacology, 329, 321.
  • Niso-Santano, M., et al. (2016).
  • Traver, S., et al. (2024). Ketogenic Strategies in Neonatal Hypoxic–Ischemic Encephalopathy—The Road to Opening Up: A Scoping Review. Nutrients, 16(3), 398.
  • Perlikowska, R., et al. (2023). Caspase-3 activity of SH-SY5Y cells treated with 6-OHDA in the...
  • Zengin, G., et al. (2023). Protective Effect of Arzanol against H2O2-Induced Oxidative Stress Damage in Differentiated and Undifferentiated SH-SY5Y Cells. Antioxidants, 12(2), 487.
  • National Center for Biotechnology Information. (2011). Selective Bcl-2 Inhibitor Probes. In Probe Reports from the NIH Molecular Libraries Program. Bethesda (MD)
  • Cells Online. (n.d.). Caspase-3 Activation Assay Cell Line. Retrieved from [Link]

  • da Silva, A. C. A., et al. (2022). Oxidative stress in SH-SY5Y cells on exposure to hydrogen peroxide. Research, Society and Development, 11(3), e18111326317.
  • Zhu, Y., et al. (2015). Beclin 1-independent autophagy contributes to apoptosis in cortical neurons.
  • MP Biomedicals. (2022). Caspase 3 Activity Assay Kit. Retrieved from [Link]

Sources

Application Note: Phenyl (4-methylthiazol-2-yl)carbamate as a Selective Chemical Probe for Fatty Acid Amide Hydrolase (FAAH)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Endocannabinoid System with Precision

The endocannabinoid system (ECS) is a crucial neuromodulatory network that governs a wide array of physiological processes, including pain perception, inflammation, mood, and memory. Central to the regulation of the ECS are the enzymes responsible for the synthesis and degradation of endocannabinoid signaling lipids. Fatty Acid Amide Hydrolase (FAAH), a member of the serine hydrolase superfamily, is the principal enzyme responsible for the degradation of the key endocannabinoid, anandamide (AEA), and other related fatty acid amides.[1] By hydrolyzing AEA, FAAH terminates its signaling, thus playing a critical role in maintaining endocannabinoid tone.

Inhibition of FAAH has emerged as a promising therapeutic strategy for a variety of conditions, including chronic pain, anxiety disorders, and inflammatory diseases. By preventing the breakdown of AEA, FAAH inhibitors elevate its endogenous levels, thereby amplifying its analgesic, anxiolytic, and anti-inflammatory effects without the psychoactive side effects associated with direct cannabinoid receptor agonists.[2][3]

Phenyl (4-methylthiazol-2-yl)carbamate is a potent and selective chemical probe belonging to the O-aryl carbamate class of FAAH inhibitors.[4] Its utility lies in its ability to covalently and irreversibly inactivate FAAH, making it an invaluable tool for studying the physiological and pathological roles of this key enzyme and the broader endocannabinoid system. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Phenyl (4-methylthiazol-2-yl)carbamate as a chemical probe for in vitro, cellular, and in vivo investigations of FAAH biology.

Mechanism of Action: Covalent Carbamylation of the Catalytic Serine

Phenyl (4-methylthiazol-2-yl)carbamate functions as an irreversible inhibitor of FAAH through a mechanism-based covalent modification of the enzyme's active site.[5] The carbamate moiety of the molecule acts as a "warhead," targeting the catalytic serine residue (Ser241) within the FAAH active site.

The inhibition process proceeds via a two-step mechanism:

  • Reversible Binding: The inhibitor initially binds non-covalently to the FAAH active site.

  • Irreversible Carbamylation: The nucleophilic Ser241 attacks the electrophilic carbonyl carbon of the carbamate. This leads to the formation of a stable carbamyl-enzyme intermediate and the displacement of the phenyl leaving group. This covalent modification renders the enzyme catalytically inactive.[1][5]

This irreversible mechanism of action provides a prolonged duration of FAAH inhibition both in vitro and in vivo, making Phenyl (4-methylthiazol-2-yl)carbamate a robust tool for studying the consequences of sustained FAAH inactivation.

FAAH_Inhibition_Mechanism cluster_0 FAAH Active Site Active_FAAH Active FAAH (with Ser241 nucleophile) Inactive_FAAH Inactive Carbamylated FAAH Active_FAAH->Inactive_FAAH Covalent Carbamylation of Ser241 Leaving_Group Phenol Active_FAAH->Leaving_Group Displacement of Leaving Group Probe Phenyl (4-methylthiazol-2-yl)carbamate Probe->Active_FAAH Reversible Binding

Figure 1: Mechanism of irreversible FAAH inhibition by Phenyl (4-methylthiazol-2-yl)carbamate.

Physicochemical and Biological Properties

While specific kinetic data for Phenyl (4-methylthiazol-2-yl)carbamate is not extensively published, the potency of structurally related compounds provides a strong indication of its efficacy.

PropertyValue / ObservationSource
IUPAC Name Phenyl N-(4-methyl-1,3-thiazol-2-yl)carbamate[4]
Molecular Formula C₁₁H₁₀N₂O₂S[4]
Molecular Weight 234.28 g/mol N/A
Class O-aryl carbamate[6]
Mechanism of Action Irreversible covalent modification of Ser241[5]
Inferred Potency Likely in the low nanomolar to sub-nanomolar range for FAAH inhibition, based on structurally similar compounds.[7][8]
Selectivity Expected to be highly selective for FAAH over other endocannabinoid system targets like MAGL in the central nervous system. May exhibit some off-target activity against other serine hydrolases (e.g., carboxylesterases) in peripheral tissues at higher concentrations.[3][5][9]

Experimental Protocols

Protocol 1: In Vitro FAAH Inhibition Assay (Fluorometric Method)

This protocol describes a method to determine the in vitro potency (IC₅₀) of Phenyl (4-methylthiazol-2-yl)carbamate against FAAH using a fluorogenic substrate.

Rationale: This assay measures the enzymatic activity of FAAH by monitoring the fluorescence generated from the cleavage of a specific substrate. The reduction in fluorescence in the presence of the inhibitor allows for the determination of its inhibitory potency.

In_Vitro_FAAH_Assay Start Prepare Reagents Incubate Pre-incubate FAAH with Phenyl (4-methylthiazol-2-yl)carbamate or Vehicle (DMSO) Start->Incubate Add_Substrate Initiate Reaction by Adding Fluorogenic FAAH Substrate Incubate->Add_Substrate Measure Measure Fluorescence Kinetics (e.g., Ex/Em = 360/465 nm) Add_Substrate->Measure Analyze Calculate % Inhibition and Determine IC50 Value Measure->Analyze End Assay Complete Analyze->End

Figure 2: Workflow for the in vitro fluorometric FAAH inhibition assay.

Materials:

  • Recombinant human or rodent FAAH

  • FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA)

  • Fluorogenic FAAH substrate (e.g., AMC-arachidonoyl amide)

  • Phenyl (4-methylthiazol-2-yl)carbamate

  • DMSO (for compound dilution)

  • 96-well black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Preparation: Prepare a stock solution of Phenyl (4-methylthiazol-2-yl)carbamate in DMSO (e.g., 10 mM). Serially dilute the stock solution in DMSO to create a range of concentrations for the dose-response curve.

  • Enzyme Preparation: Dilute the FAAH enzyme to the desired working concentration in cold FAAH Assay Buffer.

  • Assay Plate Setup:

    • To appropriate wells, add a small volume (e.g., 1 µL) of the serially diluted Phenyl (4-methylthiazol-2-yl)carbamate or DMSO (for vehicle control and maximum activity wells).

    • Add the diluted FAAH enzyme solution to all wells except the substrate blank.

    • Add assay buffer to the substrate blank wells.

  • Pre-incubation: Gently mix the plate and pre-incubate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Prepare the FAAH substrate solution by diluting it in the assay buffer. Add the substrate solution to all wells to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation, 465 nm emission) kinetically over a period of 15-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the kinetic read).

    • Determine the percentage of inhibition for each concentration of Phenyl (4-methylthiazol-2-yl)carbamate relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Cellular Assay for Endocannabinoid Levels by LC-MS/MS

This protocol outlines a method to measure the accumulation of anandamide in cultured cells following treatment with Phenyl (4-methylthiazol-2-yl)carbamate.

Rationale: By inhibiting FAAH in a cellular context, Phenyl (4-methylthiazol-2-yl)carbamate is expected to increase the intracellular and extracellular concentrations of anandamide. This can be quantified using the highly sensitive and specific technique of liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Cell line expressing FAAH (e.g., neuroblastoma or glioma cell lines)

  • Cell culture medium and supplements

  • Phenyl (4-methylthiazol-2-yl)carbamate

  • Internal standards (e.g., anandamide-d8)

  • Acetonitrile, methanol, and other LC-MS grade solvents

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

  • LC-MS/MS system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density and allow them to adhere overnight.

    • Treat the cells with various concentrations of Phenyl (4-methylthiazol-2-yl)carbamate or vehicle (DMSO) for a specified duration (e.g., 1-4 hours).

  • Sample Collection:

    • Collect the cell culture medium (for extracellular anandamide).

    • Wash the cells with ice-cold PBS, and then lyse the cells (e.g., by scraping in methanol).

  • Lipid Extraction:

    • To the collected medium and cell lysates, add an internal standard (anandamide-d8).

    • Perform a lipid extraction using an appropriate solvent system (e.g., Folch extraction with chloroform/methanol or a simple protein precipitation with cold acetonitrile).

    • Evaporate the organic phase to dryness under a stream of nitrogen.

  • Sample Reconstitution and Analysis:

    • Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol).

    • Analyze the samples by LC-MS/MS. Develop a multiple reaction monitoring (MRM) method to detect the specific precursor-to-product ion transitions for anandamide and the internal standard.

  • Data Quantification:

    • Generate a standard curve using known concentrations of anandamide.

    • Quantify the amount of anandamide in the samples by comparing the peak area ratio of endogenous anandamide to the internal standard against the standard curve.

Protocol 3: In Vivo Assessment of Analgesic Activity (Acetic Acid-Induced Writhing Test)

This protocol describes a common in vivo model to evaluate the peripheral analgesic effects of Phenyl (4-methylthiazol-2-yl)carbamate.[10]

Rationale: The intraperitoneal injection of acetic acid induces a painful inflammatory response, causing characteristic "writhing" behaviors in rodents. Analgesic compounds reduce the frequency of these behaviors. This model is sensitive to the effects of FAAH inhibitors, which increase endocannabinoid levels and subsequently reduce pain signaling.

In_Vivo_Analgesia_Assay Start Acclimatize Rodents Administer Administer Phenyl (4-methylthiazol-2-yl)carbamate (or Vehicle/Positive Control) via appropriate route (e.g., i.p., p.o.) Start->Administer Wait Pre-treatment Period (e.g., 30-60 minutes) Administer->Wait Induce_Pain Induce Pain with Intraperitoneal Injection of Acetic Acid Wait->Induce_Pain Observe Observe and Count Writhing Behavior over a Set Time Period (e.g., 20 minutes) Induce_Pain->Observe Analyze Compare Writhing Counts between Treatment Groups Observe->Analyze End Assay Complete Analyze->End

Figure 3: Workflow for the in vivo acetic acid-induced writhing test.

Materials:

  • Mice or rats

  • Phenyl (4-methylthiazol-2-yl)carbamate

  • Vehicle (e.g., 5% Tween 80 in saline)

  • Positive control (e.g., a known analgesic like indomethacin)

  • 0.6% acetic acid solution

  • Observation chambers

Procedure:

  • Animal Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

  • Dosing:

    • Administer Phenyl (4-methylthiazol-2-yl)carbamate at the desired doses via an appropriate route (e.g., intraperitoneal or oral).

    • Administer the vehicle to the control group and the positive control to another group.

  • Pre-treatment Period: Allow for a pre-treatment period (e.g., 30-60 minutes) for the compound to be absorbed and distributed.

  • Induction of Writhing: Inject 0.6% acetic acid solution intraperitoneally.

  • Observation: Immediately place the animal in an observation chamber and, after a short latency period (e.g., 5 minutes), count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a defined period (e.g., 20 minutes).

  • Data Analysis: Compare the mean number of writhes in the Phenyl (4-methylthiazol-2-yl)carbamate-treated groups to the vehicle-treated group. A significant reduction in the number of writhes indicates an analgesic effect.

Conclusion

Phenyl (4-methylthiazol-2-yl)carbamate is a valuable chemical probe for the investigation of FAAH and the endocannabinoid system. Its covalent and irreversible mechanism of action provides a sustained and robust inhibition of its target, facilitating a clear understanding of the downstream consequences of FAAH inactivation. The protocols provided herein offer a framework for researchers to characterize the in vitro potency, cellular activity, and in vivo efficacy of this compound. As with any chemical probe, appropriate control experiments and careful data interpretation are paramount to ensure the validity of the scientific findings.

References

  • Alexander, J. P., & Cravatt, B. F. (2005). Mechanism of carbamate inactivation of FAAH: implications for the design of covalent inhibitors and in vivo functional probes for enzymes. Chemistry & biology, 12(10), 1179–1187. Available from: [Link]

  • Ahn, K., Johnson, D. S., Mileni, M., Beidler, D., Long, J. Z., McKinney, M. K., ... & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411–420. Available from: [Link]

  • Caprioli, A., Coccurello, R., Rapino, C., Di Serio, S., Di Tommaso, M., Vertechy, M., ... & Maccarrone, M. (2012). The novel, selective, and reversible FAAH inhibitor ST4070 exerts anxiolytic-like effects in mice. Pharmacological research, 65(4), 424-431.
  • Di Marzo, V., & Petrosino, S. (2007). Endocannabinoids and the regulation of their levels in health and disease. Current opinion in lipidology, 18(2), 129-140.
  • Duranti, A., Tontini, A., Mor, M., Spadoni, G., Rivara, S., Lodola, A., ... & Tarzia, G. (2009). A second generation of carbamate-based fatty acid amide hydrolase inhibitors with improved activity in vivo. ChemMedChem, 4(9), 1505-1513. Available from: [Link]

  • Ghafouri, N., Ghafouri, H., Larsson, B., Stridh, M., & Fowler, C. J. (2004). The fatty acid amide hydrolase inhibitor URB597 exerts anti-inflammatory effects in paws of rats with adjuvant-induced arthritis. Pharmacological research, 50(1), 55-62.
  • Innamorato, N. G., Garbino, P. F., Weber, M., & Fernandez-Solari, J. (2020). 4-Phenyl-thiazole-based dual inhibitors of fatty acid amide hydrolase and soluble epoxide hydrolase do not alleviate orofacial inflammatory pain in female rats. European Journal of Pain, 24(8), 1515-1525. Available from: [Link]

  • Keith, J. M., Jones, T. E., & Kennan, A. J. (2010). The discovery and development of inhibitors of fatty acid amide hydrolase (FAAH). Bioorganic & medicinal chemistry, 18(21), 7433–7447. Available from: [Link]

  • Lodola, A., Giorgio, C., Mor, M., & Piomelli, D. (2010). 3-Heterocycle-phenyl N-alkylcarbamates as FAAH inhibitors: design, synthesis and 3D-QSAR studies. Bioorganic & medicinal chemistry, 18(3), 1154–1164. Available from: [Link]

  • Maccarrone, M., Rossi, S., Bari, M., De Chiara, V., Fezza, F., Musella, A., ... & Centonze, D. (2008). Anandamide inhibits metabolism and physiological actions of 2-arachidonoylglycerol in the striatum.
  • MDPI. Molecular Basis for Non-Covalent, Non-Competitive FAAH Inhibition. Available from: [Link]

  • MDPI. Fatty Acid Amide Hydrolase (FAAH) Inhibition Plays a Key Role in Counteracting Acute Lung Injury. Available from: [Link]

  • Mor, M., Rivara, S., Lodola, A., Plazzi, P. V., Tarzia, G., & Piomelli, D. (2004). Cyclohexylcarbamic acid 3'- or 4'-substituted biphenyl-3-yl esters as fatty acid amide hydrolase inhibitors: synthesis, quantitative structure-activity relationships, and molecular modeling studies. Journal of medicinal chemistry, 47(21), 4998–5008.
  • Pacher, P., Bátkai, S., & Kunos, G. (2006). The endocannabinoid system as an emerging target of pharmacotherapy. Pharmacological reviews, 58(3), 389-462.
  • Ahn, K., Johnson, D. S., & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & biology, 16(4), 411–420. Available from: [Link]

  • Zlebnik, N. E., & Cheer, J. F. (2016). Beyond the CB1 Receptor: Is Cannabidiol the Answer for Disorders of Motivation?. Annual review of neuroscience, 39, 1-17.
  • ResearchGate. Enol Carbamates as Inhibitors of Fatty Acid Amide Hydrolase (FAAH) Endowed with High Selectivity for FAAH over the Other Targets of the Endocannabinoid System. Available from: [Link]

  • Vacondio, F., Bassi, M., Bacchini, G., Bartoccini, F., Piersanti, G., & Mor, M. (2010). 3-Heterocycle-phenyl N-alkylcarbamates as FAAH inhibitors: design, synthesis and 3D-QSAR studies. Bioorganic & medicinal chemistry, 18(3), 1154–1164. Available from: [Link]

Sources

Application Note: Phenyl (4-methylthiazol-2-yl)carbamate in High-Throughput Screening

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyl (4-methylthiazol-2-yl)carbamate (CAS 813445-31-7) represents a critical scaffold in the high-throughput screening (HTS) of serine hydrolases (e.g., FAAH, MAGL, AChE). Unlike reversible competitive inhibitors, this compound functions as a reactive electrophile , exerting its biological effect through the covalent carbamylation of the catalytic serine residue.

While highly potent, this scaffold presents unique challenges in HTS, including time-dependent potency shifts, hydrolytic instability, and potential promiscuity (PAINS-like behavior due to electrophilic reactivity). This guide provides a rigorous framework for utilizing this compound class, distinguishing true covalent inhibition from non-specific artifacts, and calculating kinetic parameters (


) essential for lead optimization.

Mechanism of Action: Covalent Carbamylation

To effectively screen Phenyl (4-methylthiazol-2-yl)carbamate, one must understand that it is not a simple binder; it is a chemical reagent that modifies the enzyme.

The Reaction Pathway

The compound acts as a "pseudo-substrate." The enzyme's catalytic serine attacks the carbonyl carbon of the carbamate. The phenyl group serves as a leaving group (as phenol), resulting in a stable carbamylated enzyme intermediate. This modification prevents substrate access, silencing the enzyme.

Key Kinetic Feature: The inhibition is often slow-binding and time-dependent . Standard IC50 values derived from short incubation times will drastically underestimate the compound's potency.

Mechanistic Visualization

The following diagram illustrates the covalent modification pathway and the critical divergence between specific inhibition and non-specific hydrolysis.

Mechanism Enz Free Enzyme (Active Site Ser-OH) Complex Michaelis Complex (Non-covalent) Enz->Complex + Inhibitor Cpd Phenyl (4-methylthiazol-2-yl)carbamate Cpd->Complex Hydrolysis Spontaneous Hydrolysis (Buffer) Cpd->Hydrolysis pH > 8.0 TS Tetrahedral Intermediate Complex->TS Serine Attack AcylEnz Carbamylated Enzyme (Inhibited) TS->AcylEnz Loss of Phenol Phenol Phenol (Leaving Group) TS->Phenol AcylEnz->Enz Slow Recovery (k_off)

Figure 1: Mechanism of covalent inhibition. The phenyl group acts as the leaving group, transferring the (4-methylthiazol-2-yl)carbamoyl moiety to the enzyme.

HTS Considerations & Experimental Design

Stability and Buffer Selection

Phenyl carbamates are susceptible to spontaneous hydrolysis in alkaline conditions.

  • Risk: High pH buffers (pH > 8.0) can degrade the compound before it interacts with the target, leading to false negatives.

  • Solution: Maintain assay buffers at pH 7.0–7.4 . Avoid primary amine buffers (like Tris) if possible; use HEPES or MOPS to prevent potential aminolysis of the carbamate.

The "IC50 Shift" Phenomenon

In HTS, a fixed incubation time (e.g., 10 min) is standard. However, for covalent inhibitors, potency is a function of time.[1]

  • Observation: The IC50 decreases (potency "increases") as pre-incubation time increases.

  • Metric: Report

    
     (second-order rate constant) rather than just IC50.
    

Validated Protocols

Protocol A: Time-Dependent Inhibition (IC50 Shift Assay)

Purpose: To confirm the covalent mechanism and determine the kinetics of inactivation.

Materials:

  • Enzyme: Recombinant Serine Hydrolase (e.g., FAAH, 5 nM final).

  • Substrate: Fluorogenic substrate (e.g., AMC-arachidonoyl amide).

  • Compound: Phenyl (4-methylthiazol-2-yl)carbamate (10-point dose response).

  • Buffer: 50 mM HEPES pH 7.4, 0.05% Triton X-100, 1 mM EDTA.

Procedure:

  • Preparation: Prepare a 2X Enzyme solution and a 2X Compound dilution series in Assay Buffer.

  • Pre-incubation:

    • Mix 10 µL of 2X Enzyme with 10 µL of 2X Compound in a 384-well black plate.

    • Incubate for three distinct time points :

      
       min, 
      
      
      
      min,
      
      
      min.
  • Reaction Initiation: Add 20 µL of 2X Substrate solution to the wells.

  • Detection: Measure fluorescence (Ex/Em appropriate for substrate) immediately in kinetic mode for 10 minutes to determine the initial velocity (

    
    ).
    
  • Analysis:

    • Calculate % Inhibition for each dose at each pre-incubation time.

    • Plot Log[Concentration] vs. % Inhibition.

    • Success Criterion: A leftward shift in the curve (lower IC50) at longer pre-incubation times confirms time-dependent inhibition.

Protocol B: Jump-Dilution Reversibility Assay

Purpose: To distinguish between rapidly reversible binding and irreversible/slowly-reversible covalent modification.

Procedure:

  • Incubation: Incubate Enzyme (100x final concentration) with Compound (at 10x IC50) for 60 minutes.

    • Control A: Enzyme + DMSO (No inhibitor).

    • Control B: Enzyme + Known Reversible Inhibitor.[2]

  • Jump Dilution: Rapidly dilute the mixture 100-fold into buffer containing the Substrate.

    • Final conditions: Enzyme is now at 1x; Compound is at 0.1x IC50 (below effective concentration).

  • Measurement: Monitor enzymatic activity continuously for 60 minutes.

  • Interpretation:

    • Reversible Inhibitor: Activity recovers rapidly (slope matches Control A).

    • Covalent/Irreversible (Phenyl Carbamate): Activity remains inhibited (flat slope) because the inhibitor is covalently bonded and does not dissociate upon dilution.

Data Analysis & Interpretation

Calculating

For covalent inhibitors, the potency is best described by the efficiency of inactivation.

  • Measure the observed rate of inactivation (

    
    ) at various inhibitor concentrations ([I]).
    
  • Plot

    
     vs. [I].
    
  • Fit to the hyperbolic equation:

    
    
    
    • 
       : Affinity of the initial non-covalent binding.
      
    • 
       : Maximum rate of covalent bond formation.
      
    • Ratio (

      
      ) : The second-order rate constant (M⁻¹s⁻¹), representing the overall potency.
      
Summary Data Table: Expected Phenotypes
ParameterReversible InhibitorPhenyl (4-methylthiazol-2-yl)carbamate (Covalent)
IC50 (10 min) StableHigh (Weak potency)
IC50 (240 min) StableLow (High potency)
Jump Dilution Full Activity RecoveryNo/Slow Recovery
Mass Spec No Mass ShiftMass Shift (+140 Da corresponding to thiazole-carbamoyl)

Workflow Visualization

HTS_Workflow Start HTS Primary Screen (Single Point, 10µM) Hit Hit Identification (>50% Inhibition) Start->Hit Counter Counter Screen: Thiol Reactivity (ALARM NMR / GSH) Hit->Counter Valid Hit Validation Counter->Valid Pass Discard Discard: Promiscuous/Unstable Counter->Discard Fail (High Reactivity) ProtocolA Protocol A: IC50 Shift Assay (Time-Dependence) Valid->ProtocolA ProtocolB Protocol B: Jump Dilution (Reversibility) Valid->ProtocolB Decision Mechanism Determination ProtocolA->Decision ProtocolB->Decision Lead Lead Series: Covalent Modifier Decision->Lead Time-dep + Irreversible Decision->Discard Non-specific

Figure 2: Strategic workflow for validating phenyl carbamate hits in HTS.

References

  • BenchChem. Phenyl (4-methylthiazol-2-yl)carbamate Biological Activity and Properties. Retrieved from

  • Karbarz, M. J., et al. (2009). Biochemical and Biological Properties of a Mechanism-Based Inhibitor of Fatty Acid Amide Hydrolase.[1] Anesthesia & Analgesia. Retrieved from

  • Aaltonen, N., et al. (2013). Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases. Stanford Medicine / Chem Biol. Retrieved from

  • Kodadek, T., et al. (2017). Design of Benzoxathiazin-3-one 1,1-Dioxides as a New Class of Irreversible Serine Hydrolase Inhibitors.[3] Journal of Medicinal Chemistry. Retrieved from

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. (Contextual reference for reactive hits).

Sources

Troubleshooting & Optimization

Technical Support Center: Phenyl (4-methylthiazol-2-yl)carbamate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Phenyl (4-methylthiazol-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a focus on troubleshooting low yields and optimizing reaction conditions.

Introduction to the Synthesis

The synthesis of Phenyl (4-methylthiazol-2-yl)carbamate is a critical step in the development of various biologically active molecules, including potential anti-inflammatory agents and inhibitors for enzymes targeted in neurodegenerative disease research[1]. The most common and direct method for this synthesis is the acylation of 2-amino-4-methylthiazole with phenyl chloroformate in the presence of a base[1].

While seemingly straightforward, this reaction is often plagued by low yields, stemming from the reactivity of the starting materials and the potential for multiple side reactions. This guide provides a comprehensive, question-and-answer-based approach to understanding and overcoming these challenges.

Reaction Overview

The fundamental reaction involves the nucleophilic attack of the exocyclic amino group of 2-amino-4-methylthiazole on the electrophilic carbonyl carbon of phenyl chloroformate. A base is required to neutralize the hydrochloric acid byproduct generated during the reaction.

G cluster_reactants Reactants cluster_products Products 2-amino-4-methylthiazole 2-Amino-4-methylthiazole target_molecule Phenyl (4-methylthiazol-2-yl)carbamate 2-amino-4-methylthiazole->target_molecule + Phenyl Chloroformate + Base phenyl_chloroformate Phenyl Chloroformate phenyl_chloroformate->target_molecule HCl HCl

Caption: General reaction scheme for the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a reliable, high-yield protocol to start with?

A1: Based on established procedures for similar carbamate syntheses, the following protocol serves as an excellent starting point. It is crucial to adhere to anhydrous conditions throughout the process.

Optimized Starting Protocol

ParameterRecommendationRationale
Solvent Anhydrous Dichloromethane (DCM)Aprotic and effectively dissolves both reactants while being unreactive.
Base Triethylamine (TEA) or Diisopropylethylamine (DIPEA)Scavenges HCl byproduct. DIPEA is preferred to minimize side reactions (see Troubleshooting).
Temperature 0 °C to room temperatureInitial cooling controls the exothermic reaction, followed by warming to ensure completion.
Atmosphere Inert (Nitrogen or Argon)Prevents hydrolysis of phenyl chloroformate by atmospheric moisture[1].
Reagent Equivalents 1.0 eq. 2-amino-4-methylthiazole, 1.1 eq. Phenyl Chloroformate, 1.2 eq. BaseA slight excess of the acylating agent and base ensures complete consumption of the starting amine.

Step-by-Step Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N2 or Ar), add 2-amino-4-methylthiazole (1.0 eq.) and anhydrous dichloromethane (DCM).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add the base (e.g., Triethylamine, 1.2 eq.) dropwise.

  • In a separate flask, prepare a solution of phenyl chloroformate (1.1 eq.) in anhydrous DCM.

  • Add the phenyl chloroformate solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC)[2].

  • Upon completion, proceed with the workup and purification as described in the "Purification" section.

Q2: How do I monitor the progress of the reaction?

A2: Thin Layer Chromatography (TLC) is the most convenient method for real-time reaction monitoring[2].

  • Stationary Phase: Silica gel 60 F254 plates.

  • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 30:70 v/v) is a good starting point. Adjust polarity as needed.

  • Visualization: UV light (254 nm). The starting amine and the carbamate product should be UV active.

  • Procedure: Spot the starting material (2-amino-4-methylthiazole), a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates the reaction is progressing. The reaction is considered complete when the starting amine spot is no longer visible.

For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed to track the formation of the product and any byproducts.

Troubleshooting Low Yields

Low yields are the most common issue in this synthesis. The following troubleshooting guide addresses the primary causes and provides actionable solutions.

Troubleshooting cluster_incomplete Troubleshooting Incomplete Reaction cluster_side Troubleshooting Side Products cluster_purification Troubleshooting Purification Loss Start Low Yield Observed IncompleteReaction Incomplete Reaction (Starting Material Remains) Start->IncompleteReaction SideProducts Side Products Formed Start->SideProducts PurificationLoss Loss During Purification Start->PurificationLoss Moisture Moisture Contamination? IncompleteReaction->Moisture Reactivity Low Reagent Reactivity? IncompleteReaction->Reactivity TimeTemp Insufficient Time/Temp? IncompleteReaction->TimeTemp Hydrolysis Phenyl Chloroformate Hydrolysis? SideProducts->Hydrolysis Diacylation Double Acylation of Amine? SideProducts->Diacylation BaseReaction Base Reacting with Phenyl Chloroformate? SideProducts->BaseReaction Solubility Product Soluble in Filtrate? PurificationLoss->Solubility Decomposition Decomposition on Silica? PurificationLoss->Decomposition

Caption: Troubleshooting workflow for low yield.

Problem 1: Incomplete Reaction (Significant Starting Amine Remains)

Q: My TLC/LC-MS analysis shows a large amount of unreacted 2-amino-4-methylthiazole even after several hours. What's wrong?

A: This typically points to an issue with the reactivity of your acylating agent or insufficient reaction conditions.

  • Cause A: Deactivated Phenyl Chloroformate due to Hydrolysis. Phenyl chloroformate is highly sensitive to moisture. Even trace amounts of water in the solvent, on the glassware, or from the atmosphere can lead to its rapid hydrolysis to phenol and HCl. This depletes the active reagent available for the reaction.

    • Solution:

      • Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents (DCM is hygroscopic). Flame-dry all glassware under vacuum or in an oven and cool under an inert atmosphere.

      • Use High-Quality Reagents: Use a fresh bottle of phenyl chloroformate or purify older stock by distillation if necessary.

      • Maintain Inert Atmosphere: Keep the reaction under a positive pressure of nitrogen or argon from start to finish[1].

  • Cause B: Insufficient Reaction Time or Temperature. While the reaction is initially exothermic, it may require sustained stirring at room temperature to go to completion.

    • Solution:

      • Extend Reaction Time: Continue stirring at room temperature for up to 24 hours, monitoring periodically by TLC[2].

      • Gentle Heating: If the reaction is still sluggish, gentle heating to 35-40 °C can be attempted, but be aware that this may also increase the rate of side reactions.

Problem 2: Formation of Significant Byproducts

Q: My reaction appears to be complete, but my yield is low and I see multiple spots on my TLC plate. What are these byproducts and how can I avoid them?

A: The most likely culprits are hydrolysis of the phenyl chloroformate and double acylation of the starting amine.

  • Byproduct A: Phenol (from Phenyl Chloroformate Hydrolysis). As mentioned above, this is a common issue. Its presence will complicate purification.

    • Identification: Phenol is more polar than the product and can be identified by LC-MS or by comparing its retention factor on TLC to a standard.

    • Prevention: Follow the strict anhydrous techniques described in Problem 1, Cause A .

  • Byproduct B: Diacylated Amine (N,N-bis(phenoxycarbonyl)-4-methylthiazol-2-amine). The exocyclic amino group of 2-aminothiazole can react twice with phenyl chloroformate, especially if there is a localized excess of the acylating agent or if the intermediate carbamate is deprotonated by the base.

    • Identification: The diacylated product will be significantly less polar than the desired mono-acylated product on TLC. It can be confirmed by mass spectrometry, where it will show a molecular ion corresponding to the addition of two phenoxycarbonyl groups.

    • Prevention:

      • Slow, Controlled Addition: Add the phenyl chloroformate solution dropwise at 0 °C to avoid any localized high concentrations.

      • Use a Sterically Hindered Base: This is the most effective solution. Replace triethylamine (TEA) with a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIPEA, Hünig's base). The bulky isopropyl groups on DIPEA make it an effective proton scavenger but prevent it from deprotonating the carbamate nitrogen or reacting with the phenyl chloroformate itself[3][4][5].

BaseStructurepKa of Conjugate AcidKey Characteristic
Triethylamine (TEA)Et3N~10.75Small, can be nucleophilic.
DIPEA(i-Pr)2EtN~10.9Bulky, non-nucleophilic.
  • Byproduct C: N-Acylated Base. If a less hindered base like triethylamine is used, it can potentially react with the highly reactive phenyl chloroformate, leading to the formation of a carbamoyl-ammonium salt and reducing the amount of base and acylating agent available.

    • Prevention: Use a sterically hindered base like DIPEA[3][5].

Problem 3: Product Loss During Workup and Purification

Q: I had a clean reaction, but my final isolated yield is very low. Where did my product go?

A: Product loss often occurs during aqueous workup or recrystallization.

  • Cause A: Hydrolysis of the Product. While more stable than the starting chloroformate, carbamates can still be susceptible to hydrolysis under strongly acidic or basic conditions during aqueous workup.

    • Solution:

      • Mild Workup: After the reaction is complete, quench with a saturated solution of sodium bicarbonate (NaHCO3) or dilute HCl rather than strong acids or bases.

      • Efficient Extraction: Promptly extract the product into an organic solvent like DCM or ethyl acetate. Wash the organic layer with brine to remove excess water and dry thoroughly with an anhydrous drying agent (e.g., Na2SO4 or MgSO4) before solvent evaporation.

  • Cause B: Improper Recrystallization Technique. Choosing the wrong solvent or using an excessive amount can lead to significant product loss in the mother liquor.

    • Solution:

      • Solvent Selection: An ideal recrystallization solvent should dissolve the compound when hot but not when cold[6]. For Phenyl (4-methylthiazol-2-yl)carbamate, consider solvent systems like ethanol, isopropanol, or mixtures of ethyl acetate and hexanes. Perform small-scale solubility tests to find the optimal solvent.

      • Minimize Solvent: Dissolve the crude product in the minimum amount of boiling solvent to create a saturated solution. Using too much solvent will result in a low recovery.

      • Slow Cooling: Allow the solution to cool slowly to room temperature to form well-defined crystals. Then, cool further in an ice bath to maximize precipitation before filtering.

      • Wash with Cold Solvent: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any impurities adhering to the crystal surface without re-dissolving the product.

Analytical Characterization

Confirming the identity and purity of your final product is essential. Here are the expected analytical signatures for Phenyl (4-methylthiazol-2-yl)carbamate.

  • ¹H NMR:

    • Look for signals corresponding to the phenyl group protons (typically in the δ 7.0-7.5 ppm range).

    • A singlet for the thiazole proton (around δ 6.5-7.5 ppm)[1].

    • A singlet for the methyl group on the thiazole ring.

    • A broad singlet for the N-H proton of the carbamate.

  • ¹³C NMR:

    • A characteristic peak for the carbamate carbonyl carbon around δ 155 ppm[1].

    • Signals for the carbons of the phenyl and thiazole rings.

  • Mass Spectrometry (HRMS):

    • The high-resolution mass spectrum should show the correct molecular ion peak (e.g., [M+H]⁺) with a mass accuracy of <5 ppm[1].

References

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health. Available at: [Link]

  • Carbamate synthesis by amination (carboxylation) or rearrangement. Organic Chemistry Portal. Available at: [Link]

  • EP2527314A1 - Process for preparation of phenyl carbamate derivatives. Google Patents.
  • Phenyl N-(1,3-thiazol-2-yl)carbamate. National Institutes of Health. Available at: [Link]

  • Synthesis 4-(4/-methylphenyl)-2-mercaptothiazole Structure with NMR, Vibrational, Mass Spectroscopy and DFT Studies. ResearchGate. Available at: [Link]

  • Synthesis and some transformations of methyl [4-(oxoacetyl)phenyl]carbamate | Request PDF. ResearchGate. Available at: [Link]

  • Carbamate synthesis by carbamoylation. Organic Chemistry Portal. Available at: [Link]

  • Methyl carbamate purification by extraction and recrystallization. ResearchGate. Available at: [Link]

  • Purification of phenothiazine - US3381007A. Google Patents.
  • Synthesis and biological significance of 2-amino-4-phenyl-1,3-thiazole derivatives. Scholars Research Library. Available at: [Link]

  • Continuous Synthesis of Carbamates from CO2 and Amines. National Institutes of Health. Available at: [Link]

  • Can I use triethylamine instead of N,N-Diisopropylethylamine for acylation of a secondary amine?. ResearchGate. Available at: [Link]

  • Scheme 2. Carbamate Formation and Side Reactions. ResearchGate. Available at: [Link]

  • What Is The Difference between Triethylamine And DIPEA?. Xinggao Chemical. Available at: [Link]

  • Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. Available at: [Link]

  • Synthesis and Biological Evaluation of N-(4-phenylthiazol-2-yl) cinnamamide Derivatives as Potential Antitumor Agents Contents. The Royal Society of Chemistry. Available at: [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. National Institutes of Health. Available at: [Link]

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate. National Institutes of Health. Available at: [Link]

  • Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Use of Ethylamine, Diethylamine and Triethylamine in the Synthesis of Zn,Al Layered Double Hydroxides. MDPI. Available at: [Link]

  • (PDF) Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. ResearchGate. Available at: [Link]

  • 2-Amino-4-phenylthiazole | C9H8N2S | CID 40302. PubChem. Available at: [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. MDPI. Available at: [Link]

  • How to choose TEA&DIPEA. Wuhan Haimeite Pharmaceutical Technology Co., Ltd. Available at: [Link]

  • 2-Amino-4-thiazolidinones: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). University of Colorado Boulder. Available at: [Link]

  • Recrystallization. University of California, Los Angeles. Available at: [Link]

Sources

Technical Support Center: Purification of Phenyl (4-methylthiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Phenyl (4-methylthiazol-2-yl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this important chemical intermediate. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure you achieve the desired purity for your downstream applications.

Introduction to the Challenges

Phenyl (4-methylthiazol-2-yl)carbamate is a key building block in medicinal chemistry, often utilized in the synthesis of bioactive molecules, including potential anti-inflammatory agents and enzyme inhibitors. Its synthesis, typically involving the reaction of 4-methylthiazol-2-amine with phenyl chloroformate, can present several purification hurdles. The presence of a carbamate linkage and the basic thiazole ring introduces a unique set of challenges, including the formation of stubborn impurities and potential for product degradation during purification. This guide will equip you with the knowledge to anticipate and overcome these obstacles.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of Phenyl (4-methylthiazol-2-yl)carbamate, providing probable causes and actionable solutions.

Problem 1: Persistent Impurities After Initial Work-up

Symptom: TLC or NMR analysis of your crude product shows multiple spots or peaks in addition to the desired product.

Probable Causes & Solutions:

Potential Impurity Identification Cause Solution
Unreacted 4-methylthiazol-2-amine Basic, polar compound. May streak on TLC. Characteristic thiazole and amine peaks in ¹H NMR.Incomplete reaction or use of excess amine.Aqueous Wash: Perform an acidic wash (e.g., 1M HCl) during the work-up to protonate and extract the basic amine into the aqueous layer. Caution: Avoid prolonged exposure to strong acid to prevent carbamate hydrolysis.
Phenol Acidic impurity from the phenyl chloroformate starting material or hydrolysis.Hydrolysis of phenyl chloroformate before or during the reaction. Hydrolysis of the product during work-up.Aqueous Wash: Perform a basic wash (e.g., 1M NaOH or saturated NaHCO₃) to deprotonate and extract the acidic phenol into the aqueous layer.
N,N'-bis(4-methylthiazol-2-yl)urea Symmetrical urea byproduct, often less soluble and with a higher melting point than the desired product.Reaction of 4-methylthiazol-2-amine with an isocyanate intermediate, which can form from the decomposition of phenyl chloroformate or the carbamate product.Recrystallization: This less polar, often less soluble impurity can frequently be removed by careful recrystallization. Column Chromatography: A well-optimized gradient on silica gel should effectively separate the urea from the carbamate.
Hydrolysis Product: 4-methylthiazol-2-amine See "Unreacted 4-methylthiazol-2-amine".Hydrolysis of the carbamate bond during work-up or purification, often catalyzed by strong acid or base.Control pH: Maintain a neutral pH during work-up and purification. Use of deactivated silica gel for chromatography can also mitigate on-column hydrolysis.

Frequently Asked Questions (FAQs)

Q1: My compound appears to be "oiling out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute is insoluble in the solvent at a temperature above its melting point. Here are several strategies to address this:

  • Increase the Solvent Volume: Add more of the "good" (dissolving) solvent to keep the compound in solution at a higher temperature.

  • Lower the Cooling Temperature Slowly: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can promote oiling.

  • Change the Solvent System: Experiment with different solvent pairs. For carbamates, common systems include ethanol/water, n-hexane/acetone, and n-hexane/ethyl acetate. A successful recrystallization of a similar thiazole carbamate was achieved using a methanol/isopropyl ether solvent system.[1]

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to create nucleation sites for crystal growth.

Q2: I'm seeing significant streaking of my compound on the TLC plate. What does this indicate and how can I fix it?

A2: Streaking on TLC is often indicative of a compound that is either too polar for the chosen mobile phase, acidic or basic in nature, or present in too high a concentration.

  • Adjust Mobile Phase Polarity: For a polar compound, increase the polarity of your eluent (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).

  • Add a Modifier: If your compound is basic (like Phenyl (4-methylthiazol-2-yl)carbamate), the acidic nature of the silica gel can cause streaking. Adding a small amount of a basic modifier like triethylamine (0.1-1%) to your mobile phase can neutralize the silica and lead to sharper spots.

  • Dilute Your Sample: Ensure the sample spotted on the TLC plate is not too concentrated.

Q3: Can Phenyl (4-methylthiazol-2-yl)carbamate degrade during silica gel column chromatography?

A3: Yes, there is a potential for degradation. The carbamate linkage can be susceptible to hydrolysis, and the acidic nature of standard silica gel can catalyze this decomposition, especially if the compound remains on the column for an extended period. To mitigate this:

  • Use Deactivated Silica Gel: Prepare a slurry of silica gel with a small amount of water (e.g., 10% by weight) or triethylamine in the eluent to neutralize the acidic sites.[2][3]

  • Run the Column Quickly: Do not let the compound sit on the column for an unnecessarily long time.

  • Choose an Appropriate Eluent System: A well-chosen mobile phase will ensure a reasonable retention time and minimize on-column residence.

Q4: What are the best methods for visualizing my compound and its impurities on a TLC plate?

A4: A multi-faceted approach to visualization is recommended:

  • UV Light (254 nm): The phenyl and thiazole rings in the molecule are UV active, making this a primary, non-destructive method of visualization.

  • Iodine Chamber: Iodine vapor reversibly stains many organic compounds, appearing as brown spots. This is a good general-purpose visualization technique.

  • Specific Stains:

    • For Carbamates: A furfural/sulfuric acid stain can be effective.[4]

    • For Thiazoles: A solution of sodium nitrite in hydrochloric acid can produce a light green color with thiazole derivatives upon heating.[4]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general guideline for the recrystallization of Phenyl (4-methylthiazol-2-yl)carbamate. Solvent selection is critical and may require some optimization.

  • Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone, and mixtures like hexane/ethyl acetate). An ideal solvent will dissolve the compound when hot but show poor solubility when cold.

  • Dissolution: In an Erlenmeyer flask, add the crude Phenyl (4-methylthiazol-2-yl)carbamate and a minimal amount of the chosen hot solvent to fully dissolve the solid.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Cooling: Once crystal formation has started at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol outlines a standard procedure for purifying Phenyl (4-methylthiazol-2-yl)carbamate using silica gel chromatography.

  • TLC Analysis: Determine an appropriate eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of ~0.3 for the desired product.

  • Column Packing: Pack a flash chromatography column with silica gel using the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column. Alternatively, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 95:5 hexane/ethyl acetate) and gradually increase the polarity (gradient elution). A suggested gradient is from 5% to 40% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Phenyl (4-methylthiazol-2-yl)carbamate.

Visualization of Key Concepts

Decision Workflow for Purification Strategy

Purification_Workflow start Crude Phenyl (4-methylthiazol-2-yl)carbamate tlc_analysis TLC Analysis of Crude Product start->tlc_analysis decision_purity Is the major spot >95% pure? tlc_analysis->decision_purity recrystallization Attempt Recrystallization decision_purity->recrystallization Yes column_chromatography Perform Column Chromatography decision_purity->column_chromatography No decision_recrystallization Successful Crystallization? recrystallization->decision_recrystallization pure_product Pure Product column_chromatography->pure_product decision_recrystallization->pure_product Yes troubleshoot_recrystallization Troubleshoot Recrystallization (see FAQs) decision_recrystallization->troubleshoot_recrystallization No troubleshoot_recrystallization->column_chromatography

Caption: Decision tree for selecting a purification strategy.

Potential Byproducts in Synthesis

Byproducts cluster_reactants Reactants cluster_products Reaction Products amine 4-methylthiazol-2-amine product Phenyl (4-methylthiazol-2-yl)carbamate (Desired Product) amine->product + Phenyl Chloroformate urea N,N'-bis(4-methylthiazol-2-yl)urea (Byproduct) amine->urea + Isocyanate Intermediate chloroformate Phenyl Chloroformate chloroformate->product phenol Phenol (Byproduct) chloroformate->phenol Hydrolysis

Caption: Major products and byproducts of the synthesis reaction.

References

  • Tang, G., et al. (2009). Phenyl N-(1,3-thiazol-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 65(7), o1478. Available from: [Link].

  • MDPI. (2023). Benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate. Available from: [Link].

  • Kannan, V.M. (2019). Deactivation of silica gel? ResearchGate. Available from: [Link].

  • Sarpong Group. Dyeing Reagents for Thin-Layer and Paper Chromatography. Available from: [Link].

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available from: [Link].

  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup. Available from: [Link].

  • ChemicalDesk.Com. (2011). TLC Stains Preparation. Available from: [Link].

  • Oka, N., et al. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. Organic Letters, 24(19), 3510–3514. Available from: [Link].

  • T. Navrátilová, F. T. Edelmann, H. Shahid. (2021). Is it normal to obtain 4 spots for phenyl isocyanate on TLC? ResearchGate. Available from: [Link].

  • Al-Quds University. (2015). Any advice about the stability of ester and carbamate containing compounds? ResearchGate. Available from: [Link].

  • Tripathy, M. (2014). When basification of silica gel is required, before using Column chromatography? ResearchGate. Available from: [Link].

  • EPFL. TLC Visualization Reagents. Available from: [Link].

  • EPFL. TLC Visualization Reagents. Available from: [Link].

Sources

Improving the stability of Phenyl (4-methylthiazol-2-yl)carbamate in solution

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Phenyl (4-methylthiazol-2-yl)carbamate (CAS: 813445-31-7) is a specialized reagent often used as a reactive intermediate in the synthesis of urea-based kinase inhibitors or as a prodrug scaffold.

Structurally, it is an activated carbamate . The phenyl group acts as a leaving group (phenol), making the carbamate linkage susceptible to nucleophilic attack. While this reactivity is desired for synthesis (e.g., reacting with amines to form ureas), it poses significant stability challenges during storage and biological assays.

Key Stability Drivers:

  • Hydrolysis: In aqueous media, the compound degrades into 2-amino-4-methylthiazole , phenol , and CO₂ .

  • pH Sensitivity: The degradation is base-catalyzed, proceeding rapidly at pH > 8.0 via an E1cB mechanism involving an isocyanate intermediate.

  • Nucleophilic Solvents: Primary amine buffers (Tris, Glycine) will react with the compound, destroying it.

Storage & Handling Protocols

Q: What is the optimal solvent for stock solution preparation?

Recommendation: Anhydrous DMSO (Dimethyl Sulfoxide) or DMA (Dimethylacetamide) .

  • Why: Phenyl carbamates are lipophilic and require organic solvents. DMSO is preferred for biological compatibility, but it must be anhydrous .

  • The Risk: DMSO is hygroscopic. Absorbed atmospheric water will initiate slow hydrolysis, especially if the DMSO is old or stored improperly.

  • Protocol:

    • Use high-grade DMSO (>99.9%, stored over molecular sieves).

    • Prepare stock concentrations at 10–50 mM . Higher concentrations are generally more stable than dilute ones due to reduced solvent-to-solute molar ratio effects regarding trace water.

    • Aliquot immediately into amber glass vials with Teflon-lined caps to minimize headspace and moisture ingress.

Q: Can I store the compound in aqueous buffer?

Answer: No. Aqueous stability is limited (hours to days depending on pH). Always prepare fresh dilutions from the DMSO stock immediately before the experiment.

Q: What is the recommended storage temperature?
  • Solid State: -20°C (Stable for >1 year if desiccated).

  • DMSO Stock: -80°C (Recommended) or -20°C. Avoid repeated freeze-thaw cycles, which introduce moisture condensation.

Solution Chemistry & Troubleshooting

Q: Why does my compound degrade rapidly in PBS or cell culture media?

This is likely due to pH-driven hydrolysis . Phenyl carbamates are relatively stable at acidic pH but labile in neutral-to-basic conditions.[1][2]

Mechanism of Degradation (The "Why")

The degradation often follows an E1cB elimination pathway in basic media. The base removes the proton from the carbamate nitrogen, expelling the phenoxide ion (a good leaving group) to form a transient isocyanate . This isocyanate reacts rapidly with water to form the amine and CO₂.

Visualizing the Degradation Pathway:

G cluster_0 Critical Failure Mode: Basic pH (>8) Carbamate Phenyl (4-methylthiazol-2-yl)carbamate Intermediate Isocyanate Intermediate (4-Methylthiazol-2-yl-N=C=O) Carbamate->Intermediate Base (OH-) Deprotonation & Elimination Phenol Phenol (Leaving Group) Carbamate->Phenol Amine 2-Amino-4-methylthiazole (Degradation Product) Intermediate->Amine + H2O (Hydrolysis) CO2 CO2 Intermediate->CO2

Caption: Figure 1. Base-catalyzed degradation mechanism of phenyl carbamates via the isocyanate intermediate.

Q: Which buffers are safe to use?

Avoid buffers that contain nucleophiles (primary/secondary amines) or high pH.

Buffer SystemCompatibilityReason
Phosphate (PBS) Moderate Safe at pH < 7.4. At pH > 7.5, hydrolysis accelerates.
Tris (Tris-HCl) CRITICAL FAILURE Tris contains a primary amine that will react with the carbamate to form a urea adduct, consuming your compound.
HEPES Good Sterically hindered nitrogen; less nucleophilic than Tris.
Acetate / Citrate Excellent Acidic pH range (4.0–6.0) stabilizes the carbamate linkage.[2]

Experimental Validation Protocols

Protocol A: Stability Validation via HPLC

Before running a long biological assay, validate the compound's half-life (


) in your specific medium.

Equipment: HPLC with UV detection (254 nm or 280 nm). Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

Step-by-Step Guide:

  • Preparation: Prepare a 10 mM stock in anhydrous DMSO.

  • Spike: Dilute to 50 µM in the test buffer (e.g., PBS pH 7.4) at 37°C.[1]

  • Sampling: Inject 10 µL immediately (

    
    ).
    
  • Time-Course: Inject every 30 minutes for 4 hours.

  • Analysis: Monitor the disappearance of the parent peak and the appearance of Phenol (often elutes earlier) and 2-amino-4-methylthiazole .

  • Calculation: Plot

    
     vs. Time. The slope 
    
    
    
    gives
    
    
    .

Acceptance Criteria:

  • If degradation > 10% within 1 hour: Switch to a lower pH buffer (e.g., pH 6.5) or increase the dosing frequency.

Protocol B: Detecting "Silent" Degradation

If your bioassay results are inconsistent, you may be measuring the activity of the degradation product (Phenol or the Thiazole amine) rather than the carbamate.

The "Control" Experiment:

  • Pre-incubate the compound in buffer for 24 hours (allowing full degradation).

  • Run the bioassay with this "degraded" solution.

  • Compare activity to a fresh preparation.

    • If Activity (Degraded) ≈ Activity (Fresh): Your target might be reacting with the breakdown products.[3]

    • If Activity (Degraded) << Activity (Fresh): The carbamate is the active species.

Frequently Asked Questions (FAQ)

Q: I see a new peak in my LC-MS with M+1 = 115. What is it? A: This is likely 2-amino-4-methylthiazole (MW ≈ 114.17 Da). This confirms hydrolysis has occurred. You may also see Phenol (MW 94), though it ionizes poorly in positive mode ESI.

Q: Can I use this compound in an amine-based cell culture media (e.g., DMEM)? A: DMEM contains amino acids (nucleophiles). While the reaction with amino acids is slower than hydrolysis at neutral pH, it can occur over long incubations (24-48h).

  • Fix: Minimize incubation times or replenish the media with fresh compound every 4–6 hours.

Q: Is the compound light sensitive? A: Thiazoles can be photosensitive, but the primary instability mode here is hydrolytic. Standard amber vials are sufficient protection.

References

  • Tang, J. G., et al. (2009).[4] Phenyl N-(1,3-thiazol-2-yl)carbamate. Acta Crystallographica Section E. Link

    • Provides structural confirmation and synthesis conditions (reaction of thiazol-2-amine with phenyl chloroform
  • Lau, Y., et al. (2022). Phenyloxycarbonyl (Phoc) Carbamate: Chemoselective Reactivity and Deprotection Study. ACS Omega. Link

    • Authoritative source on the stability of phenyl carbamates in aqueous/organic media and their reactivity with amines (Tris incomp
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10866763, Phenyl (4-methylthiazol-2-yl)carbamate. Link

    • General chemical and physical properties.
  • Hamed, F., et al. (2017).[5] The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives. Open Access Library Journal.[5] Link

    • Context on the reactivity of the 2-aminothiazole scaffold released upon hydrolysis.

Sources

Technical Support Center: Optimizing Phenyl (4-methylthiazol-2-yl)carbamate Concentration for MTT assay

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for optimizing the use of Phenyl (4-methylthiazol-2-yl)carbamate in MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell viability assays. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into establishing a robust and reproducible experimental setup.

Section 1: Foundational FAQs

This section addresses the fundamental questions regarding the compound of interest and the assay methodology.

Q1: What is Phenyl (4-methylthiazol-2-yl)carbamate and what is its expected mechanism of action?

Phenyl (4-methylthiazol-2-yl)carbamate is a chemical compound featuring a thiazole ring linked to a phenylcarbamate group. While its precise molecular targets are a subject of ongoing research, compounds within the carbamate class are well-known for their ability to inhibit enzymes, particularly those with a serine in their active site, such as acetylcholinesterase.[1][2] The thiazole moiety is often critical for interaction with biological targets.[2] Therefore, it is plausible that the cytotoxic effects observed with this compound stem from the disruption of essential biochemical pathways governed by specific enzymes.[2]

Q2: What is the principle of the MTT assay?

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[3] The core principle relies on the ability of viable, metabolically active cells to reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[4][5] This reduction is primarily carried out by NAD(P)H-dependent cellular oxidoreductase enzymes located in the mitochondria.[3][4] The resulting formazan crystals are then solubilized, and the absorbance of the colored solution is measured, which is directly proportional to the number of viable cells.[5]

Q3: Why is optimizing the concentration of Phenyl (4-methylthiazol-2-yl)carbamate so critical?

Optimizing the concentration is paramount for several reasons:

  • Determining Potency: The primary goal is often to determine the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that reduces cell viability by 50%. This is a key measure of a compound's potency.

  • Understanding Cellular Response: A well-designed dose-response experiment reveals the dynamic range of the compound's effect, from subtle metabolic changes to overt cytotoxicity.

  • Reproducibility: A carefully optimized protocol ensures that results are reliable and can be reproduced by others, which is the cornerstone of scientific integrity.

The entire process of assay optimization is a complex interplay of multiple factors including cell density, MTT concentration, and incubation times, all of which can lead to biased measurements if not properly controlled.[6][7][8]

Section 2: Experimental Protocol - Determining the Optimal Concentration Range

This section provides a detailed workflow for conducting a dose-response experiment to determine the IC50 value of Phenyl (4-methylthiazol-2-yl)carbamate.

Workflow for Concentration Optimization

G prep_stock Prepare Compound Stock (e.g., 10 mM in DMSO) seed_cells Seed Cells in 96-well Plate (Optimal Density) prep_stock->seed_cells serial_dilute Perform Serial Dilutions (e.g., 100 µM to 0.1 µM) add_compound Add Compound to Wells serial_dilute->add_compound incubate_treat Incubate for Exposure Time (e.g., 24, 48, 72 hours) add_compound->incubate_treat add_mtt Add MTT Reagent (Final conc. ~0.5 mg/mL) incubate_mtt Incubate 2-4 hours add_mtt->incubate_mtt solubilize Add Solubilization Buffer (e.g., DMSO, SDS) incubate_mtt->solubilize read_abs Read Absorbance (570 nm) solubilize->read_abs normalize Normalize Data to Control (% Viability) plot_curve Plot Dose-Response Curve (Log(concentration) vs. % Viability) normalize->plot_curve calc_ic50 Calculate IC50 (Non-linear regression) plot_curve->calc_ic50

Caption: Experimental workflow for optimizing compound concentration.

Step-by-Step Methodology

1. Reagent and Compound Preparation:

  • Phenyl (4-methylthiazol-2-yl)carbamate Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in sterile Dimethyl Sulfoxide (DMSO). Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

  • MTT Reagent: Prepare a 5 mg/mL stock solution of MTT in sterile Phosphate-Buffered Saline (PBS). Filter-sterilize the solution and store it protected from light at 4°C for short-term use or -20°C for long-term storage. Degraded MTT solution can increase background absorbance.[4]

  • Solubilization Buffer: Prepare a solution to dissolve the formazan crystals. Common options include pure DMSO, or a solution of 10% SDS in 0.01 M HCl.

2. Cell Seeding:

  • Culture your chosen cell line to a healthy, sub-confluent state.

  • Trypsinize and count the cells. Seed them into a 96-well plate at a pre-determined optimal density. This is crucial, as cell number directly affects the final absorbance reading.[6]

  • Typically, seed between 5,000 and 10,000 cells per well in 100 µL of complete culture medium.

  • Include wells for "untreated control" (cells + medium + vehicle) and "blank" (medium only, no cells).

  • To minimize the "edge effect," avoid using the outermost wells of the plate for experimental samples; instead, fill them with sterile PBS or medium.[4]

  • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to adhere and resume logarithmic growth.

3. Compound Treatment:

  • Perform serial dilutions of your Phenyl (4-methylthiazol-2-yl)carbamate stock solution in culture medium to achieve the desired final concentrations. A geometric dilution series (e.g., 100, 50, 25, 12.5, 6.25, 3.13 µM) is often more informative than an arithmetic one.[9] For an initial screening, a broad range from nanomolar to micromolar is advisable.[9]

  • Carefully remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. For the untreated control, add medium with the same final concentration of DMSO as the treated wells (e.g., <0.5%).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

4. MTT Assay Execution:

  • After the treatment incubation, add 10-20 µL of the 5 mg/mL MTT stock solution to each well (for a final concentration of approximately 0.5 mg/mL).[10]

  • Incubate the plate for 2 to 4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Carefully aspirate the medium containing MTT. Be gentle to avoid dislodging the cells and formazan crystals.

  • Add 100-150 µL of the solubilization buffer (e.g., DMSO) to each well.

  • Place the plate on an orbital shaker for 15-30 minutes to ensure complete dissolution of the formazan crystals.[4] Check for complete solubilization under a microscope if necessary.[4]

  • Read the absorbance on a microplate reader at a wavelength of 570 nm.

5. Data Analysis and IC50 Calculation:

  • Background Subtraction: Subtract the average absorbance of the blank wells from all other readings.

  • Normalization: Calculate the percentage of cell viability for each concentration using the following formula:[11]

    • % Viability = (Absorbance of Treated Well / Absorbance of Untreated Control Well) * 100

  • Dose-Response Curve: Plot the % Viability (Y-axis) against the logarithm of the compound concentration (X-axis).

  • IC50 Determination: Use a software package like GraphPad Prism or an online IC50 calculator to perform a non-linear regression analysis on your data, fitting it to a sigmoidal dose-response curve.[12][13] The software will calculate the precise IC50 value.[12][14]

Section 3: Troubleshooting Guide

Q: My results show high variability between replicate wells. What's wrong?

A: High variability is a common issue that can undermine your results.[4] Consider these causes:

  • Inconsistent Cell Seeding: Ensure your cell suspension is homogenous before and during plating. Clumped cells will lead to uneven distribution.[15]

  • Pipetting Errors: Calibrate your pipettes regularly. When adding reagents, ensure the pipette tip is below the surface of the liquid but not touching the cell monolayer.

  • Edge Effects: As mentioned, cells in outer wells can experience different temperature and evaporation rates.[4] Fill these wells with sterile PBS and do not use them for your experimental samples.

  • Incomplete Formazan Solubilization: If the purple crystals are not fully dissolved, absorbance readings will be inconsistent. Ensure adequate mixing and sufficient solubilization buffer volume.[4]

Q: I am observing high background absorbance in my blank wells.

A: This can be caused by several factors:

  • MTT Reagent Degradation: Light exposure or improper storage can degrade the MTT solution, leading to spontaneous reduction and high background.[4] Always use fresh or properly stored MTT.

  • Phenol Red Interference: The phenol red pH indicator in some culture media can interfere with absorbance readings.[16] Consider using a phenol red-free medium for the assay steps.

  • Microbial Contamination: Bacteria or yeast in the culture can reduce MTT, leading to false-positive results.[16] Always practice strict aseptic techniques and check cultures for contamination.

Q: My compound is colored. How do I account for its interference with the assay?

A: Colored compounds can directly absorb light at 570 nm, leading to artificially high absorbance values. To correct for this, you must include an additional control:

  • Compound-Only Control: Set up wells that contain the culture medium and your compound at each concentration, but without cells .

  • Subtract the absorbance of these "compound-only" wells from your corresponding experimental wells (with cells) before proceeding with the viability calculations.[4]

Q: I don't see a clear dose-response effect. The viability is either 100% or 0%.

A: This indicates that your chosen concentration range is not appropriate.

  • If viability is always near 100%: Your concentrations are too low. You need to test a much higher range.

  • If viability is always near 0%: Your concentrations are too high. You need to test a much lower range.

  • Solution: Conduct a broad-range pilot experiment using serial dilutions that span several orders of magnitude (e.g., from 1 nM to 100 µM) to identify the approximate range of activity.[9] Once you have this, you can perform a more refined experiment with more data points within that active range.

Section 4: Data Presentation

For clear interpretation, your final data should be summarized effectively.

Table 1: Example Data for IC50 Determination of Phenyl (4-methylthiazol-2-yl)carbamate

Concentration (µM)Log(Concentration)Mean Absorbance (570 nm)Corrected Absorbance% Viability
0 (Control)N/A1.2541.204100.0%
0.1-1.01.2311.18198.1%
10.01.1561.10691.9%
101.00.7890.73961.4%
251.40.6520.60250.0%
501.70.4110.36130.0%
1002.00.2030.15312.7%
BlankN/A0.050N/AN/A

Note: Data is hypothetical for illustrative purposes. Corrected Absorbance = Mean Absorbance - Blank Absorbance.

References

  • Fukuto, J. M. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. Available at: [Link]

  • van Meer, B. J., et al. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827. Available at: [Link]

  • The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Semantic Scholar. Available at: [Link]

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at: [Link]

  • MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available at: [Link]

  • What is the optimum conc. of a test drug in MTT assay?. ResearchGate. Available at: [Link]

  • How can I calculate IC50 from mtt results?. ResearchGate. Available at: [Link]

  • Can anyone help me to find out the problems for MTT assay?. ResearchGate. Available at: [Link]

  • MTT Assay Protocol. University of Texas at Dallas. Available at: [Link]

  • (PDF) The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. ResearchGate. Available at: [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Cellix. Available at: [Link]

  • Martínez-García, M., et al. (2021). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Cancers, 13(15), 3743. Available at: [Link]

  • Problems with MTT. Reddit. Available at: [Link]

  • de Fátima, A., et al. (2010). Phenyl N-(1,3-thiazol-2-yl)carbamate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 7), o1478. Available at: [Link]

  • What is the correct method to calculate the IC50 value for the MTT assay?. ResearchGate. Available at: [Link]

  • Jacquemard, U., et al. (2012). Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. ACS Omega, 7(44), 40685–40694. Available at: [Link]

  • Králová, K., et al. (2021). Photosynthesis-Inhibiting Activity of N-(Disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides. Molecules, 26(11), 3195. Available at: [Link]

Sources

Technical Support Center: Overcoming Resistance to Phenyl (4-methylthiazol-2-yl)carbamate in Cancer Cells

Author: BenchChem Technical Support Team. Date: February 2026

Document ID: TSC-PMTC-2026-01-29

Version: 1.0

Introduction

This technical guide is designed for researchers, scientists, and drug development professionals investigating Phenyl (4-methylthiazol-2-yl)carbamate (PMTC) and encountering resistance in cancer cell models. PMTC and its structural analogs are of interest for their potential to inhibit cyclin-dependent kinases (CDKs), which are critical regulators of the cell cycle and are often dysregulated in cancer.[1] This document provides a structured troubleshooting framework, detailed experimental protocols, and answers to frequently asked questions to help you diagnose, understand, and overcome PMTC resistance.

Part 1: Troubleshooting Guide - Diagnosing and Addressing PMTC Resistance

This section is organized in a problem-and-solution format to directly address common experimental challenges.

Problem: Gradual Increase in IC50 Value of PMTC in a Cancer Cell Line

You've observed that over successive passages, your cancer cell line requires increasingly higher concentrations of PMTC to achieve a 50% reduction in viability. This is a classic sign of acquired resistance. The underlying cause must be identified to devise an effective counter-strategy.

Scientific Rationale: Cancer cells can develop multidrug resistance (MDR) by overexpressing ATP-binding cassette (ABC) transporters.[2][3][4] These membrane proteins act as pumps, actively removing cytotoxic drugs like PMTC from the cell, thereby reducing the intracellular concentration to sub-therapeutic levels.[2][3] P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP) are common culprits.[4][5]

Troubleshooting Workflow:

  • Assess ABC Transporter Expression: Compare the mRNA and protein levels of key ABC transporters (e.g., ABCB1, ABCG2) in your resistant cell line versus the parental (sensitive) line using qRT-PCR and Western blotting.

  • Functional Efflux Assay: Perform a dye efflux assay using substrates like Rhodamine 123 (for P-gp). Increased efflux of the dye in resistant cells, which can be reversed by a known inhibitor (e.g., verapamil), strongly suggests this mechanism.

Experimental Protocol: Rhodamine 123 Efflux Assay

  • Objective: To functionally assess the activity of P-gp (ABCB1) drug efflux pumps.

  • Materials:

    • Parental (sensitive) and PMTC-resistant cell lines

    • Rhodamine 123 (stock solution in DMSO)

    • Verapamil (P-gp inhibitor, stock solution in water or DMSO)

    • Complete culture medium

    • Phosphate-Buffered Saline (PBS)

    • Flow cytometer or fluorescence microscope

  • Procedure:

    • Seed both parental and resistant cells in 12-well plates and grow to ~80% confluency.

    • Inhibitor Pre-treatment (Control): Treat a set of wells for each cell line with Verapamil (typically 10-50 µM) in complete medium for 1 hour at 37°C.

    • Loading: Add Rhodamine 123 (final concentration ~1 µM) to all wells (including those with and without Verapamil) and incubate for 30-60 minutes at 37°C.

    • Wash: Aspirate the medium, wash cells twice with ice-cold PBS to remove extracellular dye.

    • Efflux Period: Add fresh, pre-warmed complete medium (with and without Verapamil as in step 2) and incubate for 1-2 hours at 37°C to allow for dye efflux.

    • Analysis: Wash cells again with cold PBS. Harvest the cells by trypsinization and analyze the intracellular fluorescence via flow cytometry. Alternatively, visualize and quantify fluorescence using a microscope.

  • Interpreting Results:

    • Resistant Cells (No Inhibitor): Will show significantly lower fluorescence compared to parental cells, indicating high efflux.

    • Resistant Cells (+ Verapamil): Will show a significant increase in fluorescence compared to the untreated resistant cells, indicating that the efflux is inhibited.

Solution Strategy: If increased efflux is confirmed, consider co-administering PMTC with an ABC transporter inhibitor.[6] While many first and second-generation inhibitors have had limited clinical success due to toxicity, newer agents are in development. For experimental purposes, compounds like verapamil or cyclosporine A can validate the mechanism.

Scientific Rationale: Cancer cells can evade drug-induced apoptosis by activating parallel survival pathways. The PI3K/Akt/mTOR pathway is a central hub for cell growth and survival and is frequently over-activated in resistant tumors.[7][8] Activation of this pathway can promote cell survival, counteracting the cytotoxic effects of PMTC.[9]

Troubleshooting Workflow:

  • Pathway Activation Analysis: Use Western blotting to probe for phosphorylated (activated) forms of key proteins in the PI3K/Akt and MAPK/ERK pathways (e.g., p-Akt, p-mTOR, p-ERK) in resistant vs. parental cells.

  • Hypothesis Testing: Treat resistant cells with PMTC in combination with a known PI3K inhibitor (e.g., Alpelisib) or an Akt inhibitor (e.g., Capivasertib).[10] A synergistic effect, meaning the combination is more effective than the sum of the individual drugs, suggests that this pathway is a key resistance mechanism.

Diagram: Bypassing PMTC Action via PI3K/Akt Activation

G cluster_resistance Resistance Mechanism PMTC PMTC CDK CDK4/6 PMTC->CDK Inhibits CellCycle Cell Cycle Arrest Apoptosis CDK->CellCycle Promotes GrowthFactor Growth Factor Signal Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt (Activated) PI3K->Akt Akt->CellCycle Inhibits Survival Cell Survival Proliferation Akt->Survival Promotes

Caption: Upregulation of the PI3K/Akt pathway can inhibit apoptosis.

Solution Strategy: Implement a combination therapy approach.[11][12] Combining PMTC with a targeted inhibitor of the identified survival pathway (e.g., a PI3K or Akt inhibitor) can create a potent synergistic effect, simultaneously blocking cell cycle progression and pro-survival signaling.[13]

Scientific Rationale: Tumors are heterogeneous and may contain a small subpopulation of cancer stem cells (CSCs).[14] CSCs are often quiescent, possess enhanced DNA repair capabilities, and express high levels of drug efflux pumps, making them inherently resistant to many therapies.[15] Treatment with PMTC may eliminate the bulk of sensitive cells, allowing this resistant CSC population to thrive and repopulate the tumor.

Troubleshooting Workflow:

  • Isolate and Characterize Subpopulations: Use fluorescence-activated cell sorting (FACS) to isolate cells based on known CSC markers (e.g., CD44+/CD24- for breast cancer).

  • Compare Sensitivity: Perform IC50 determination assays on the isolated CSC-like population and the non-CSC population to confirm differential sensitivity to PMTC.

  • Functional Assays: Assess the self-renewal capacity (e.g., sphere-formation assay) of the resistant subpopulation.

Solution Strategy: Target the CSC population directly. This may involve using drugs that disrupt CSC-specific pathways (e.g., Notch, Wnt signaling) in combination with PMTC.

Part 2: Frequently Asked Questions (FAQs)

Q1: How do I accurately determine the IC50 value for PMTC?

A1: An accurate IC50 value is crucial for assessing resistance. We recommend a growth rate-corrected method (GR50) over a traditional IC50.[16][17] A traditional IC50 can be confounded by differences in cell proliferation rates, whereas GR metrics normalize for this. The basic procedure involves seeding cells, allowing them to adhere, measuring the cell count at time zero (t=0) just before adding the drug, adding a range of PMTC concentrations, incubating for a defined period (e.g., 72 hours), and then measuring the final cell count.[16][17]

Q2: How can I design a robust combination therapy experiment?

A2: A robust design involves testing a matrix of concentrations for both PMTC and the second agent. This allows for the calculation of a synergy score using models like Bliss Independence or Loewe Additivity.[18] Tools like SynergyFinder can be used to analyze the data and visualize the synergy landscape.[19] It is essential to include controls for each drug alone across its concentration range.

Table 1: Example Data Layout for Synergy Analysis

PMTC [Drug A]
Partner [Drug B] 0 µM 0.1 µM 1 µM 10 µM
0 µM % Viability% Viability% Viability% Viability
0.05 µM % Viability% Viability% Viability% Viability
0.5 µM % Viability% Viability% Viability% Viability
5 µM % Viability% Viability% Viability% Viability

Q3: What are the best practices for developing a resistant cell line in the lab?

A3: Developing a resistant line requires chronic exposure to the drug. Start by treating the parental cell line with PMTC at a concentration around the IC20. As the cells adapt, gradually increase the drug concentration over several weeks to months. Periodically freeze down stocks at different stages. It's crucial to maintain a parallel culture of the parental cells in the same media (with vehicle control) to serve as a proper experimental control.

Q4: Beyond the mechanisms listed, what other possibilities for resistance should I consider?

A4: Other mechanisms include:

  • Target Mutation: The target protein (e.g., CDK4/6) could mutate, preventing PMTC from binding effectively. This can be investigated by sequencing the target gene in the resistant line.

  • Metabolic Reprogramming: Cancer cells can alter their metabolic pathways to survive therapeutic stress.

  • Epigenetic Changes: Alterations in DNA methylation or histone modification can silence tumor suppressor genes or activate pro-survival genes.[20]

Q5: How can I discover novel resistance mechanisms to PMTC?

A5: For an unbiased, genome-wide approach, a CRISPR/Cas9 screen is the state-of-the-art method.[21][22] You can perform a "resistance screen" where a library of cells, each with a different gene knocked out, is treated with a lethal dose of PMTC.[23] Cells that survive will be enriched for knockouts of genes that are essential for PMTC's efficacy, thus identifying resistance genes.

Diagram: Workflow for Identifying Resistance Mechanisms

G start Observe Increased IC50 of PMTC check_efflux Assess ABC Transporter Expression & Function start->check_efflux check_pathway Analyze Pro-Survival Signaling (p-Akt, p-ERK) check_efflux->check_pathway Negative sol_efflux Strategy: ABC Transporter Inhibitor + PMTC check_efflux->sol_efflux Positive check_csc Characterize CSC Subpopulations check_pathway->check_csc Negative sol_pathway Strategy: Pathway Inhibitor + PMTC check_pathway->sol_pathway Positive crispr Perform Genome-Wide CRISPR Screen check_csc->crispr Negative sol_csc Strategy: CSC-Targeting Agent + PMTC check_csc->sol_csc Positive sol_novel Strategy: Target Novel Gene Product + PMTC crispr->sol_novel Identify New Target

Caption: A logical workflow for diagnosing and addressing PMTC resistance.

References

  • Frontiers. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer. Available from: [Link]

  • PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Available from: [Link]

  • MDPI. 2-(4-Nitrophenyl)isothiazol-3(2H)-one: A Promising Selective Agent against Hepatocellular Carcinoma Cells. Available from: [Link]

  • PubMed Central. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Available from: [Link]

  • PubMed. Phenyl thiazolyl urea and carbamate derivatives as new inhibitors of bacterial cell-wall biosynthesis. Available from: [Link]

  • NIH. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Available from: [Link]

  • MDPI. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR. Available from: [Link]

  • ResearchGate. (PDF) Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][5][24]triazin-7-ones and Stable Free Radical Precursors. Available from: [Link]

  • PubMed Central. Current Status of Methods to Assess Cancer Drug Resistance. Available from: [Link]

  • PubMed Central. Role of ABC transporters in cancer chemotherapy. Available from: [Link]

  • PubMed Central. Combination therapy in combating cancer. Available from: [Link]

  • PubMed Central. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. Available from: [Link]

  • PubMed Central. Quantitative Methods for Assessing Drug Synergism. Available from: [Link]

  • PubMed Central. Use of CRISPR-based screens to identify mechanisms of chemotherapy resistance. Available from: [Link]

  • University of Otago. Investigation into the Anticancer Mechanism of Action of Novel 4-Substituted Phenylthiazoles and Antihelminthic Benzimidazoles. Available from: [Link]

  • Oxford Academic. SynergyFinder 2.0: visual analytics of multi-drug combination synergies. Available from: [Link]

  • Frontiers. Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance. Available from: [Link]

  • Sorger Lab. "Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells". In: Current Protocols in Chemical Biology. Available from: [Link]

  • PubMed Central. Cancer Stem Cells (CSCs) in Drug Resistance and their Therapeutic Implications in Cancer Treatment. Available from: [Link]

  • MDPI. Overcoming Cancer Resistance: Strategies and Modalities for Effective Treatment. Available from: [Link]

  • MDPI. Resistance to Targeted Inhibitors of the PI3K/AKT/mTOR Pathway in Advanced Oestrogen-Receptor-Positive Breast Cancer. Available from: [Link]

  • Frontiers. Unlocking Cancer's Secrets: Overcoming Drug Resistance in Cancer Stem Cells. Available from: [Link]

  • MDPI. Emerging Therapeutic Strategies to Overcome Drug Resistance in Cancer Cells. Available from: [Link]

  • Crown Bioscience. How to use in vitro models to study and overcome drug resistance in oncology. Available from: [Link]

  • SciSpace. The role of ABC transporters in anticancer drug transport. Available from: [Link]

  • ResearchGate. (PDF) Current Methods for Quantifying Drug Synergism. Available from: [Link]

  • Frontiers. Genome-wide CRISPR/Cas9 screening for drug resistance in tumors. Available from: [Link]

  • PubMed Central. Current Methods for Quantifying Drug Synergism. Available from: [Link]

  • The Institute of Cancer Research. Seven ways we are outsmarting cancer by overcoming drug resistance. Available from: [Link]

  • YouTube. ATP binding cassette | ABC transporters in cancer | Multi drug resistance pumps. Available from: [Link]

  • Hilaris Publisher. Combination Therapy Strategies: Enhancing Efficacy and Overcoming Resistance in Cancer Treatment. Available from: [Link]

  • PubMed Central. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Available from: [Link]

  • ResearchGate. The PI3K/Akt pathway has been implicated in drug resistance in several... Available from: [Link]

  • PubMed Central. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal. Available from: [Link]

  • DergiPark. Investigation of the Cytotoxic Effect of 2-Amino-4-phenylthiazole Derivative Against MCF-7 and AGS Cancer Cells. Available from: [Link]

  • PubMed. A Perspective of PI3K/AKT/mTOR Pathway Inhibitors to Overcome Drug-resistance in Breast Cancer Therapy. Available from: [Link]

  • PubMed. Identification of Drug Resistance Genes Using a Pooled Lentiviral CRISPR/Cas9 Screening Approach. Available from: [Link]

  • ScienceDaily. The hidden reason cancer immunotherapy often fails. Available from: [Link]

  • bioRxiv. How to Predict Effective Drug Combinations - Moving beyond Synergy Scores. Available from: [Link]

  • Broad Institute. Combination Therapies to Overcome Resistance. Available from: [Link]

  • National Cancer Institute. Develop Ways to Overcome Cancer's Resistance to Therapy - Blue Ribbon Panel 2016. Available from: [Link]

  • News-Medical.Net. Genome-wide CRISPR screens reveal resistance and sensitization mechanisms of drugs used in COVID-19. Available from: [Link]

  • PubMed Central. The Different Mechanisms of Cancer Drug Resistance: A Brief Review. Available from: [Link]

  • ASCO Publications. Strategic Combinations to Prevent and Overcome Resistance to Targeted Therapies in Oncology. Available from: [Link]

  • ResearchGate. What tests can be performed to check the effect of drug on cancer cell line?. Available from: [Link]

  • YouTube. Cancer Stem Cells and Mechanisms of Multi Drug Resistance by Flow Cytometry. Available from: [Link]

Sources

Hantzsch Thiazole Synthesis: A Technical Guide to Optimizing Yields

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of a Senior Application Scientist

Welcome to our technical support center dedicated to the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and efficiency of this invaluable reaction. Here, we move beyond basic protocols to delve into the nuances of the synthesis, offering troubleshooting advice and in-depth explanations to empower you in your experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of the Hantzsch thiazole synthesis?

The Hantzsch thiazole synthesis is a classic condensation reaction that forms a thiazole ring from an α-haloketone and a thioamide.[1] The reaction proceeds through a multi-step mechanism:

  • Nucleophilic Attack: The sulfur atom of the thioamide, acting as a nucleophile, attacks the α-carbon of the haloketone in an SN2 reaction.

  • Cyclization: An intramolecular nucleophilic attack follows, where the nitrogen of the thioamide attacks the carbonyl carbon of the ketone, forming a five-membered ring intermediate.

  • Dehydration: The resulting intermediate undergoes dehydration (loss of a water molecule) to form the aromatic thiazole ring.[2]

The aromaticity of the final thiazole product is a significant driving force for this reaction.[2]

Hantzsch_Mechanism alpha-haloketone α-Haloketone intermediate1 S-Alkylation Intermediate alpha-haloketone->intermediate1 S-Nucleophilic Attack (SN2) thioamide Thioamide thioamide->intermediate1 intermediate2 Cyclized Intermediate (Hemiaminal) intermediate1->intermediate2 Intramolecular N-Attack on Carbonyl thiazole Thiazole Product intermediate2->thiazole Dehydration (-H2O) Troubleshooting_Workflow Start Low/No Yield Check_Temp Is the reaction temperature optimized? Start->Check_Temp Increase_Temp Increase temperature or use microwave Check_Temp->Increase_Temp No Check_Solvent Is the solvent appropriate? Check_Temp->Check_Solvent Yes Increase_Temp->Check_Solvent Screen_Solvents Screen different solvents (e.g., EtOH, DMF, solvent-free) Check_Solvent->Screen_Solvents No Check_Purity Are the reagents pure? Check_Solvent->Check_Purity Yes Screen_Solvents->Check_Purity Purify_Reagents Recrystallize or distill starting materials Check_Purity->Purify_Reagents No Check_Time Is the reaction complete? Check_Purity->Check_Time Yes Purify_Reagents->Check_Time Extend_Time Extend reaction time and monitor by TLC/LC-MS Check_Time->Extend_Time No Success Improved Yield Check_Time->Success Yes Extend_Time->Success

Sources

Technical Support Center: Phenyl (4-methylthiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for Phenyl (4-methylthiazol-2-yl)carbamate (CAS 813445-31-7). This molecule is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents, including potential kinase inhibitors.[1] Its structural integrity is paramount for generating reliable and reproducible experimental data. As with many carbamate-containing compounds, its stability can be influenced by various environmental factors.

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into the potential degradation pathways of this compound, along with troubleshooting guides and standardized protocols to ensure the validity of your experimental results.

Section 1: Core Stability & Degradation FAQs

This section addresses the most common questions regarding the stability and handling of Phenyl (4-methylthiazol-2-yl)carbamate.

Q1: What are the primary degradation pathways I should be concerned about with Phenyl (4-methylthiazol-2-yl)carbamate?

A1: The compound is susceptible to three main degradation pathways:

  • Hydrolysis: This is the most common degradation route, especially in aqueous solutions. The carbamate ester linkage is prone to cleavage.

  • Photodegradation: Exposure to UV-Vis light can induce decomposition.[1]

  • Thermal Degradation: Elevated temperatures can cause the compound to decompose.[1]

Q2: I'm observing a gradual loss of my compound in an aqueous buffer during my experiment. What is the most likely cause?

A2: The most probable cause is pH-dependent hydrolysis. Carbamates, particularly phenyl carbamates, exhibit varied stability in aqueous solutions, with accelerated degradation often occurring in neutral to alkaline conditions.[2] The mechanism for phenyl carbamates derived from primary amines, like this one, can proceed through an E1cb-type mechanism involving the formation of a reactive isocyanate intermediate, especially under basic conditions.[3]

Q3: How significantly does pH impact the stability of this compound?

A3: The pH of your solution is a critical factor.

  • Acidic pH (pH 1-6): Phenyl carbamates are generally more stable at acidic to neutral pH.[2][3]

  • Neutral to Alkaline pH (pH 7-9+): Stability decreases as the pH becomes more alkaline. Base-catalyzed hydrolysis is a well-documented degradation pathway for carbamates, leading to the cleavage of the ester bond.[2] For this specific compound, hydrolysis would yield phenol and 2-amino-4-methylthiazole (via the unstable carbamic acid).

Q4: My LC-MS analysis shows unexpected peaks appearing over time. What might these degradation products be?

A4: Based on the primary hydrolytic degradation pathway, the main products you would expect to see are:

  • Phenol

  • 2-amino-4-methylthiazole

  • An unstable carbamic acid intermediate which subsequently decomposes to 2-amino-4-methylthiazole and CO2. Additionally, oxidation of the thiazole's sulfur atom could lead to the formation of corresponding sulfoxides and sulfones .[1]

Q5: What are the recommended storage conditions for both solid compound and stock solutions?

A5:

  • Solid Form: Store in a tightly sealed container in a cool, dark, and dry place.

  • Stock Solutions: Prepare stock solutions in an anhydrous aprotic solvent like DMSO or acetonitrile. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping them in foil.

Section 2: Troubleshooting Experimental Failures

Unrecognized compound degradation is a common source of experimental irreproducibility. This section provides guides to diagnose and resolve such issues.

Issue: Inconsistent IC50 Values or Loss of Potency in Cell-Based or Enzymatic Assays
  • Underlying Cause: The compound is likely degrading in the assay medium during the incubation period (e.g., 24-72 hours). The pH of cell culture media (typically ~7.4) can facilitate slow hydrolysis, reducing the effective concentration of the active compound over time.

  • Troubleshooting & Validation Protocol:

    • Run a Stability Control: Incubate Phenyl (4-methylthiazol-2-yl)carbamate in your complete assay medium (including serum, if applicable) without cells or the target enzyme.

    • Time-Course Sampling: Take aliquots at T=0 and at various time points corresponding to your experiment's duration (e.g., 2h, 8h, 24h, 48h).

    • Quench and Analyze: Immediately quench any potential enzymatic activity (e.g., by adding a high concentration of organic solvent like acetonitrile) and store samples at -80°C.

    • HPLC Analysis: Analyze the samples by HPLC to quantify the remaining parent compound. A significant decrease in the parent peak area over time confirms instability.

  • Corrective Actions:

    • If degradation is observed, consider reducing the incubation time of your assay.

    • Always use freshly prepared dilutions from a frozen stock for each experiment. Do not use diluted compound that has been stored for extended periods, even if refrigerated.

Issue: Precipitate Forms When Diluting DMSO Stock into Aqueous Buffer
  • Underlying Cause: While this can be a solubility issue, it can also be exacerbated by degradation. If the compound hydrolyzes, the resulting degradation products (e.g., 2-amino-4-methylthiazole) may have different solubility profiles, potentially crashing out of solution or causing the parent compound to precipitate.

  • Troubleshooting & Validation Protocol:

    • Solvent Selection: Ensure the concentration of the organic solvent (e.g., DMSO) in the final aqueous solution is kept to a minimum, typically <1%, to avoid solvent-induced effects.

    • pH Check: Measure the pH of the final solution after adding the compound. The addition of a compound can sometimes alter the buffer's pH.

    • Visual and Analytical Confirmation: After observing a precipitate, centrifuge the sample. Analyze both the supernatant and the re-dissolved precipitate (in a strong organic solvent) by LC-MS to determine their composition. If the precipitate is enriched with degradation products, it confirms that degradation is a contributing factor.

  • Corrective Actions:

    • Consider using formulation aids like cyclodextrins if solubility is the primary issue.

    • If degradation is confirmed, prepare dilutions in a slightly more acidic buffer (e.g., pH 6.5) if the experimental system allows, to improve stability.

Section 3: Standardized Protocols for Degradation Analysis

To proactively characterize the stability of Phenyl (4-methylthiazol-2-yl)carbamate, utilize the following standardized protocols.

Protocol 3.1: pH-Dependent Hydrolytic Stability Assay

This protocol determines the rate of hydrolysis across a range of pH values.

  • Buffer Preparation: Prepare a series of buffers (e.g., 100 mM) covering the desired pH range, such as pH 2 (HCl), pH 4 (Acetate), pH 7.4 (Phosphate), and pH 9 (Borate).[1]

  • Stock Solution: Prepare a 10 mM stock solution of the compound in anhydrous acetonitrile.

    • Causality Note: Acetonitrile is preferred over DMSO here as residual water in DMSO can initiate premature hydrolysis.

  • Reaction Initiation: Add an aliquot of the stock solution to each buffer to achieve a final concentration of 100 µM. Ensure the final acetonitrile concentration is low (<5%) to maintain the buffer's properties.

  • Incubation: Incubate all solutions in a temperature-controlled water bath at 37°C.[1] Protect from light.

  • Time-Point Sampling: At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each reaction.

  • Quenching: Immediately mix the aliquot 1:1 with a quenching solution (e.g., 100% acetonitrile with 0.1% formic acid) to stop the degradation and prepare it for analysis.

  • HPLC Analysis: Analyze the samples using a C18 reverse-phase HPLC column with a UV detector. Monitor the disappearance of the parent compound's peak area over time.

  • Data Analysis: Plot the natural logarithm of the peak area versus time. The slope of this line will give the pseudo-first-order rate constant (k) for degradation at each pH.

Protocol 3.2: Photostability Assessment

This protocol assesses the compound's susceptibility to light-induced degradation.

  • Sample Preparation: Prepare a solution of the compound (e.g., 100 µM) in a relevant solvent system (e.g., 50:50 acetonitrile:water).

  • Control Sample: Prepare an identical solution and wrap the vial completely in aluminum foil. This will serve as the "dark control."

  • Light Exposure: Place both the test and control samples in a photostability chamber equipped with a light source capable of emitting UV-Vis radiation (e.g., 254-365 nm).[1]

    • Trustworthiness Note: The dark control is crucial to distinguish between photodegradation and any concurrent hydrolytic or thermal degradation.

  • Sampling and Analysis: After a defined exposure period (e.g., 4, 8, or 24 hours), analyze both the light-exposed and dark control samples by HPLC or LC-MS.

  • Evaluation: A significant decrease in the parent compound concentration in the light-exposed sample compared to the dark control indicates photodegradation. Use LC-MS to identify any unique photo-degradants.

Section 4: Visualized Pathways and Workflows

Data Summary Table
Factor Condition Effect on Stability Primary Degradation Products Recommended Action
pH Acidic (pH < 6)Generally Stable[2]MinimalUse buffers in this range if possible.
Neutral/Alkaline (pH > 7)Decreased Stability[2]Phenol, 2-amino-4-methylthiazoleMinimize exposure time; use fresh solutions.
Light UV-Vis ExposurePotential for Degradation[1]Varies (Photoproducts)Store and handle protected from light.
Temperature Elevated (>40°C)Increased Degradation RateThermal Decomposition ProductsStore cool; avoid heating solutions.
Solvent Protic (Water, Methanol)Can facilitate hydrolysisHydrolysis ProductsUse anhydrous aprotic solvents for stock.
Diagrams

G cluster_hydrolysis Primary Hydrolytic Degradation Pathway Parent Phenyl (4-methylthiazol-2-yl)carbamate Intermediate Isocyanate Intermediate + Phenol Parent->Intermediate H2O, OH- (Base-Catalyzed) E1cb-type mechanism Product 2-amino-4-methylthiazole + CO2 Intermediate->Product H2O (rapid) G cluster_workflow Experimental Workflow: pH Stability Assay A 1. Prepare Buffers (pH 2, 4, 7.4, 9) C 3. Initiate Reaction (100 µM final conc.) A->C B 2. Prepare 10mM Stock in Anhydrous ACN B->C D 4. Incubate at 37°C (Protect from light) C->D E 5. Sample at Time Points (0, 1, 2, 4, 8, 24h) D->E F 6. Quench with ACN/Acid E->F G 7. Analyze by HPLC-UV F->G

Caption: Workflow for conducting a pH-dependent stability study.

References

  • MDPI. Thermal Degradation Studies of Poly(2-ethyl hexyl acrylate) in the Presence of Nematic Liquid Crystals. [Link]

  • NIH. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. [Link]

  • NIH. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. [Link]

  • NIH. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. [Link]

  • NIH. Phenyl N-(1,3-thiazol-2-yl)carbamate. [Link]

  • ResearchGate. Synthesis and some transformations of methyl [4-(oxoacetyl)phenyl]carbamate | Request PDF. [Link]

  • ResearchGate. Key parameters for carbamate stability in dilute aqueous–organic solution. [Link]

  • NIH. Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. [Link]

  • Google Patents.
  • ResearchGate. (PDF) Photocatalytic degradation of carbamate insecticides: Effect of different parameters. [Link]

  • University of Missouri. Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System.
  • ResearchGate. Thermal degradation study of PVA derivative with pendant phenylthionecarbamate groups by DSC/TGA and GC/MS. [Link]

  • NIH. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. [Link]

  • PubMed. Qualitative structure-metabolism relationships in the hydrolysis of carbamates. [Link]

Sources

Validation & Comparative

Comparative Guide: Phenyl (4-methylthiazol-2-yl)carbamate vs. Clinical CDK Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between the Phenyl (4-methylthiazol-2-yl)carbamate scaffold and clinically established CDK inhibitors (e.g., Palbociclib, Roscovitine). It is designed for researchers investigating novel kinase inhibitor pharmacophores or optimizing lead compounds.

Executive Summary: The Scaffold vs. The Drug

Phenyl (4-methylthiazol-2-yl)carbamate (CAS 813445-31-7) is not a marketed drug but a privileged chemical scaffold and reactive intermediate used to access the aminothiazole class of Cyclin-Dependent Kinase (CDK) inhibitors.

While clinical standards like Palbociclib (CDK4/6 selective) and Roscovitine (Pan-CDK) are optimized end-products, this carbamate represents a versatile "entry point" into CDK chemical space. It functions primarily as an activated urethane precursor to synthesize Thiazolyl Ureas (a potent class of CDK inhibitors including SNS-032) but also possesses intrinsic, albeit modest, inhibitory activity against CDK2 and CDK4/6.

Key Distinction:

  • Phenyl (4-methylthiazol-2-yl)carbamate: A Lead Generation Tool. Used to diversify the "Tail" region of the inhibitor to tune selectivity (e.g., targeting CDK9 vs. CDK4).

  • Palbociclib/Ribociclib: Optimized Clinical Agents. Locked conformation, high selectivity for CDK4/6, optimized pharmacokinetics (PK).

Mechanism of Action & Structural Biology

Binding Mode Comparison

All compounds discussed are ATP-competitive Type I inhibitors , binding to the kinase hinge region. However, their interaction geometries differ significantly.

FeaturePhenyl (4-methylthiazol-2-yl)carbamate (Scaffold)Palbociclib (Clinical Standard)
Hinge Binder Thiazole Nitrogen (N3) & Amino Group: The 2-aminothiazole motif functions as a bidentate H-bond donor/acceptor to the hinge residues (e.g., Leu83 in CDK2).Pyridopyrimidine Core: Forms a highly specific H-bond network with the hinge (Val101 in CDK4).
Gatekeeper Interaction Steric Fit: The 4-methyl group on the thiazole ring positions itself near the Gatekeeper residue (Phe80/Phe82), dictating selectivity.Specific Interaction: Optimized to accommodate the bulky Gatekeeper of CDK4/6, excluding CDK1/2.
Solvent Front Phenoxy Group: The phenyl carbamate tail extends towards the solvent front but is often labile. It acts as a "cap" that can be displaced by amines to form stable ureas.Piperazine/Side Chains: Extensive solvent-exposed groups improve solubility and PK properties.
The "Activated Carbamate" Strategy

In drug discovery, this compound is often used as a Masked Isocyanate .

  • Reaction: Phenyl (4-methylthiazol-2-yl)carbamate + Primary Amine (

    
    ) 
    
    
    
    Thiazolyl Urea + Phenol.
  • Result: The resulting Urea is the bioactive species often found in potent CDK inhibitors (e.g., BMS-387032). The urea linker provides an additional H-bond donor/acceptor pair that anchors the inhibitor in the DFG-out or DFG-in pocket.

Comparative Performance Analysis

Selectivity & Potency Profile
ParameterPhenyl (4-methylthiazol-2-yl)carbamate Palbociclib (PD-0332991) Roscovitine (Seliciclib)
Primary Targets CDK2, CDK4, CDK9 (Broad)CDK4, CDK6 (Highly Selective)CDK1, CDK2, CDK5, CDK7, CDK9
IC50 (Potency)

M Range
(1-10

M typical for the carbamate; nM for urea derivatives)
nM Range (11 nM for CDK4)

M Range
(0.2 - 0.8

M)
Chemical Class Thiazolyl CarbamatePyridopyrimidinePurine Analog
Mechanism ATP Competitive (Reversible)ATP Competitive (Reversible)ATP Competitive (Reversible)
Key Application Hit-to-Lead Optimization , Library SynthesisMetastatic Breast Cancer (HR+/HER2-)Research Tool , Clinical Trials (Cystic Fibrosis/Cancer)
Metabolic Stability Low: Carbamates can be hydrolyzed by esterases.High: Optimized for oral bioavailability.Moderate: Rapidly metabolized.
Advantages of the Thiazole Scaffold

While Palbociclib is superior for CDK4/6, the Thiazolyl Carbamate/Urea scaffold offers distinct advantages for CDK9 targeting:

  • Transcription Regulation: CDK9 controls RNA Polymerase II. Thiazole-based inhibitors (derived from this carbamate) are often potent CDK9 inhibitors, making them effective in cancers driven by MYC or MCL1 (e.g., AML, CLL), where Palbociclib is less effective.

  • Synthetic Modularity: The carbamate leaving group allows rapid "plug-and-play" synthesis of diverse libraries to probe the solvent-exposed region of the kinase.

Experimental Protocols

Synthesis of Thiazolyl Urea Inhibitors (From Carbamate)

Use this protocol to convert the scaffold into a high-potency urea inhibitor.

Reagents:

  • Phenyl (4-methylthiazol-2-yl)carbamate (1.0 eq)

  • Target Amine (e.g., N-(pyridin-2-yl)diamine) (1.1 eq)

  • Solvent: DMSO or DMF (Anhydrous)

  • Base: Triethylamine (TEA) or DIPEA (1.5 eq)

Workflow:

  • Dissolution: Dissolve 100 mg of Phenyl (4-methylthiazol-2-yl)carbamate in 2 mL anhydrous DMSO.

  • Addition: Add 1.1 equivalents of the amine and 1.5 equivalents of TEA.

  • Reaction: Stir at 60°C - 80°C for 4–6 hours. (Monitor by LC-MS for disappearance of the carbamate peak [M+H] ~235 Da).

  • Workup: Dilute with water. The urea product often precipitates. Filter and wash with cold ether.

  • Purification: Recrystallize from Ethanol/Water if necessary.

ADP-Glo™ Kinase Assay (CDK4/CycD1)

Standard protocol to validate inhibitory activity.

Materials:

  • Enzyme: Recombinant Human CDK4/Cyclin D1 (0.5 ng/µL final).

  • Substrate: Rb protein fragment (0.2 µg/µL).

  • ATP: Ultra-pure (Km concentration, typically 25-50 µM).

  • Detection: Promega ADP-Glo™ Reagent.

Steps:

  • Preparation: Prepare 1x Kinase Buffer (40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

  • Compound: Serial dilute Phenyl (4-methylthiazol-2-yl)carbamate in DMSO (Top conc: 100 µM). Add 1 µL to wells.

  • Reaction: Add 2 µL Enzyme mix + 2 µL Substrate/ATP mix.

  • Incubation: Incubate at 25°C for 60 minutes .

  • Termination: Add 5 µL ADP-Glo™ Reagent (stops reaction, depletes remaining ATP). Incubate 40 min.

  • Detection: Add 10 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Read: Measure Luminescence on a plate reader. Calculate IC50 using a 4-parameter logistic fit.

Visualization: Chemical Space & Pathway

Structural Evolution: Scaffold to Drug

The diagram below illustrates how the Phenyl (4-methylthiazol-2-yl)carbamate scaffold serves as a precursor to potent Urea-based CDK inhibitors, distinct from the Pyridine-based Palbociclib.

ChemicalEvolution Scaffold Phenyl (4-methylthiazol-2-yl)carbamate (The Scaffold/Precursor) CAS: 813445-31-7 Intermediate Reactive Intermediate (Masked Isocyanate) Scaffold->Intermediate Heat/Base UreaInhibitor Thiazolyl Urea Inhibitor (e.g., SNS-032 Analog) Potent CDK9/CDK2 Inhibitor Intermediate->UreaInhibitor + Amine (R-NH2) (Displacement of Phenol) Palbociclib Palbociclib (Pyridopyrimidine Class) Clinical CDK4/6 Standard UreaInhibitor->Palbociclib Functional Comparison: Broader Spectrum vs. High Selectivity

Caption: Evolution from the carbamate scaffold to bioactive urea inhibitors, compared to the distinct Palbociclib class.

CDK Signaling Pathway & Inhibition Points

This pathway map highlights where these inhibitors intervene in the Cell Cycle.

CDKPathway Mitogens Mitogens / Growth Factors CyclinD Cyclin D Mitogens->CyclinD Induction Complex Cyclin D - CDK4/6 Complex CyclinD->Complex Binds CDK46 CDK4 / CDK6 CDK46->Complex Rb Rb (Retinoblastoma) Complex->Rb Phosphorylates Inhibitor1 Palbociclib (Specific Block) Inhibitor1->Complex Inhibits Inhibitor2 Thiazolyl Carbamates/Ureas (Broad Block: CDK4/6 + CDK9) Inhibitor2->Complex Inhibits Rb_P p-Rb (Phosphorylated) Rb->Rb_P E2F E2F Transcription Factor Rb->E2F Sequesters (Active Rb) Rb_P->E2F Releases S_Phase S-Phase Entry (DNA Replication) E2F->S_Phase Transcription Activation

Caption: Mechanism of Action. Thiazolyl scaffolds often target multiple CDKs, whereas Palbociclib specifically blocks the Cyclin D-CDK4/6 node.

References

  • BenchChem. Phenyl (4-methylthiazol-2-yl)carbamate: Biological Activity and Applications. Retrieved from

  • National Institutes of Health (NIH). CDK4/6 inhibitors: The mechanism of action may not be as simple as once thought. PMC6084428. Retrieved from

  • Journal of Medicinal Chemistry. Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. J. Med. Chem. 2013. Retrieved from

  • PubMed. Phenyl thiazolyl urea and carbamate derivatives as new inhibitors of bacterial cell-wall biosynthesis. (Demonstrates the reactivity/bioactivity of the scaffold). Retrieved from

  • ESMO. Preclinical research offers promise of new CDK4/6 inhibitors.[1] Retrieved from

Sources

Comparative analysis of Phenyl (4-methylthiazol-2-yl)carbamate and its structural analogs

[1]

Executive Summary: The "Activated" Scaffold

In the landscape of medicinal chemistry, Phenyl (4-methylthiazol-2-yl)carbamate (PMTC) occupies a critical niche as a dual-function molecular tool . Unlike its alkyl analogs (e.g., methyl or ethyl carbamates) which are typically stable end-products or prodrugs, the phenyl carbamate moiety in PMTC functions as a "masked isocyanate" or an activated ester equivalent.

This guide analyzes PMTC not merely as a static compound, but as a dynamic reactive intermediate for synthesizing urea-based libraries, while simultaneously evaluating the biological potential of the aminothiazole pharmacophore it delivers. We compare it against 4-Nitrophenyl analogs (higher reactivity), Alkyl analogs (biological stability), and Benzimidazole carbamates (Nocodazole-like structural isomers) to guide selection in drug discovery campaigns.

Chemical Architecture & SAR Landscape

The utility of PMTC stems from the electronic push-pull relationship between the electron-rich thiazole ring and the electron-withdrawing phenoxy group.

Structural Activity Relationship (SAR)
  • Zone A (Leaving Group): The Phenyl ring.[1][2][3] The

    
     of the conjugate acid (phenol, ~10) makes it a moderate leaving group. This allows the compound to be stable on the shelf but reactive towards primary/secondary amines at elevated temperatures or with base catalysis.
    
  • Zone B (Linker): The Carbamate (

    
    ). Provides hydrogen bond donor/acceptor capability. In biological contexts, this mimics the peptide bond; in synthetic contexts, it is the electrophilic center.
    
  • Zone C (Pharmacophore): The 4-Methylthiazole.[4][1][5] A privileged scaffold found in diverse kinase inhibitors (e.g., Dasatinib) and antimicrobials. The 4-methyl group restricts conformation and increases lipophilicity compared to the unsubstituted thiazole.

Diagram 1: Comparative SAR & Reactivity Map

SAR_AnalysisPMTCPhenyl (4-methylthiazol-2-yl)carbamate(Subject)Analog_Nitro4-Nitrophenyl Analog(High Reactivity)PMTC->Analog_NitroSubstitution of Ph with p-NO2-PhIncreases electrophilicityAnalog_MethylMethyl/Ethyl Analog(High Stability)PMTC->Analog_MethylSubstitution of Ph with MeReduces reactivity (Stable)Analog_BenzoBenzimidazole Analog(Nocodazole Class)PMTC->Analog_BenzoRing FusionShifts target to MicrotubulesReactivityReactivity Gradient:Nitro > Phenyl >> MethylAnalog_Nitro->ReactivityAnalog_Methyl->ReactivityBioTargetBiological Target:Kinase/Enzyme (Thiazole) vs.Tubulin (Benzimidazole)Analog_Benzo->BioTarget

Figure 1: Structural relationship map highlighting the trade-off between synthetic reactivity (leaving group modulation) and biological target specificity (heterocycle variation).

Comparative Performance Analysis

This section evaluates PMTC against its primary alternatives in two contexts: Synthetic Utility (Library Generation) and Biological Profile .

Table 1: Reagent Selection Guide (Synthesis Focus)
FeaturePhenyl (4-methylthiazol-2-yl)carbamate (PMTC)4-Nitrophenyl Analog Methyl Carbamate Analog
CAS Registry 813445-31-7 Various13946-67-3
Reactivity Moderate (Tunable) . Reacts with amines at 60-80°C or with base.High . Reacts at RT. Prone to hydrolysis.Inert . Requires harsh conditions to displace (transesterification).
Stability High. Stable solid at RT.Low. Moisture sensitive.Very High.
By-product Phenol (Easy to remove via basic wash).p-Nitrophenol (Yellow, toxic, harder to remove traces).Methanol (Volatile, but reaction is slow).
Use Case Standard for Urea Library Synthesis .Kinetic studies or unreactive amines.Biological End-point (Prodrug).[4][2][6][7][8]
Table 2: Biological Pharmacophore Comparison (Drug Discovery Focus)
FeatureThiazole-Carbamate (PMTC Class) Benzimidazole-Carbamate (Nocodazole Class)
Primary Target Kinases (CDK4/6), MurA/B (Bacteria) .

-Tubulin
.
Mechanism ATP-competitive inhibition (Kinase) or Covalent modification (Enzymes).Microtubule depolymerization.
Selectivity Tunable via the "urea" tail (after reaction).High affinity for tubulin; often broadly cytotoxic.
Solubility Moderate (

).
Low (often requires formulation).

Expert Insight: Researchers often mistake PMTC for a direct drug candidate. While it possesses intrinsic activity (e.g., against MurA in bacteria), its labile phenoxy group means it will likely degrade to the aminothiazole or react with plasma proteins in vivo. Therefore, PMTC should be treated as a precursor for generating stable urea derivatives (e.g., reacting with piperazines or morpholines) which then serve as the true therapeutic candidates [1, 2].

Experimental Protocols

Protocol A: Synthesis of Thiazolyl-Urea Libraries using PMTC

Rationale: This protocol utilizes the "Activated Carbamate" nature of PMTC to generate a library of urea derivatives without using toxic isocyanates or phosgene.

Reagents:

  • Phenyl (4-methylthiazol-2-yl)carbamate (1.0 equiv)

  • Diverse Amine (

    
    ) (1.1 equiv)
    
  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Solvent: DMSO or Dioxane (Anhydrous)

Workflow:

  • Dissolution: Dissolve PMTC (0.5 mmol) in anhydrous DMSO (2 mL). The solution should be clear.

  • Addition: Add the target amine (

    
    ) followed by 
    
    
    .
  • Reaction:

    • For Aliphatic Amines: Stir at Room Temperature for 4-16 hours.

    • For Aromatic/Sterically Hindered Amines: Heat to 60-80°C for 2-6 hours.

  • Monitoring: Monitor via TLC (Hexane:EtOAc 1:1). Disappearance of the carbamate spot (

    
    ) and appearance of the more polar urea spot (
    
    
    ).
  • Work-up (Self-Validating Step):

    • Dilute mixture with water.[1]

    • The urea product typically precipitates. Filter and wash with water.

    • Validation: The filtrate contains the phenol byproduct. Acidify filtrate and check with

      
       (violet color) to confirm reaction progress if precipitation fails.
      
Protocol B: Biological Assay - Bacterial MurA Inhibition (Screening)

Rationale: Thiazole derivatives are known inhibitors of MurA (UDP-N-acetylglucosamine enolpyruvyl transferase). This assay validates the pharmacophore activity.

  • Enzyme Prep: Recombinant E. coli MurA (10 nM).

  • Substrate: UDP-N-acetylglucosamine (UNAG) and Phosphoenolpyruvate (PEP).

  • Detection: Malachite Green Phosphate Assay (measures inorganic phosphate release).

  • Procedure:

    • Incubate MurA with PMTC (or derivative) for 15 min at 37°C.

    • Add substrates (UNAG 100

      
      , PEP 100 
      
      
      ).
    • Stop reaction after 20 min with Malachite Green reagent.

    • Measure Absorbance at 620 nm.

Mechanistic Visualization

The following diagram illustrates the "Carbamate-Exchange Mechanism" which is central to the utility of this compound in drug development. It visualizes how the phenoxy group acts as a "chemical handle" to install diversity.

Diagram 2: Mechanism of Urea Library Generation

MechanismStep1Step 1: Nucleophilic AttackAmine (R-NH2) attacks Carbonyl CarbonIntermediateTetrahedral Intermediate(Unstable)Step1->Intermediate AdditionStep2Step 2: EliminationPhenoxide leaves (PhO-)Intermediate->Step2 CollapseProductFinal Product: Thiazolyl-Urea(Stable Therapeutic Scaffold)Step2->Product Proton TransferPhenolBy-product: Phenol(Removed via Wash)Step2->Phenol

Figure 2: The nucleophilic acyl substitution pathway. The phenyl group's ability to act as a leaving group (Step 2) is the defining feature distinguishing PMTC from methyl carbamates.

Conclusion & Recommendations

Phenyl (4-methylthiazol-2-yl)carbamate is a versatile, high-value intermediate that bridges the gap between simple reagents and complex heterocyclic drugs.

  • For Synthesis: Use PMTC when you need to generate a library of thiazolyl-ureas cleanly. It is superior to isocyanates (safer, solid handling) and methyl carbamates (more reactive).

  • For Biology: While PMTC shows activity in MurA and CDK assays, it should primarily be viewed as a hit-to-lead starting point . The phenoxy group should be replaced with metabolically stable amines to improve half-life and selectivity.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 16757659, Phenyl N-(4-methyl-1,3-thiazol-2-yl)carbamate. Retrieved October 26, 2023, from [Link]

  • Chimenti, F., et al. (2015). Design, synthesis, and biological investigation of new thiazole-based derivatives. PubMed Central. Retrieved from [Link]

  • World Intellectual Property Organization (WIPO). (2014). WO2014111871A1 - 4,5-dihydroisoxazole derivatives as NAMPT inhibitors. (Example of PMTC used as a reagent).

A Researcher's Guide to Validating the Anticancer Efficacy of Phenyl (4-methylthiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the anticancer activity of the novel compound, Phenyl (4-methylthiazol-2-yl)carbamate. We will delve into a structured, multi-faceted approach, comparing its efficacy against established therapeutic agents and elucidating its mechanism of action in a panel of diverse cancer cell lines. Our methodology is grounded in robust, reproducible experimental protocols, ensuring the generation of high-quality, publishable data.

Introduction: The Rationale for Investigating Phenyl (4-methylthiazol-2-yl)carbamate

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Phenyl (4-methylthiazol-2-yl)carbamate, a derivative of this class, has emerged as a compound of interest due to preliminary data suggesting its potential as an anticancer agent. The proposed mechanism of action centers on the inhibition of cyclin-dependent kinases (CDKs), particularly CDK4 and CDK6. These kinases are critical regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. By targeting the CDK4/6-Cyclin D-Retinoblastoma (Rb) pathway, this compound may offer a new therapeutic strategy to halt uncontrolled cell proliferation.

This guide will provide a head-to-head comparison of Phenyl (4-methylthiazol-2-yl)carbamate with clinically approved CDK4/6 inhibitors, offering a clear perspective on its potential advantages and limitations.

Comparative Framework: Benchmarking Against the Gold Standard

To rigorously assess the anticancer potential of Phenyl (4-methylthiazol-2-yl)carbamate, it is imperative to compare its performance against current standards of care. We have selected three FDA-approved CDK4/6 inhibitors for this purpose:

  • Palbociclib (Ibrance®)

  • Ribociclib (Kisqali®)

  • Abemaciclib (Verzenio®)

These drugs have demonstrated significant efficacy in the treatment of hormone receptor-positive (HR+), HER2-negative breast cancer and are being investigated in other malignancies.[1][2][3] Our experimental design will include these compounds as positive controls, allowing for a direct comparison of potency and cellular effects.

A Multi-faceted Approach to Validation: The Experimental Workflow

A thorough evaluation of a novel anticancer compound requires a tiered approach, moving from broad cytotoxicity screening to in-depth mechanistic studies. The following workflow is designed to provide a comprehensive understanding of the compound's activity.

experimental_workflow cluster_screening Phase 1: Cytotoxicity Screening cluster_mechanism Phase 2: Mechanistic Elucidation cluster_molecular Phase 3: Molecular Target Validation a Select Diverse Cancer Cell Line Panel b MTT Cell Viability Assay (Determine IC50 values) a->b c Apoptosis Assay (Annexin V/PI Staining) b->c Identify potent cell lines d Cell Cycle Analysis (Propidium Iodide Staining) b->d Identify potent cell lines e Western Blot Analysis (CDK4/6, pRb, Apoptosis Markers) d->e Confirm cell cycle arrest and probe mechanism

Caption: A three-phase experimental workflow for validating the anticancer activity of a novel compound.

Selecting the Right Tools: A Panel of Human Cancer Cell Lines

The choice of cell lines is critical for obtaining clinically relevant data. We recommend a panel that represents diverse cancer types and genetic backgrounds, particularly concerning the Rb pathway. The National Cancer Institute has established a standardized panel of 60 human cancer cell lines (NCI-60) for drug screening, which serves as an excellent resource.[4] For a more focused study, we propose the following cell lines:

Cell LineCancer TypeKey Characteristics
MCF-7 Breast CancerEstrogen receptor-positive (ER+), wild-type Rb
MDA-MB-231 Breast CancerTriple-negative, mutant Rb
HCT-116 Colon CancerWild-type Rb
HT-29 Colon CancerMutant p53, wild-type Rb
A549 Lung CancerWild-type Rb
NCI-H460 Lung CancerWild-type Rb
K-562 LeukemiaChronic Myeloid Leukemia, Bcr-Abl positive
HL-60 LeukemiaAcute Promyelocytic Leukemia

This selection allows for the evaluation of the compound's activity in both Rb-proficient and Rb-deficient contexts, providing insights into its target specificity.

Experimental Protocols: A Step-by-Step Guide

The following protocols are designed to be robust and reproducible. Adherence to these detailed steps is crucial for generating high-quality data.

MTT Cell Viability Assay

This colorimetric assay is a widely used method to assess cell metabolic activity, which serves as an indicator of cell viability.[5][6][7][8]

Materials:

  • 96-well plates

  • Selected cancer cell lines

  • Complete culture medium

  • Phenyl (4-methylthiazol-2-yl)carbamate, Palbociclib, Ribociclib, Abemaciclib (stock solutions in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in culture medium. The final DMSO concentration should not exceed 0.1%.

  • After 24 hours, remove the medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with 0.1% DMSO) and blank (medium only) wells.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[6]

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value for each compound.

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9][10][11][12]

Materials:

  • 6-well plates

  • Selected cancer cell lines

  • Test compounds

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at their respective IC50 concentrations for 24-48 hours.

  • Harvest the cells (including floating and adherent cells) and wash them twice with ice-cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[11]

  • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[11]

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[11]

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[12]

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis

This method uses propidium iodide staining to quantify the DNA content of cells, allowing for the determination of the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[13][14][15][16][17]

Materials:

  • 6-well plates

  • Selected cancer cell lines

  • Test compounds

  • Ice-cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the test compounds at their IC50 concentrations for 24 hours.

  • Harvest the cells and wash them with PBS.

  • Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.

  • Incubate the fixed cells at -20°C for at least 2 hours.

  • Wash the cells with PBS and resuspend the pellet in 500 µL of PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL).

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer.

Western Blot Analysis

This technique is used to detect and quantify specific proteins in a complex mixture, providing insights into the molecular mechanism of action.[18]

Materials:

  • 6-well plates

  • Selected cancer cell lines

  • Test compounds

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-CDK4, anti-CDK6, anti-phospho-Rb (Ser780), anti-total Rb, anti-cleaved PARP, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells in 6-well plates with the test compounds for the desired time.

  • Lyse the cells with RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Use β-actin as a loading control to normalize the protein expression levels.

The Underlying Mechanism: The CDK4/6-Rb Signaling Pathway

The primary hypothesized target of Phenyl (4-methylthiazol-2-yl)carbamate is the CDK4/6-Rb pathway, which governs the G1-S transition of the cell cycle.

cdk4_6_pathway Mitogens Mitogenic Signals CyclinD Cyclin D Mitogens->CyclinD Upregulates ActiveComplex Active Cyclin D-CDK4/6 Complex CyclinD->ActiveComplex CDK46 CDK4/6 CDK46->ActiveComplex Rb Rb ActiveComplex->Rb Phosphorylates p16 p16INK4a p16->CDK46 Inhibits E2F E2F Rb->E2F Inhibits pRb p-Rb S_Phase S-Phase Entry & Cell Proliferation E2F->S_Phase Activates Transcription Inhibitor Phenyl (4-methylthiazol-2-yl)carbamate & Comparators Inhibitor->CDK46 Inhibits

Caption: The CDK4/6-Retinoblastoma (Rb) signaling pathway and the proposed point of intervention for Phenyl (4-methylthiazol-2-yl)carbamate.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner. IC50 values from the MTT assay, the percentage of apoptotic cells, and the distribution of cells in different phases of the cell cycle should be summarized in tables for easy comparison across different cell lines and compounds.

Table 1: Hypothetical IC50 Values (µM) of Test Compounds in Different Cancer Cell Lines

Cell LinePhenyl (4-methylthiazol-2-yl)carbamatePalbociclibRibociclibAbemaciclib
MCF-7 DataDataDataData
MDA-MB-231 DataDataDataData
HCT-116 DataDataDataData
A549 DataDataDataData

Western blot images should be presented with clear labels and densitometry analysis to quantify changes in protein expression levels.

Conclusion: A Path Forward

This guide provides a comprehensive and scientifically rigorous framework for the preclinical validation of Phenyl (4-methylthiazol-2-yl)carbamate. By following these detailed protocols and comparative analyses, researchers can generate the robust data necessary to determine the therapeutic potential of this novel compound. The elucidation of its efficacy and mechanism of action in a diverse panel of cancer cell lines will be a critical step in its journey from a promising molecule to a potential clinical candidate.

References

  • Targeting CDK4/6 for Anticancer Therapy. (n.d.). PubMed Central. Retrieved January 29, 2026, from [Link]

  • CDK4/6 Inhibitors for Breast Cancer: A Guide for Patients. (2023, February 4). YouTube. Retrieved January 29, 2026, from [Link]

  • Western blot analysis of pRb, cyclin D1, Cdk4, and Rb. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. (n.d.). ScienceDirect. Retrieved January 29, 2026, from [Link]

  • What Are CDK4/6 Inhibitors? (n.d.). Breastcancer.org. Retrieved January 29, 2026, from [Link]

  • Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. (n.d.). PubMed Central. Retrieved January 29, 2026, from [Link]

  • CDK4 and CDK6 expression and pRb phosphorylation are targets of Notch... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines. (n.d.). PubMed Central. Retrieved January 29, 2026, from [Link]

  • Targeting CDK4 and CDK6: From Discovery to Therapy. (n.d.). AACR Journals. Retrieved January 29, 2026, from [Link]

  • Cancer Cell Line Screening: A Compass for Drug Discovery. (n.d.). Crown Bioscience. Retrieved January 29, 2026, from [Link]

  • (a) Western blot analysis of Cdk4 (left panel) and Cdk6 (right panel)... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. (n.d.). Real Research. Retrieved January 29, 2026, from [Link]

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PubMed Central. Retrieved January 29, 2026, from [Link]

  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved January 29, 2026, from [Link]

  • CDK4 phosphorylation status and a linked gene expression profile predict sensitivity to palbociclib. (n.d.). PubMed Central. Retrieved January 29, 2026, from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Bio. Retrieved January 29, 2026, from [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). UCL. Retrieved January 29, 2026, from [Link]

  • The Annexin V Apoptosis Assay. (n.d.). University of Virginia. Retrieved January 29, 2026, from [Link]

  • Cell Cycle Analysis by DNA Content - Protocols. (n.d.). UC San Diego Moores Cancer Center. Retrieved January 29, 2026, from [Link]

  • ProLiFiler™ Cancer Cell Panel Screening Service. (n.d.). Reaction Biology. Retrieved January 29, 2026, from [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. Retrieved January 29, 2026, from [Link]

  • Cell Viability Assays. (2013, May 1). NCBI Bookshelf. Retrieved January 29, 2026, from [Link]

  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (n.d.). Bio-protocol. Retrieved January 29, 2026, from [Link]

  • Principle: Rapid colorimetric assay based on the cleavage of the tetrazolium ring of MTT... (n.d.). Retrieved January 29, 2026, from [Link]

Sources

A Researcher's Guide to Benchmarking the Antimicrobial Spectrum of Phenyl (4-methylthiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antimicrobial agents. Phenyl (4-methylthiazol-2-yl)carbamate, a compound with a thiazole backbone, has emerged as a molecule of interest. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the antimicrobial spectrum of this compound. We present a detailed, scientifically rigorous comparison of Phenyl (4-methylthiazol-2-yl)carbamate against established clinical antibiotics, supported by hypothetical experimental data and grounded in the authoritative standards of the Clinical and Laboratory Standards Institute (CLSI).

Introduction: The Critical Need for New Antimicrobial Benchmarks

The diminishing efficacy of our current antibiotic arsenal against multidrug-resistant pathogens poses a grave threat to global health. This reality underscores the critical need for a robust pipeline of new antimicrobial agents with diverse mechanisms of action. A crucial step in the preclinical evaluation of any new antimicrobial candidate is the rigorous determination of its spectrum of activity. This process, known as benchmarking, involves comparing the compound's potency against a panel of clinically relevant microorganisms to that of established antibiotics.

This guide focuses on Phenyl (4-methylthiazol-2-yl)carbamate, a synthetic molecule whose thiazole ring is a common feature in many biologically active compounds. Preliminary research suggests that this class of compounds may exert its antimicrobial effect by inhibiting essential bacterial enzymes[1]. To contextualize its potential, we will benchmark it against a carefully selected panel of antibiotics representing different classes and spectra of activity: Vancomycin (glycopeptide), Ciprofloxacin (fluoroquinolone), Gentamicin (aminoglycoside), and Penicillin G (β-lactam).

Compound Under Investigation: Phenyl (4-methylthiazol-2-yl)carbamate

Phenyl (4-methylthiazol-2-yl)carbamate is a synthetic organic compound. The core of its structure is a 4-methylthiazole ring, a heterocyclic moiety known to be a pharmacophore in a variety of therapeutic agents[2][3]. The carbamate linkage to a phenyl group adds to its chemical diversity. While the precise antimicrobial mechanism of action is a subject of ongoing research, the structural motifs suggest potential interactions with bacterial enzymes, disrupting essential cellular processes[1]. This guide will utilize hypothetical, yet plausible, experimental data to illustrate its antimicrobial profile.

The Comparator Panel: Justification for Selection

A meaningful benchmark requires comparison against a well-characterized and clinically relevant panel of antimicrobial agents. The chosen comparators for this guide are:

  • Vancomycin: A glycopeptide antibiotic with a narrow spectrum of activity, primarily targeting Gram-positive bacteria by inhibiting cell wall synthesis. It is a critical agent for treating infections caused by methicillin-resistant Staphylococcus aureus (MRSA).

  • Ciprofloxacin: A broad-spectrum fluoroquinolone that inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication. It is active against a wide range of both Gram-positive and Gram-negative bacteria.

  • Gentamicin: An aminoglycoside that inhibits protein synthesis by binding to the 30S ribosomal subunit. It has broad-spectrum activity, with notable potency against many Gram-negative bacteria.

  • Penicillin G: A foundational β-lactam antibiotic that inhibits the final step in peptidoglycan synthesis in the bacterial cell wall. Its spectrum is primarily directed against Gram-positive bacteria.

This diverse panel allows for a comprehensive assessment of Phenyl (4-methylthiazol-2-yl)carbamate's spectrum, providing insights into its potential as a broad-spectrum or narrow-spectrum agent.

Experimental Framework: Determining the Minimum Inhibitory Concentration (MIC)

The cornerstone of antimicrobial susceptibility testing is the determination of the Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under standardized conditions. The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M07, is the gold standard for this determination[4].

Workflow for Broth Microdilution MIC Assay

MIC_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis stock_solutions Prepare Stock Solutions (Test & Comparator Compounds) serial_dilution Perform 2-fold Serial Dilutions of Compounds in 96-Well Plate stock_solutions->serial_dilution bacterial_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland Standard) inoculation Inoculate Wells with Standardized Bacterial Suspension bacterial_inoculum->inoculation media_prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) media_prep->serial_dilution serial_dilution->inoculation incubation Incubate at 35°C ± 2°C for 16-20 Hours inoculation->incubation visual_inspection Visually Inspect for Bacterial Growth (Turbidity) incubation->visual_inspection mic_determination Identify Lowest Concentration with No Visible Growth (MIC) visual_inspection->mic_determination data_tabulation Record and Tabulate MIC Values for Comparison mic_determination->data_tabulation

Caption: Standardized workflow for determining Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

Step-by-Step Broth Microdilution Protocol
  • Preparation of Antimicrobial Solutions: Prepare stock solutions of Phenyl (4-methylthiazol-2-yl)carbamate and the comparator antibiotics in a suitable solvent (e.g., dimethyl sulfoxide [DMSO] or sterile water).

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) agar plate, suspend several colonies of the test organism in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Assay Plate Preparation:

    • In a 96-well microtiter plate, perform two-fold serial dilutions of each antimicrobial agent in CAMHB. A typical concentration range is 128 µg/mL to 0.06 µg/mL.

    • Include a growth control well (inoculum in CAMHB without antimicrobial) and a sterility control well (CAMHB only).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent that shows no visible growth.

Benchmarking Data: A Comparative Analysis

To provide a robust comparison, the following table presents hypothetical experimental MIC data for Phenyl (4-methylthiazol-2-yl)carbamate alongside the established CLSI quality control MIC ranges for the comparator antibiotics against standard ATCC reference strains.

Table 1: Comparative Antimicrobial Activity (MIC in µg/mL)

MicroorganismPhenyl (4-methylthiazol-2-yl)carbamate (Hypothetical Data)Vancomycin (CLSI QC Range)Ciprofloxacin (CLSI QC Range)Gentamicin (CLSI QC Range)Penicillin G (CLSI QC Range)
Staphylococcus aureus ATCC 29213 320.5 - 20.12 - 0.50.12 - 10.25 - 2
Enterococcus faecalis ATCC 29212 641 - 40.25 - 24 - 161 - 4
Escherichia coli ATCC 25922 16N/A0.004 - 0.0150.25 - 1N/A
Pseudomonas aeruginosa ATCC 27853 >128N/A0.25 - 10.5 - 2N/A

*Hypothetical data for illustrative purposes. N/A: Not applicable as these antibiotics are not typically active against these organisms.

Interpretation of Comparative Data
  • Against Staphylococcus aureus : The hypothetical MIC of 32 µg/mL for Phenyl (4-methylthiazol-2-yl)carbamate is significantly higher than the MIC ranges for the comparator antibiotics, suggesting lower potency against this Gram-positive organism.

  • Against Enterococcus faecalis : With a hypothetical MIC of 64 µg/mL, the compound shows limited activity compared to the potent comparators.

  • Against Escherichia coli : An MIC of 16 µg/mL indicates some activity against this Gram-negative bacterium, but it is considerably less potent than ciprofloxacin and gentamicin.

  • Against Pseudomonas aeruginosa : The hypothetical MIC of >128 µg/mL suggests that Phenyl (4-methylthiazol-2-yl)carbamate is not effective against this challenging Gram-negative pathogen.

Based on this hypothetical data, Phenyl (4-methylthiazol-2-yl)carbamate appears to have modest, broad-spectrum activity, though with significantly less potency than the established clinical agents.

Advanced Characterization: Beyond the MIC

While the MIC provides a foundational assessment of antimicrobial activity, a comprehensive understanding requires further investigation. The following logical workflow outlines key subsequent studies.

Advanced_Studies initial_mic Initial MIC Determination (Spectrum of Activity) time_kill_assays Time-Kill Kinetic Assays (Bactericidal vs. Bacteriostatic) initial_mic->time_kill_assays synergy_studies Synergy Studies (Combination Therapy Potential) initial_mic->synergy_studies resistance_studies Spontaneous Resistance Frequency Studies initial_mic->resistance_studies moa_elucidation Mechanism of Action (Target Identification) resistance_studies->moa_elucidation

Caption: Logical progression for the advanced characterization of a novel antimicrobial compound.

  • Time-Kill Kinetic Assays: These experiments determine whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

  • Synergy Studies: Investigating the compound in combination with other antibiotics can reveal synergistic interactions that may enhance efficacy and combat resistance.

  • Resistance Development Studies: Assessing the frequency at which resistance emerges is crucial for predicting the long-term viability of a new antimicrobial agent.

  • Mechanism of Action (MoA) Studies: Elucidating the specific cellular target and pathway disrupted by the compound is paramount for rational drug design and development.

Conclusion and Future Perspectives

This guide has provided a comprehensive, step-by-step framework for benchmarking the antimicrobial spectrum of Phenyl (4-methylthiazol-2-yl)carbamate. By adhering to the rigorous standards set forth by the CLSI and employing a well-rationalized panel of comparator antibiotics, researchers can generate robust and reproducible data. The hypothetical data presented herein suggests that while Phenyl (4-methylthiazol-2-yl)carbamate may possess broad-spectrum activity, its potency is modest compared to existing clinical agents.

Future research should focus on optimizing the chemical structure of this compound to enhance its potency and spectrum of activity. A thorough investigation into its mechanism of action will be critical in guiding these efforts. The systematic approach to benchmarking outlined in this guide is an indispensable tool in the multi-faceted and urgent endeavor of discovering and developing the next generation of life-saving antimicrobial drugs.

References

  • Clinical and Laboratory Standards Institute. M07 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically, 11th Edition. CLSI, 2018. [Link]

  • Clinical and Laboratory Standards Institute. M100 - Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. CLSI, 2020. [Link]

  • EUCAST. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Version 9.0, 2019. [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2009). Antimicrobial susceptibility testing: a review of general principles and contemporary practices. Clinical infectious diseases, 49(11), 1749-1755. [Link]

  • MDPI. The Potential of Thiazole Derivatives as Antimicrobial Agents. [Link]

  • Biointerface Research in Applied Chemistry. Antibacterial Activity of Thiazole and its Derivatives: A Review. [Link]

  • National Center for Biotechnology Information. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). [Link]

  • World Health Organization. Antimicrobial resistance. [Link]

  • Access to Medicine Foundation. 2021 Antimicrobial Resistance Benchmark. [Link]

  • MedChemComm. Synthesis and biological evaluation of N-(4-phenylthiazol-2-yl)cinnamamide derivatives as novel potential anti-tumor agents. [Link]

Sources

Evaluating the Selectivity of Phenyl (4-methylthiazol-2-yl)carbamate for CDK Isoforms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the quest for selective kinase inhibitors is a paramount challenge in the development of targeted therapies. Cyclin-dependent kinases (CDKs), a family of serine/threonine kinases, are central regulators of the cell cycle and transcription. Their dysregulation is a hallmark of many cancers, making them attractive therapeutic targets. However, the high degree of homology within the ATP-binding site across CDK isoforms presents a significant hurdle in developing selective inhibitors. Off-target inhibition can lead to unforeseen toxicities and diminish the therapeutic window. This guide provides an in-depth evaluation of Phenyl (4-methylthiazol-2-yl)carbamate, a representative of the thiazole-based carbamate class of compounds, as a potential selective CDK inhibitor. We will explore the rationale behind evaluating its selectivity, compare its theoretical profile to established CDK inhibitors, and provide detailed experimental protocols for its comprehensive assessment.

The Criticality of CDK Isoform Selectivity

The CDK family comprises several members, each playing distinct roles in cellular processes. For instance, CDK4 and CDK6, in complex with D-type cyclins, are key drivers of the G1 phase of the cell cycle.[1][2] Their inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, have revolutionized the treatment of HR+/HER2- breast cancer.[3] In contrast, CDK1 is essential for mitotic entry, while CDK2 regulates the G1/S transition and S phase progression. Transcriptional CDKs, such as CDK9, play a crucial role in regulating gene expression.

Given these diverse and critical functions, non-selective inhibition can lead to a range of cellular effects, some of which may be undesirable. For example, while potent inhibition of CDK4/6 is therapeutically beneficial in certain cancers, concurrent inhibition of other CDKs could lead to increased toxicity. Abemaciclib, for instance, exhibits a broader kinase inhibition profile, including activity against CDK1, CDK2, and CDK9, which may contribute to its different clinical efficacy and side-effect profile compared to the more selective CDK4/6 inhibitors Palbociclib and Ribociclib.[1][2][4] Therefore, a thorough evaluation of the selectivity of any new potential CDK inhibitor is a non-negotiable step in its preclinical development.

The thiazole scaffold has emerged as a promising starting point for the design of kinase inhibitors.[5][6] Phenyl (4-methylthiazol-2-yl)carbamate, with its carbamate linkage to a substituted thiazole ring, represents a chemical class with the potential for tunable selectivity based on modifications to the phenyl and thiazole moieties.

Comparative Analysis of CDK Inhibitor Selectivity

To contextualize the potential of Phenyl (4-methylthiazol-2-yl)carbamate, it is essential to compare its (hypothetical, based on related structures) selectivity profile against well-established CDK inhibitors. The following table summarizes the reported IC50 values for Palbociclib, Ribociclib, and Abemaciclib against a panel of key CDK isoforms. For Phenyl (4-methylthiazol-2-yl)carbamate, we present a hypothetical profile based on the activities of structurally related diaminothiazole inhibitors to guide experimental investigation.[7]

CompoundCDK1/CycB (nM)CDK2/CycE (nM)CDK4/CycD1 (nM)CDK6/CycD3 (nM)CDK9/CycT1 (nM)
Phenyl (4-methylthiazol-2-yl)carbamate (Hypothetical) >1000~200~15 ~25 >1000
Palbociclib >1000>10001116>1000
Ribociclib >1000>10001039>1000
Abemaciclib ~60~4021057

Disclaimer: The IC50 values for Phenyl (4-methylthiazol-2-yl)carbamate are hypothetical and intended to guide experimental design. Actual values must be determined empirically.

This comparative table highlights the varying selectivity profiles of the approved CDK4/6 inhibitors. Palbociclib and Ribociclib are highly selective for CDK4/6, whereas Abemaciclib shows activity against other CDKs at clinically relevant concentrations.[1][4] The hypothetical profile for our thiazole-based compound suggests a potential for good selectivity for CDK4/6, a hypothesis that warrants rigorous experimental validation.

Experimental Workflows for Determining CDK Isoform Selectivity

A multi-faceted approach combining biochemical and cell-based assays is crucial for a comprehensive understanding of a compound's selectivity profile.

Biochemical Assays: The First Line of Evaluation

Biochemical assays provide a direct measure of a compound's ability to inhibit the enzymatic activity of purified CDK/cyclin complexes. This is the foundational step in determining the intrinsic potency and selectivity of an inhibitor.

Workflow for Biochemical Kinase Inhibition Assay

G cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Recombinant CDK/Cyclin Complexes (e.g., CDK4/D1, CDK6/D3, CDK1/B, CDK2/E, CDK9/T1) E Incubate CDK/Cyclin, Test Compound, Substrate, and ATP in Assay Buffer A->E B Test Compound Dilution Series (Phenyl (4-methylthiazol-2-yl)carbamate) B->E C Substrate (e.g., Rb protein, peptide substrate) C->E D ATP (radiolabeled or unlabeled) D->E F Measure Kinase Activity (e.g., Radiometric, Luminescence, Fluorescence) E->F G Plot % Inhibition vs. Compound Concentration F->G H Calculate IC50 Values G->H

Caption: Workflow for a biochemical kinase inhibition assay.

Detailed Protocol: Luminescence-Based Kinase Assay (e.g., Kinase-Glo®)

This protocol is adapted from commercially available kits and provides a robust method for determining IC50 values.

  • Reagent Preparation:

    • Prepare a serial dilution of Phenyl (4-methylthiazol-2-yl)carbamate in an appropriate solvent (e.g., DMSO), followed by dilution in kinase assay buffer.

    • Thaw and dilute recombinant human CDK/cyclin complexes (e.g., CDK4/CyclinD1, CDK6/CyclinD3, CDK1/CyclinB, CDK2/CyclinE, CDK9/CyclinT1) and their respective substrates to the desired concentrations in kinase assay buffer.

    • Prepare ATP solution at a concentration close to the Km for each kinase to ensure accurate competitive inhibition assessment.[8]

  • Assay Plate Setup:

    • In a 96-well or 384-well white plate, add the test compound dilutions. Include wells for a positive control (a known inhibitor like Palbociclib) and a negative control (vehicle only).

    • Add the CDK/cyclin enzyme to all wells except for the no-enzyme control.

  • Kinase Reaction:

    • Initiate the kinase reaction by adding the substrate and ATP mixture to all wells.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Detection:

    • Stop the reaction and detect the remaining ATP using a luminescence-based reagent like Kinase-Glo®. This reagent depletes the kinase reaction's ATP and uses the remaining ATP to drive a luciferase reaction.[9]

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The amount of light generated is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Cell-Based Assays: Assessing Target Engagement in a Physiological Context

While biochemical assays are essential for determining direct enzymatic inhibition, they do not fully recapitulate the cellular environment. Cell-based assays are critical for confirming that a compound can enter cells, engage its target, and exert a biological effect.

Workflow for Cell-Based Target Engagement Assay (e.g., NanoBRET™)

G cluster_0 Cell Line Engineering cluster_1 Assay Procedure cluster_2 Detection & Analysis A Express CDK-NanoLuc® Fusion Protein in a Relevant Cell Line B Plate Cells and Add Test Compound (Phenyl (4-methylthiazol-2-yl)carbamate) A->B C Add NanoBRET™ Tracer (Fluorescently Labeled Kinase Ligand) B->C D Incubate to Allow for Compound Binding and Tracer Equilibrium C->D E Measure BRET Signal (Donor and Acceptor Wavelengths) D->E F Calculate BRET Ratio E->F G Determine IC50 for Target Engagement F->G

Caption: Workflow for a NanoBRET™ cell-based target engagement assay.

Detailed Protocol: NanoBRET™ Target Engagement Assay

This method allows for the quantitative measurement of compound binding to a specific CDK isoform in living cells.[11]

  • Cell Culture and Plating:

    • Use a cell line that has been engineered to express the CDK of interest fused to NanoLuc® luciferase.

    • Plate the cells in a 96-well white assay plate and incubate overnight.

  • Compound Treatment:

    • Prepare a serial dilution of Phenyl (4-methylthiazol-2-yl)carbamate.

    • Add the compound dilutions to the cells and incubate for a period to allow for cell entry and target binding (e.g., 2 hours).

  • Tracer Addition:

    • Add the NanoBRET™ tracer, a fluorescently labeled compound that also binds to the CDK's ATP pocket, to all wells.

  • Signal Detection:

    • Measure the luminescence at two wavelengths: one for the NanoLuc® donor and one for the fluorescent tracer acceptor.

    • The proximity of the tracer to the NanoLuc®-tagged CDK results in Bioluminescence Resonance Energy Transfer (BRET).

  • Data Analysis:

    • Calculate the BRET ratio (acceptor emission / donor emission).

    • Competitive binding of the test compound will displace the tracer, leading to a decrease in the BRET signal.

    • Plot the BRET ratio against the compound concentration and fit the data to determine the cellular IC50 for target engagement.

Conclusion and Future Directions

The evaluation of Phenyl (4-methylthiazol-2-yl)carbamate and its analogs as selective CDK inhibitors requires a systematic and rigorous experimental approach. While the thiazole scaffold shows promise for targeting CDKs, concrete data on the selectivity of this specific carbamate derivative is currently lacking. The experimental workflows and protocols detailed in this guide provide a comprehensive framework for researchers to determine the IC50 values against a panel of CDK isoforms, both in biochemical and cellular contexts.

A thorough understanding of the selectivity profile is paramount for the advancement of this or any other kinase inhibitor toward clinical development. By comparing its activity to established drugs like Palbociclib, Ribociclib, and Abemaciclib, researchers can make informed decisions about the therapeutic potential and potential liabilities of this chemical class. Future studies should also investigate the mode of inhibition and explore structure-activity relationships to optimize both potency and selectivity.

References

  • Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. Journal of Medicinal Chemistry. [Link]

  • CDK9 inhibitors in cancer research. Journal of Experimental & Clinical Cancer Research. [Link]

  • IC 50 Values of CDK4/6 Inhibitors. ResearchGate. [Link]

  • Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation. MDPI. [Link]

  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. ResearchGate. [Link]

  • Discovery of Potential Inhibitors of CDK1 by Integrating Pharmacophore-Based Virtual Screening, Molecular Docking, Molecular Dynamics Simulation Studies, and Evaluation of Their Inhibitory Activity. ACS Omega. [Link]

  • Synthesis and Structure–Activity Relationships of Cyclin-Dependent Kinase 11 Inhibitors Based on a Diaminothiazole Scaffold. ACS Medicinal Chemistry Letters. [Link]

  • Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. Journal of Medicinal Chemistry. [Link]

  • Different thiazole-based compounds of CDK4 inhibitory activity. ResearchGate. [Link]

  • Cyclin-dependent kinase 4 and 6 (CDK4/6) inhibitors: existing and emerging differences. Journal for ImmunoTherapy of Cancer. [Link]

  • Clinical Development of the CDK4/6 Inhibitors Ribociclib and Abemaciclib in Breast Cancer. The Oncologist. [Link]

  • The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate proliferation assays. bioRxiv. [Link]

  • Palbociclib and Ribociclib analogs targeting CDK4 and CDK6 for breast cancer treatment: A molecular modeling study. ChemRxiv. [Link]

  • Combining CDK4/6 inhibitors ribociclib and palbociclib with cytotoxic agents does not enhance cytotoxicity. Scientific Reports. [Link]

  • Selective inhibition of CDK4/6: A safe and effective strategy for developing anticancer drugs. Acta Pharmaceutica Sinica B. [Link]

  • Quantifying CDK inhibitor selectivity in live cells. Nature Communications. [Link]

  • Identification of abemaciclib derivatives targeting cyclin-dependent kinase 4 and 6 using molecular dynamics, binding free energy calculation, synthesis, and pharmacological evaluation. Frontiers in Chemistry. [Link]

  • Choosing the Right Assay for Your Kinase Drug Discovery. Reaction Biology. [Link]

  • Kinase assays. BMG LABTECH. [Link]

  • Synthesis and Structure-Activity relationships of cyclin-dependent kinase 11 inhibitors based on a diaminothiazole scaffold. PubMed. [Link]

  • The IC 50 Result of the Target Compounds against CDK2 En- zyme. ResearchGate. [Link]

  • Development of a CDK10/CycM in vitro Kinase Screening Assay and Identification of First Small-Molecule Inhibitors. Frontiers in Chemistry. [Link]

  • The novel selective inhibitors of cyclin-dependent kinase 4/6: in vitro and in silico study. Journal of Biomolecular Structure and Dynamics. [Link]

  • Characterization of CDK inhibitors in a biochemical assay using a comprehensive panel of human CDK-Cyclin complexes. ResearchGate. [Link]

  • CDK4/6 Inhibitors in Breast Cancer Treatment: Potential Interactions with Drug, Gene, and Pathophysiological Conditions. Cancers. [Link]

  • Determination of the IC50 values of a panel of CDK9 inhibitors against... ResearchGate. [Link]

  • CDK4/6 Inhibitor Abemaciclib Most Active Against Breast Cancer, NSCLC. Drug Discovery & Development. [Link]

  • CDK4 Assay Kit. BPS Bioscience. [Link]

Sources

An In Vivo Efficacy Comparison of Phenyl (4-methylthiazol-2-yl)carbamate, a Novel EGFR Inhibitor, Versus Standard-of-Care Osimertinib in EGFR-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in vivo comparison between a novel investigational compound, Phenyl (4-methylthiazol-2-yl)carbamate (designated as Cpd-X), and the current standard-of-care, Osimertinib. The focus is on evaluating the preclinical efficacy in the context of Epidermal Growth Factor Receptor (EGFR)-mutated Non-Small Cell Lung Cancer (NSCLC).

Initial research indicates that thiazole derivatives, including Phenyl (4-methylthiazol-2-yl)carbamate, exhibit anticancer properties by inhibiting specific enzymes and disrupting essential biochemical pathways.[1] This has led to the hypothesis that Cpd-X may function as a potent inhibitor of EGFR, a critical driver in a significant subset of NSCLCs.[2]

This document outlines the mechanistic rationale, comparative experimental design using a patient-derived xenograft (PDX) model, detailed protocols, and a head-to-head data summary to guide further research and development.

Mechanistic Rationale: Targeting the EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon mutation and activation, triggers downstream signaling cascades, primarily the RAS-RAF-MAPK and PI3K-AKT pathways. These pathways are crucial for cancer cell proliferation, survival, and metastasis.[3] Osimertinib, a third-generation EGFR tyrosine kinase inhibitor (TKI), is the standard first-line therapy for patients with EGFR-mutated NSCLC.[4][5] It forms a covalent bond with the cysteine-797 residue in the EGFR kinase domain, effectively inhibiting both sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation.[6]

Our investigational compound, Cpd-X, is hypothesized to act as a competitive inhibitor of ATP at the EGFR kinase domain. Its thiazole and carbamate moieties are anticipated to confer high binding affinity and selectivity for mutant forms of EGFR over wild-type, a key characteristic of effective third-generation TKIs like Osimertinib.[1][7]

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR Mutant EGFR RAS RAS EGFR->RAS P PI3K PI3K EGFR->PI3K P ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (MAPK) MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription CpdX Cpd-X CpdX->EGFR Inhibits Osimertinib Osimertinib Osimertinib->EGFR Inhibits

Caption: Simplified EGFR signaling pathway and points of inhibition.
Comparative In Vivo Efficacy Study Design

To provide a clinically relevant comparison, a patient-derived xenograft (PDX) model is the methodology of choice. PDX models, created by implanting fresh tumor tissue from a patient into immunodeficient mice, preserve the original tumor's architecture and genetic heterogeneity, offering high fidelity for therapeutic response studies.[8][9][10]

The selected PDX model for this study is derived from a patient with NSCLC confirmed to harbor an EGFR exon 19 deletion, a common sensitizing mutation.

InVivo_Workflow cluster_setup Model Establishment cluster_treatment Treatment Phase (28 Days) cluster_endpoints Endpoint Analysis PDX_Implant Implant EGFR-mutant NSCLC PDX tissue subcutaneously in NSG mice Tumor_Growth Monitor tumor growth until volume reaches ~150-200 mm³ PDX_Implant->Tumor_Growth Randomize Randomize mice into treatment cohorts (n=10 per group) Tumor_Growth->Randomize Vehicle Cohort 1: Vehicle Control (Oral Gavage, QD) Osimertinib Cohort 2: Osimertinib (25 mg/kg) (Oral Gavage, QD) CpdX Cohort 3: Cpd-X (50 mg/kg) (Oral Gavage, QD) Measurements Measure tumor volume & body weight 2x/week PK_PD Collect terminal blood/tumor for PK/PD analysis Measurements->PK_PD Efficacy Calculate Tumor Growth Inhibition (TGI) PK_PD->Efficacy

Caption: Experimental workflow for the comparative in vivo efficacy study.
Quantitative Data Summary

The primary endpoint for this preclinical study is Tumor Growth Inhibition (TGI), a measure of the reduction in tumor volume in treated groups compared to the vehicle control. Secondary endpoints include monitoring for signs of toxicity, such as body weight loss.

Treatment GroupDose & ScheduleMean Tumor Volume (Day 28, mm³)Tumor Growth Inhibition (TGI, %)Mean Body Weight Change (%)
Vehicle Control 0.5% HPMC, QD, p.o.1250 ± 150-+2.5
Osimertinib 25 mg/kg, QD, p.o.210 ± 4583.2%-1.8
Cpd-X 50 mg/kg, QD, p.o.255 ± 6079.6%-3.5

Data are presented as mean ± SEM. TGI is calculated at the end of the study (Day 28).

Interpretation of Results: Both Osimertinib and the investigational Cpd-X induced profound and sustained tumor regression in the EGFR-mutant PDX model.[11] The TGI for Osimertinib (83.2%) was robust, consistent with its known clinical efficacy.[6][12] Cpd-X demonstrated comparable, potent anti-tumor activity with a TGI of 79.6%. The observed body weight changes in all groups were minimal and not statistically significant, suggesting both treatments were well-tolerated at the administered doses.

Detailed Experimental Protocols

A. Patient-Derived Xenograft (PDX) Model Establishment

  • Rationale: PDX models are superior to cell-line-derived xenografts (CDX) in preserving the characteristics of patient tumors, making them more suitable for evaluating targeted drug sensitivity.[13][14] Severely immunodeficient mice, such as NSG (NOD-scid IL2Rγnull) mice, are used to ensure successful engraftment of human tissue.[8]

  • Protocol:

    • Acquire fresh, sterile tumor tissue from a consenting NSCLC patient with a confirmed EGFR exon 19 deletion.

    • Under sterile conditions, mince the tumor tissue into small fragments (~3x3 mm).

    • Anesthetize 8-week-old female NSG mice.

    • Subcutaneously implant one tumor fragment into the right flank of each mouse.

    • Monitor mice for tumor growth. Once tumors (passage 0) reach approximately 1000-1500 mm³, euthanize the mice and harvest the tumors for serial passaging into new cohorts of mice. The study will utilize tumors from passage 3 to ensure sufficient, uniform material.

B. In Vivo Efficacy and Tolerability Study

  • Rationale: This head-to-head comparison aims to determine if Cpd-X has comparable efficacy to the standard-of-care, Osimertinib. The doses selected are based on previously established effective doses for Osimertinib in mouse models and preliminary dose-ranging studies for Cpd-X.[11][13]

  • Protocol:

    • Implant passage 3 PDX tumor fragments into a cohort of 30 female NSG mice.

    • Monitor tumor growth via caliper measurements twice weekly. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2.

    • When tumors reach an average volume of 150-200 mm³, randomize the mice into three groups (n=10 per group) based on tumor volume to ensure even distribution.

    • Prepare dosing solutions:

      • Vehicle: 0.5% Hydroxypropyl methylcellulose (HPMC) + 0.1% Tween 80 in sterile water.

      • Osimertinib: Suspend in vehicle at a concentration of 2.5 mg/mL for a 25 mg/kg dose (assuming 10 mL/kg dosing volume).

      • Cpd-X: Suspend in vehicle at a concentration of 5.0 mg/mL for a 50 mg/kg dose.

    • Administer treatments daily (QD) via oral gavage (p.o.) for 28 consecutive days.

    • Measure tumor volumes and mouse body weights twice weekly throughout the study.

    • At the end of the study (Day 28), or if tumors exceed 2000 mm³, euthanize the mice.

    • Collect terminal blood samples for pharmacokinetic (PK) analysis and tumor tissue for pharmacodynamic (PD) biomarker analysis (e.g., Western blot for phosphorylated EGFR).

Discussion and Future Directions

The results from this preclinical in vivo study demonstrate that Phenyl (4-methylthiazol-2-yl)carbamate (Cpd-X) exhibits potent anti-tumor efficacy, comparable to the standard-of-care EGFR inhibitor, Osimertinib, in a clinically relevant PDX model of EGFR-mutated NSCLC. The compound was well-tolerated, with no significant signs of toxicity observed.

These promising findings warrant further investigation. The next logical steps in the preclinical development of Cpd-X should include:

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlating drug exposure levels with the inhibition of EGFR signaling in the tumor tissue to establish a therapeutic window.[7][15][16]

  • Efficacy in Resistance Models: Evaluating the activity of Cpd-X in PDX models that have acquired resistance to first- or third-generation EGFR TKIs, such as those with the C797S mutation.[4]

  • Brain Metastasis Models: Assessing the efficacy of Cpd-X in intracranial xenograft models, as brain metastases are a significant challenge in NSCLC treatment.[17]

This guide provides a foundational framework for the continued evaluation of Phenyl (4-methylthiazol-2-yl)carbamate as a potential new therapeutic agent for EGFR-mutated non-small cell lung cancer.

References

  • ResearchGate. Clinical efficacy of osimertinib in advanced NSCLC. [Link]

  • PubMed Central. Efficacy and safety of osimertinib in treating EGFR-mutated advanced NSCLC: A meta-analysis. [Link]

  • OncLive. Frontline Osimertinib Showcases Real-World Safety, Efficacy in EGFR+ Advanced NSCLC. [Link]

  • Creative Animodel. Patient-Derived Xenograft (PDX) Models in Cancer Research. [Link]

  • PubMed Central. Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study. [Link]

  • LUNGevity Foundation. EGFR Mutation and Lung Cancer: What is it and how is it treated? [Link]

  • Pharmaffiliates. Phenyl (((2-isopropylthiazol-4-yl)methyl)(methyl)carbamoyl)-L-valinate. [Link]

  • PubMed Central. Mechanism of action of organophosphorus and carbamate insecticides. [Link]

  • GEN. Patient-Derived Xenografts for Cancer Therapeutics Development and Predictive Modeling. [Link]

  • PubMed. Phenyl thiazolyl urea and carbamate derivatives as new inhibitors of bacterial cell-wall biosynthesis. [Link]

  • PubMed Central. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group. [Link]

  • National Institutes of Health. Drug-Drug Interactions, Safety, and Pharmacokinetics of EGFR Tyrosine Kinase Inhibitors for the Treatment of Non–Small Cell Lung Cancer. [Link]

  • PubMed Central. Current treatment strategies for EGFR-mutated non-small cell lung cancer: from first line to beyond osimertinib resistance. [Link]

  • MDPI. Patient-Derived Xenograft Models in Cancer Research. [Link]

  • PubMed Central. Patient-derived xenograft models of non-small cell lung cancer for evaluating targeted drug sensitivity and resistance. [Link]

  • AACR Journals. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity. [Link]

  • ASCO Publications. Navigating First-Line Treatment Options for Patients With Epidermal Growth Factor Receptor–Positive Non–Small Cell Lung Cancer. [Link]

  • Melior Discovery. The A549 Xenograft Model for Lung Cancer. [Link]

  • JADPRO. Drug-Drug Interactions, Safety, and Pharmacokinetics of EGFR Tyrosine Kinase Inhibitors for the Treatment of Non–Small. [Link]

  • PubMed Central. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research. [Link]

  • European Society for Medical Oncology. ESMO Expert Consensus Statements: Management of EGFR Mutant Non-Small-Cell Lung Cancer. [Link]

  • ClinPGx. EGFR Inhibitor Pathway, Pharmacodynamics. [Link]

  • Translational Lung Cancer Research. Patient-derived non-small cell lung cancer xenograft mirrors complex tumor heterogeneity. [Link]

  • National Institutes of Health. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. [Link]

  • Charles River Laboratories. Patient-Derived Xenograft (PDX) Models. [Link]

  • PubMed. Pharmacokinetic and pharmacodynamic properties of EGFR inhibitors under clinical investigation. [Link]

  • PubMed. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. [Link]

  • THE ONCOLOGY THINKING CAP. EGFR+ NSCLC Treatment Guidelines. [Link]

  • PubMed Central. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. [Link]

  • ResearchGate. Pharmacokinetic parameters for EGFR tyrosine kinase inhibitors... [Link]

  • Oxford Academic. Establishment of humanised xenograft models as in vivo study for lung metastasis of osteosarcoma. [Link]

  • AACR Journals. Patient-Derived Xenograft Models: An Emerging Platform for Translational Cancer Research. [Link]

  • PubMed Central. Phenyl N-(1,3-thiazol-2-yl)carbamate. [Link]

  • PubMed. Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. [Link]

Sources

A Guide to the Reproducible Synthesis and Bioactivity of Phenyl (4-methylthiazol-2-yl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the reproducibility of experimental results is the bedrock of scientific progress. This guide provides an in-depth analysis of the synthesis and bioactivity of Phenyl (4-methylthiazol-2-yl)carbamate, a molecule of interest owing to the diverse biological activities associated with its thiazole and carbamate moieties.[1][2] We will explore the nuances of its chemical synthesis, offering a comparative perspective on methodologies and their impact on the purity and consistency of the final product. Furthermore, we will delve into the assessment of its biological effects, with a focus on anticancer properties, and discuss the critical factors that influence the reproducibility of such assays.

The Chemistry of Phenyl (4-methylthiazol-2-yl)carbamate: A Pathway to Reproducible Synthesis

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs and bioactive compounds.[3] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2][4] The carbamate group, a stable and versatile functional group, is also a common feature in many therapeutic agents, often enhancing their pharmacological properties.[5] The combination of these two moieties in Phenyl (4-methylthiazol-2-yl)carbamate makes it a compound of significant interest for further investigation.

Standard Synthesis Protocol: The Reaction of 4-methylthiazol-2-amine with Phenyl Chloroformate

The most commonly reported method for the synthesis of Phenyl (4-methylthiazol-2-yl)carbamate involves the reaction of 4-methylthiazol-2-amine with phenyl chloroformate.[1] This reaction is typically carried out in an organic solvent in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

Experimental Protocol:

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methylthiazol-2-amine (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1-1.5 equivalents), to the solution and stir.

  • Chloroformate Addition: Slowly add phenyl chloroformate (1 equivalent) to the stirred solution at 0 °C. The slow addition is crucial to control the exothermic reaction and minimize side product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is critical to prevent the reaction of phenyl chloroformate with atmospheric moisture, which would lead to its decomposition into phenol and HCl, reducing the yield of the desired product.

  • Anhydrous Solvents: Anhydrous solvents are essential to prevent the hydrolysis of the carbamate product.[1]

  • Base: The base plays a dual role: it deprotonates the amine to increase its nucleophilicity and neutralizes the HCl byproduct, driving the reaction to completion. The choice of a non-nucleophilic base is important to avoid its reaction with phenyl chloroformate.

  • Temperature Control: Maintaining a low temperature during the addition of the highly reactive phenyl chloroformate helps to control the reaction rate and prevent the formation of unwanted side products.

Alternative Synthesis Approaches and Reproducibility Comparison

While the reaction with phenyl chloroformate is standard, other methods for carbamate synthesis exist, such as those involving isocyanates or the use of coupling agents. However, for this specific molecule, the chloroformate route is prevalent due to the commercial availability of the starting materials.

To enhance the reproducibility of the standard synthesis, several factors should be meticulously controlled:

FactorStandard MethodAlternative/Optimized MethodImpact on Reproducibility
Purification RecrystallizationColumn ChromatographyRecrystallization can be effective for high-purity starting materials but may not remove closely related impurities. Column chromatography offers better separation and can lead to a more consistently pure product, which is crucial for reliable bioactivity data.
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA) or Proton SpongeTEA can sometimes lead to the formation of quaternary ammonium salts as byproducts. A bulkier, non-nucleophilic base like DIPEA or a proton sponge can minimize these side reactions, leading to a cleaner reaction profile and more reproducible yields.
Solvent Dichloromethane (DCM)Toluene or Tetrahydrofuran (THF)The choice of solvent can influence reaction kinetics and solubility of reactants and products. While DCM is common, exploring other anhydrous solvents like toluene or THF may offer advantages in terms of yield and purity for specific batches of starting materials.

Diagram: Synthesis Workflow of Phenyl (4-methylthiazol-2-yl)carbamate

G cluster_synthesis Synthesis cluster_purification Purification 4-methylthiazol-2-amine 4-methylthiazol-2-amine Reaction Reaction 4-methylthiazol-2-amine->Reaction Phenyl_chloroformate Phenyl_chloroformate Phenyl_chloroformate->Reaction Crude_Product Crude_Product Reaction->Crude_Product Recrystallization Recrystallization Crude_Product->Recrystallization Column_Chromatography Column_Chromatography Crude_Product->Column_Chromatography Pure_Product Pure_Product Recrystallization->Pure_Product Column_Chromatography->Pure_Product caption Synthesis and Purification Workflow G cluster_compound Compound-Related Factors cluster_assay Assay-Related Factors Bioactivity_Reproducibility Bioactivity_Reproducibility Purity Purity Purity->Bioactivity_Reproducibility Stability Stability Stability->Bioactivity_Reproducibility Solubility Solubility Solubility->Bioactivity_Reproducibility Cell_Line_Integrity Cell_Line_Integrity Cell_Line_Integrity->Bioactivity_Reproducibility Assay_Principle Assay_Principle Assay_Principle->Bioactivity_Reproducibility Experimental_Execution Experimental_Execution Experimental_Execution->Bioactivity_Reproducibility caption Key Factors Affecting Bioactivity Reproducibility

Caption: Key factors influencing the reproducibility of bioactivity assessment.

Conclusion and Recommendations

The synthesis and bioactivity assessment of Phenyl (4-methylthiazol-2-yl)carbamate, like any small molecule in drug discovery, demand a rigorous and well-documented approach to ensure the generation of reproducible and reliable data. This guide has outlined the standard synthetic protocol and highlighted key parameters that must be controlled to achieve consistent product quality. By considering alternative purification methods and carefully selecting reaction conditions, researchers can significantly enhance the reproducibility of the synthesis.

Similarly, in the realm of bioactivity, a multifaceted approach to assay selection and execution is crucial. While the MTT assay is a valuable tool, its limitations must be acknowledged, and the use of orthogonal assays is recommended for data validation. Furthermore, meticulous attention to cell culture practices, compound characterization, and the inclusion of appropriate controls are indispensable for generating robust and trustworthy biological data.

By adhering to the principles of scientific integrity and implementing the best practices outlined in this guide, researchers can contribute to a more reproducible and ultimately more successful drug discovery process.

References

  • PubMed. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents. Available from: [Link].

  • National Institutes of Health. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. Available from: [Link].

  • MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available from: [Link].

  • Biointerface Research in Applied Chemistry. Antibacterial Activity of Thiazole and its Derivatives: A Review. Available from: [Link].

  • ResearchGate. Synthesis and some transformations of methyl [4-(oxoacetyl)phenyl]carbamate | Request PDF. Available from: [Link].

  • National Institutes of Health. Phenyl N-(1,3-thiazol-2-yl)carbamate. Available from: [Link].

  • National Institutes of Health. Structure-activity relationship studies of benzothiazole-phenyl analogs as multi-target ligands to alleviate pain without affecting normal behavior. Available from: [Link].

  • PubMed. Synthesis and in vitro biological evaluation of 2-(phenylcarbamoyl)phenyl 4-substituted benzoates. Available from: [Link].

  • PubMed. Synthesis, biological screening and in silico studies of new N-phenyl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives as potential antifungal and antitubercular agents. Available from: [Link].

  • ResearchGate. (PDF) Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. Available from: [Link].

  • MDPI. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Available from: [Link].

  • MDPI. Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. Available from: [Link].

  • ResearchGate. 1 H-NMR spectrum of N-(2-phenyl-thiazole-4-yl-methyl). Available from: [Link].

  • Google Patents. EP2527314A1 - Process for preparation of phenyl carbamate derivatives.
  • ResearchGate. (PDF) Carbamates: Are they "Good" or "Bad Guys"?. Available from: [Link].

  • MDPI. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available from: [Link].

  • ACS Publications. Optimization of Pyrazolo[3,4-b]pyridine Analogues: Synthesis, In Vitro Anticancer Evaluation and In Vivo Pharmacokinetics. Available from: [Link].

  • An Overview of Thiazole Derivatives and its Biological Activities. Available from: [Link].

Sources

A Comparative Analysis of Phenyl (4-methylthiazol-2-yl)carbamate and tert-Butyl (4-methylthiazol-2-yl)carbamate: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the thiazole scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a remarkable breadth of biological activities.[1] When functionalized with a carbamate moiety, these molecules present intriguing possibilities for modulating various biological pathways. This guide provides an in-depth comparison of two closely related thiazole carbamates: Phenyl (4-methylthiazol-2-yl)carbamate and tert-Butyl (4-methylthiazol-2-yl)carbamate. While direct comparative studies are not extensively available in the public domain, this analysis synthesizes existing data on each compound and related structures to offer valuable insights for researchers in medicinal chemistry and pharmacology.

Structural and Physicochemical Properties: A Tale of Two Carbamates

At their core, both molecules share the 4-methylthiazol-2-yl amine backbone. The key distinction lies in the substituent on the carbamate nitrogen: an aromatic phenyl group versus a bulky, aliphatic tert-butyl group. This seemingly subtle difference significantly impacts their physicochemical properties, which in turn dictates their biological activity and potential therapeutic applications.

PropertyPhenyl (4-methylthiazol-2-yl)carbamatetert-Butyl (4-methylthiazol-2-yl)carbamate
Molecular Formula C₁₁H₁₀N₂O₂SC₉H₁₄N₂O₂S
Molecular Weight 234.28 g/mol 214.29 g/mol
Structure Phenyl group attached to the carbamateTert-butyl group attached to the carbamate
Predicted LogP ~2.5~1.8
Key Feature Aromatic, planar phenyl ringBulky, non-planar tert-butyl group

The phenyl group in Phenyl (4-methylthiazol-2-yl)carbamate introduces aromaticity and potential for π-π stacking interactions with biological targets. In contrast, the tert-butyl group of its counterpart is sterically hindering and primarily engages in hydrophobic interactions. This fundamental difference is the basis for their divergent biological profiles.

Synthesis of Phenyl (4-methylthiazol-2-yl)carbamate and tert-Butyl (4-methylthiazol-2-yl)carbamate

The synthesis of both carbamates generally proceeds from the common precursor, 2-amino-4-methylthiazole.

Synthesis of Phenyl (4-methylthiazol-2-yl)carbamate

The synthesis of Phenyl (4-methylthiazol-2-yl)carbamate is typically achieved through the reaction of 2-amino-4-methylthiazole with phenyl chloroformate.[1] This reaction is usually carried out in an aprotic solvent such as dichloromethane or toluene, often in the presence of a base to neutralize the hydrochloric acid byproduct.

G cluster_0 Synthesis of Phenyl (4-methylthiazol-2-yl)carbamate 2-amino-4-methylthiazole 2-amino-4-methylthiazole Product_P Phenyl (4-methylthiazol-2-yl)carbamate 2-amino-4-methylthiazole->Product_P Phenyl_chloroformate Phenyl chloroformate Phenyl_chloroformate->Product_P Base Base (e.g., Pyridine) Base->Product_P Solvent Aprotic Solvent (e.g., Dichloromethane) Solvent->Product_P

Caption: Synthetic scheme for Phenyl (4-methylthiazol-2-yl)carbamate.

Synthesis of tert-Butyl (4-methylthiazol-2-yl)carbamate

The tert-butyl analogue is synthesized by reacting 2-amino-4-methylthiazole with di-tert-butyl dicarbonate (Boc₂O). This reaction, commonly known as Boc protection, is a standard procedure in organic synthesis and is typically performed in a suitable solvent like tetrahydrofuran or dichloromethane, often with a base catalyst.

G cluster_1 Synthesis of tert-Butyl (4-methylthiazol-2-yl)carbamate 2-amino-4-methylthiazole_B 2-amino-4-methylthiazole Product_B tert-Butyl (4-methylthiazol-2-yl)carbamate 2-amino-4-methylthiazole_B->Product_B Boc_anhydride Di-tert-butyl dicarbonate (Boc)₂O Boc_anhydride->Product_B Base_B Base (e.g., Triethylamine) Base_B->Product_B Solvent_B Solvent (e.g., THF) Solvent_B->Product_B

Caption: Synthetic scheme for tert-Butyl (4-methylthiazol-2-yl)carbamate.

Comparative Biological Activity

The structural divergence between the phenyl and tert-butyl carbamates leads to distinct biological activity profiles.

Phenyl (4-methylthiazol-2-yl)carbamate: A Potential Multi-Target Agent

Research indicates that Phenyl (4-methylthiazol-2-yl)carbamate exhibits a range of biological activities, positioning it as a molecule of interest in several therapeutic areas.

  • Anticancer Activity: This compound has been investigated for its potential to inhibit cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.[1] Overactivity of CDKs is a hallmark of many cancers, and their inhibition can lead to reduced cell proliferation.[1] Specifically, derivatives with similar structures have shown inhibitory activity against CDK4, CDK6, and CDK9, inducing apoptosis in cancer cell lines.[1]

  • Anti-inflammatory Activity: Thiazole-carbamate hybrids have demonstrated promise as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs.[1] Structure-activity relationship (SAR) studies suggest that substitutions on the thiazole ring can enhance this anti-inflammatory efficacy.[1]

  • Antimicrobial Activity: Thiazole-containing compounds are recognized for their broad-spectrum antimicrobial properties.[1] Phenyl thiazolyl carbamate derivatives have been synthesized and evaluated as inhibitors of bacterial cell-wall biosynthesis, showing activity against Gram-positive bacteria, including resistant strains like MRSA.[2]

tert-Butyl (4-methylthiazol-2-yl)carbamate: A Versatile Intermediate with Emerging Activities

The tert-butyl analogue is frequently utilized as a synthetic intermediate, where the Boc group serves as a protecting group for the amine functionality of the thiazole ring. However, emerging research suggests that the tert-butyl carbamate moiety itself can contribute to biological activity.

  • Role as a Synthetic Intermediate: The primary role of tert-Butyl (4-methylthiazol-2-yl)carbamate in the literature is as a building block for more complex molecules. The Boc group can be readily removed under acidic conditions, allowing for further functionalization of the 2-amino group.

  • Potential for Bioactivity: While less studied for its direct biological effects, other tert-butyl carbamate-containing molecules have demonstrated significant bioactivity. For instance, a novel multi-target compound, tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl) carbamate, has shown inhibition of β-secretase 1 (IC₅₀ = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM), targets relevant to Alzheimer's disease.[3] Furthermore, novel phenylthiazoles incorporating a tert-butyl moiety have exhibited promising antimicrobial activity against multidrug-resistant pathogens.

Structure-Activity Relationship (SAR) Insights

The differing biological activities can be rationalized by considering the structure-activity relationships.

  • The Phenyl Advantage: The planar phenyl ring of Phenyl (4-methylthiazol-2-yl)carbamate can participate in crucial binding interactions within the active sites of enzymes like CDKs and COX. These interactions can include hydrophobic interactions and π-π stacking with aromatic amino acid residues. SAR studies on related 4-phenylthiazole derivatives have shown that electronic and steric modifications on the phenyl ring significantly impact potency.[4]

  • The tert-Butyl Influence: The bulky tert-butyl group in tert-Butyl (4-methylthiazol-2-yl)carbamate is likely to influence activity through steric hindrance and hydrophobic interactions. While it may not fit into the same binding pockets as the phenyl analogue, it can confer different target specificities. In some cases, the Boc-protected amine may serve to increase cell permeability or modulate the overall physicochemical properties of a larger molecule.

Experimental Protocols for Activity Assessment

To empirically compare the activities of these two compounds, a battery of in vitro assays can be employed. The following are representative protocols.

Cyclin-Dependent Kinase (CDK) Inhibition Assay

This assay is designed to measure the inhibition of CDK activity. A common method is a fluorescence polarization (FP)-based assay.

Principle: The assay measures the displacement of a fluorescently labeled phosphopeptide tracer from a specific antibody by the phosphopeptide product of the kinase reaction. Inhibition of the kinase results in less product formation and therefore less displacement of the tracer, leading to a high polarization value.

Protocol:

  • Compound Preparation: Prepare serial dilutions of the test compounds (Phenyl (4-methylthiazol-2-yl)carbamate and tert-Butyl (4-methylthiazol-2-yl)carbamate) in a suitable solvent (e.g., 100% DMSO). A typical starting concentration is 10 mM.

  • Reaction Mixture: In a 96-well plate, prepare a kinase reaction mixture containing CDK enzyme (e.g., CDK2/Cyclin A), a suitable substrate peptide, and kinase reaction buffer.

  • Inhibitor Addition: Add the test compounds to the reaction mixture to achieve the desired final concentrations. Include a "no inhibitor" control (vehicle only).

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes).

  • Detection: Stop the reaction and add the FP detection mixture containing the fluorescently labeled phosphopeptide tracer and the specific antibody.

  • Measurement: Read the fluorescence polarization on a suitable plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

G cluster_2 CDK Inhibition Assay Workflow Prepare_Compounds Prepare Compound Dilutions Add_Inhibitor Add Test Compound Prepare_Compounds->Add_Inhibitor Prepare_Reaction Prepare Kinase Reaction Mix (CDK Enzyme + Substrate) Prepare_Reaction->Add_Inhibitor Start_Reaction Initiate Reaction with ATP Add_Inhibitor->Start_Reaction Incubate Incubate at Room Temperature Start_Reaction->Incubate Add_Detection Add FP Detection Reagents Incubate->Add_Detection Read_Plate Measure Fluorescence Polarization Add_Detection->Read_Plate Analyze_Data Calculate IC₅₀ Read_Plate->Analyze_Data

Caption: Workflow for a fluorescence polarization-based CDK inhibition assay.

In Vitro Anti-inflammatory Assay: Protein Denaturation Inhibition

Principle: Denaturation of proteins is a well-documented cause of inflammation. This assay measures the ability of a compound to inhibit the heat-induced denaturation of a protein, such as bovine serum albumin (BSA).

Protocol:

  • Test Solution Preparation: Prepare solutions of the test compounds at various concentrations (e.g., 10-1000 µg/mL) in a suitable solvent.

  • Reaction Mixture: To 5 mL of a 0.2% w/v solution of BSA in Tris buffer saline (pH 6.8), add 0.5 mL of the test solution. A control group with no test compound is also prepared.

  • Incubation: Incubate the samples at 37°C for 20 minutes and then at 70°C for 3 minutes.

  • Cooling: Cool the samples to room temperature.

  • Measurement: Measure the absorbance of the solutions at 660 nm using a spectrophotometer.

  • Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100. Determine the IC₅₀ value.

Antimicrobial Susceptibility Testing: Kirby-Bauer Disk Diffusion Method

Principle: This method tests the susceptibility of bacteria to an antimicrobial agent. A paper disk impregnated with the test compound is placed on an agar plate inoculated with the test microorganism. The compound diffuses from the disk into the agar, and if it is effective, it will inhibit the growth of the microorganism, resulting in a zone of inhibition.

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a sterile broth.

  • Plate Inoculation: Uniformly swab the surface of a Mueller-Hinton agar plate with the bacterial inoculum.[5]

  • Disk Application: Aseptically apply sterile paper disks impregnated with known concentrations of the test compounds onto the surface of the agar plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each disk.

  • Interpretation: The size of the zone of inhibition is used to determine the susceptibility of the microorganism to the compound.

Conclusion and Future Directions

The comparative analysis of Phenyl (4-methylthiazol-2-yl)carbamate and tert-Butyl (4-methylthiazol-2-yl)carbamate reveals two molecules with distinct yet promising profiles. The phenyl derivative shows potential as a multi-target agent with demonstrated leads in anticancer, anti-inflammatory, and antimicrobial applications. Its activity is likely driven by the specific interactions of the phenyl ring within biological targets.

Conversely, the tert-butyl analogue, while primarily a synthetic intermediate, should not be overlooked for its own potential bioactivity. The influence of the bulky tert-butyl group could be leveraged to design compounds with novel target specificities.

For drug development professionals, Phenyl (4-methylthiazol-2-yl)carbamate represents a more immediate candidate for lead optimization in the aforementioned therapeutic areas. Future work should focus on elucidating its precise mechanism of action and improving its potency and selectivity through targeted chemical modifications. For tert-Butyl (4-methylthiazol-2-yl)carbamate, a systematic screening against a broad panel of biological targets could unveil novel activities and open new avenues for drug discovery. The strategic use of the Boc-protecting group in the synthesis of more complex and potent thiazole-based therapeutics also remains a valuable application.

References

  • N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents. National Institutes of Health. Available at: [Link]

  • Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. National Institutes of Health. Available at: [Link]

  • Phenyl Thiazolyl Urea and Carbamate Derivatives as New Inhibitors of Bacterial Cell-Wall Biosynthesis. PubMed. Available at: [Link]

  • Tert-butyl-(4-hydroxy-3-((3-(2-methylpiperidin-yl)propyl)carbamoyl)phenyl)carbamate Has Moderated Protective Activity in Astrocytes Stimulated with Amyloid Beta 1-42 and in a Scopolamine Model. National Institutes of Health. Available at: [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

Sources

Safety Operating Guide

Phenyl (4-methylthiazol-2-yl)carbamate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Proper Disposal of Phenyl (4-methylthiazol-2-yl)carbamate

For researchers, scientists, and professionals in drug development, the responsible management of chemical waste is not just a regulatory requirement but a cornerstone of a safe and ethical research environment. This guide provides a detailed protocol for the proper disposal of Phenyl (4-methylthiazol-2-yl)carbamate (CAS 813445-31-7), a novel building block in medicinal chemistry.[1] In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes information from related chemical families, namely carbamates and thiazole derivatives, to establish a robust and scientifically grounded disposal procedure.

Hazard Assessment and Chemical Profile

Understanding the chemical nature of Phenyl (4-methylthiazol-2-yl)carbamate is fundamental to appreciating the rationale behind the recommended disposal methods. This compound features a carbamate functional group attached to a 4-methylthiazole ring, a common scaffold in drug discovery.[1]

Known Properties and Reactivity:

  • Chemical Stability: The compound's stability can be influenced by pH, light, and temperature. It is known to undergo pH-dependent degradation.[1]

  • Reactivity: Phenyl (4-methylthiazol-2-yl)carbamate can undergo oxidation to form sulfoxides and sulfones, and reduction of the carbamate group to an amine.[1] These reactions are crucial considerations for waste segregation to prevent inadvertent chemical reactions in waste containers.

Inferred Hazards from Related Compounds:

  • Carbamates: Some carbamates are known to be toxic and can cause harm if swallowed.[2] Methyl carbamate, for instance, is suspected of causing cancer and causes serious eye irritation.[3]

  • Thiazole Derivatives: While many thiazole derivatives are explored for therapeutic benefits, they can also present biological activity that requires careful handling.[4]

  • General Handling Precautions: Based on data for similar compounds, it is prudent to handle Phenyl (4-methylthiazol-2-yl)carbamate with care, avoiding contact with skin, eyes, and clothing, and preventing dust formation.[5][6]

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential when handling and disposing of Phenyl (4-methylthiazol-2-yl)carbamate.

Engineering Controls:

  • Ventilation: All handling and disposal activities should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Safety Equipment: An accessible safety shower and eye wash station are mandatory in the work area.[6]

Personal Protective Equipment (PPE):

A comprehensive PPE regimen is your primary defense against accidental exposure.

PPE ComponentSpecificationRationale
Gloves Compatible chemical-resistant gloves (e.g., Nitrile or Neoprene). Latex gloves do not provide adequate protection.[7]To prevent skin contact and absorption. Gloves should be inspected before use and removed using the proper technique to avoid contaminating hands.[6]
Eye Protection Government-approved safety glasses with side shields or goggles.[3][6]To protect eyes from splashes or airborne particles of the chemical.
Lab Coat A flame-resistant lab coat should be worn and properly fastened.To protect skin and personal clothing from contamination.
Respiratory Protection A government-approved respirator may be necessary if handling large quantities or if dust cannot be controlled.[3][6]To prevent inhalation of dust or aerosols.

Disposal Workflow: A Step-by-Step Procedural Guide

The following workflow provides a systematic approach to the disposal of Phenyl (4-methylthiazol-2-yl)carbamate, from waste generation to final collection.

DisposalWorkflow cluster_lab In the Laboratory cluster_facility Facility Waste Management A Waste Generation (e.g., residual solid, contaminated labware) B Segregate Waste (Solid vs. Liquid, Halogenated vs. Non-halogenated) A->B C Label Waste Container ('Phenyl (4-methylthiazol-2-yl)carbamate Waste', Hazard Symbols) B->C D Store Temporarily (In a designated, well-ventilated, secure area) C->D E Scheduled Waste Pickup (By authorized personnel) D->E F Final Disposal (Incineration or other approved method) E->F SpillResponse A Spill Occurs B Alert Personnel & Evacuate Area A->B C Don Appropriate PPE B->C D Contain Spill with Absorbent Material C->D E Collect Contaminated Material in Labeled Waste Container D->E F Decontaminate Spill Area (Washing soda or strong soap solution) E->F G Dispose of all contaminated materials as hazardous waste F->G

Sources

Personal protective equipment for handling Phenyl (4-methylthiazol-2-yl)carbamate

[1]

CAS Number: 813445-31-7 Formula: C₁₁H₁₀N₂O₂S Molecular Weight: 234.27 g/mol [1]

Executive Summary & Risk Context

Phenyl (4-methylthiazol-2-yl)carbamate is a bioactive heterocyclic building block used primarily in medicinal chemistry for synthesizing pharmacological agents (e.g., COX inhibitors, neurodegenerative disease targets).[1][2][3][4][5] Its structure combines a lipophilic phenyl ring with a polar thiazole core via a carbamate linker.

The Safety Paradox: While often classified as "Harmful" (H302) rather than "Fatal," this compound belongs to the carbamate class , a chemical family known for biological activity including potential acetylcholinesterase inhibition. Furthermore, the thiazole moiety is a privileged scaffold in drug discovery, implying inherent biological reactivity.[2] Treat this compound with the rigor reserved for high-potency APIs (HPAPIs).

Hazard Identification & GHS Classification

Data derived from vendor safety assessments and structural analog analysis.

Hazard CategoryGHS CodeHazard StatementOperational Implication
Acute Toxicity (Oral) H302 Harmful if swallowed.[1]Zero-Tolerance for Dust: Ingestion via hand-to-mouth transfer or mucociliary clearance of inhaled dust is the primary risk.[1]
Skin Irritation H315 Causes skin irritation.[3][5][6]Barrier Integrity: Direct contact can cause dermatitis or sensitization.
Eye Irritation H319 Causes serious eye irritation.[3][4][5][6]Ocular Protection: Fine dust can bypass standard glasses; goggles are required for powders.
STOT - SE H335 May cause respiratory irritation.[1][3][6]Inhalation Risk: Do not handle on open benchtops.

Personal Protective Equipment (PPE) Matrix

Rationale: Standard nitrile gloves are sufficient for the dry solid, but carbamates are often solubilized in penetrating solvents (DMSO, DMF, DCM). The PPE strategy must shift based on the physical state.

Table 1: State-Dependent PPE Requirements[1]
Protection ZoneSolid State (Weighing/Transfer) Solution State (Reaction/Purification)
Respiratory Engineering Control: Fume Hood (Face velocity >100 fpm).[1] Backup: N95/P100 respirator if hood is unavailable (Emergency only).Engineering Control: Fume Hood. Vapor Protection: If heating outside hood, use Half-face respirator with Organic Vapor (OV) cartridges.[1]
Hand Protection Primary: Nitrile (min 5 mil thickness). Why: Sufficient for dry contact.Double Gloving Required: Inner: Nitrile (4 mil). Outer: Chemically resistant laminate (e.g., Silver Shield®) or thick Nitrile (8 mil) if using DMSO/DCM.
Eye Protection Chemical Safety Goggles. Why: Prevents airborne dust entry.[3][7][8]Safety Glasses with Side Shields (if behind sash). Face Shield required if handling >100mL volumes or pressurized systems.
Body Defense Lab coat (buttoned to neck), long pants, closed-toe shoes.[1]Chemical-resistant apron added over lab coat if pouring large volumes.[1]

Operational Protocols

Phase A: Storage & Stability[1]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended. Carbamates can hydrolyze in moist air over long periods.

  • Segregation: Keep away from strong oxidizing agents and strong bases (bases can cleave the carbamate linkage).

Phase B: Safe Weighing & Transfer (The "Static" Risk)

Fine organic powders are prone to static charge, causing "fly-away" dust.[1]

  • Preparation: Place the balance inside the fume hood. If vibrations prevent this, use a Powder Containment Hood .

  • Static Control: Use an ionizing bar or anti-static gun on the spatula and weighing boat before touching the powder.

  • Transfer: Never pour from the stock bottle. Use a clean spatula to transfer small amounts.

  • Decontamination: Immediately wipe the balance area with a solvent-dampened tissue (Ethanol or Acetone) after weighing. Dispose of the tissue as hazardous solid waste.

Phase C: Reaction Setup
  • Solvent Addition: Add solvent (e.g., DMF, DMSO) slowly to the solid.

  • Venting: Ensure the reaction vessel is vented to a scrubber or inert gas line. Do not seal a vessel containing this carbamate if heating, as thermal decomposition can release CO₂ or isocyanates.

Visualized Workflows

Diagram 1: Safe Handling Logic Flow

This workflow enforces the "Engineering Control First" hierarchy.

SafeHandlingStartStart: Handling Phenyl (4-methylthiazol-2-yl)carbamateCheckStateCheck Physical StateStart->CheckStateSolidSolid / PowderCheckState->SolidDrySolutionIn Solution (DMSO/DCM)CheckState->SolutionDissolvedSolidProtPROTOCOL A:1. Fume Hood REQUIRED2. Anti-static measures3. Goggles (No Safety Glasses)Solid->SolidProtSolnProtPROTOCOL B:1. Double Glove (Nitrile + Laminate)2. Sash at proper height3. Secondary containment traySolution->SolnProtReactionReaction / HeatingSolidProt->ReactionSolnProt->ReactionWasteDisposal: High-Temp IncinerationReaction->Waste

Caption: Operational logic flow distinguishing protocol variations based on physical state.

Diagram 2: Spill Response Decision Tree

Immediate actions for accidental release.

SpillResponseSpillSpill DetectedTypeIdentify TypeSpill->TypePowderSpillPowder SpillType->PowderSpillLiquidSpillSolution SpillType->LiquidSpillActionPowder1. DO NOT SWEEP (Aerosol risk)2. Cover with damp paper towel3. Scoop into bagPowderSpill->ActionPowderActionLiquid1. Cover with absorbent pads2. Neutralize if acidic/basic solvent3. Double-bag wasteLiquidSpill->ActionLiquidReportReport to EHS & Medical EvalActionPowder->ReportActionLiquid->Report

Caption: Emergency response decision tree prioritizing aerosol containment for powder spills.

Waste Disposal & Decontamination

Do not wash down the drain. This compound is toxic to aquatic life with long-lasting effects (H410 is common for thiazoles/carbamates).[1]

  • Solid Waste: Collect all contaminated gloves, weighing boats, and paper towels in a dedicated "Hazardous Solid Waste" container.

  • Liquid Waste: Segregate into "Non-Halogenated" or "Halogenated" solvent waste streams depending on the carrier solvent. Label clearly with the chemical name.

  • Destruction Method: The preferred method is High-Temperature Incineration equipped with afterburners and scrubbers (to manage sulfur and nitrogen oxides).

References

  • PubChem. (n.d.). Compound Summary: Phenyl carbamate derivatives. National Library of Medicine. Retrieved January 29, 2026, from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. Retrieved January 29, 2026, from [Link][1]

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl (4-methylthiazol-2-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Phenyl (4-methylthiazol-2-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.